molecular formula C5H8O B15050306 Pent-3-enal CAS No. 5604-55-7

Pent-3-enal

Cat. No.: B15050306
CAS No.: 5604-55-7
M. Wt: 84.12 g/mol
InChI Key: WUCQRXWCJPCWTQ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-3-enal is a natural product found in Perilla frutescens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5604-55-7

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(E)-pent-3-enal

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h2-3,5H,4H2,1H3/b3-2+

InChI Key

WUCQRXWCJPCWTQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC=O

Canonical SMILES

CC=CCC=O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Data of (E)-pent-3-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (E)-pent-3-enal, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted values based on established spectroscopic principles and data from analogous structures. It also outlines standard experimental protocols for obtaining such data.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for (E)-pent-3-enal. These values are estimations and should be used as a reference for experimental design and data interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-pent-3-enal

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (Aldehyde)9.4 - 9.5t~1.5
H2 (Methylene)3.1 - 3.2m-
H3 (Olefinic)5.5 - 5.7m-
H4 (Olefinic)5.6 - 5.8m-
H5 (Methyl)1.7 - 1.8d~6.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-pent-3-enal

CarbonChemical Shift (δ, ppm)
C1 (Carbonyl)200 - 205
C2 (Methylene)40 - 45
C3 (Olefinic)125 - 130
C4 (Olefinic)130 - 135
C5 (Methyl)15 - 20

Table 3: Predicted IR Spectroscopic Data for (E)-pent-3-enal

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O Stretch (Aldehyde)1720 - 1740Strong
C-H Stretch (Aldehyde)2720 - 2820 and 2820 - 2920Medium (two bands)
C=C Stretch (Alkene)1660 - 1680Medium
=C-H Stretch (Alkene)3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 3000Medium to Strong
C-H Bend (Alkene, trans)960 - 980Strong

Table 4: Predicted Mass Spectrometry Data for (E)-pent-3-enal

m/zProposed FragmentRelative Abundance
84[M]⁺ (Molecular Ion)Moderate
83[M-H]⁺Moderate to High
55[M-CHO]⁺High
41[C₃H₅]⁺High
39[C₃H₃]⁺Moderate
29[CHO]⁺Moderate

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of (E)-pent-3-enal.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified (E)-pent-3-enal in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (E)-pent-3-enal.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (E)-pent-3-enal.

Methodology:

  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The GC will separate the components of the sample before they enter the mass spectrometer.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to a standard value of 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of approximately 20-200 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like (E)-pent-3-enal.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of (E)-pent-3-enal Dissolution Dissolution in Deuterated Solvent (NMR) Synthesis->Dissolution NeatSample Preparation of Neat Sample (IR) Synthesis->NeatSample Dilution Dilution in Volatile Solvent (MS) Synthesis->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer NeatSample->IR MS GC-MS Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

(Z)-pent-3-enal physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of (Z)-pent-3-enal

This technical guide provides a comprehensive overview of the known physical and chemical properties of (Z)-pent-3-enal. The information is compiled for researchers, scientists, and professionals in drug development and organic synthesis, focusing on quantitative data, experimental context, and analytical workflows.

Chemical Identity

(Z)-pent-3-enal is an organic compound classified as an unsaturated aldehyde. Its structure consists of a five-carbon chain with a carbonyl group at position 1 and a cis-configured (Z) double bond between carbons 3 and 4.

  • IUPAC Name: (3Z)-pent-3-enal

  • Molecular Formula: C₅H₈O[1][2]

  • InChI Key: WUCQRXWCJPCWTQ-IHWYPQMZSA-N[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (Z)-pent-3-enal. It is important to note that many of these values are calculated or estimated due to the compound's specific nature and limited availability of experimentally determined data.

PropertyValueSource Type
Molecular Weight 84.12 g/mol IUPAC[1]
Appearance Colorless to pale yellow clear liquidEstimated[3]
Boiling Point 101.00 - 102.00 °C (at 760 mm Hg)Estimated[3]
366.62 K (93.47 °C)Calculated (Joback)[1]
Melting Point 183.03 K (-90.12 °C)Calculated (Joback)[1]
Vapor Pressure 35.37 mmHg at 25.00 °CEstimated[3]
Flash Point 31.00 °F (-0.56 °C) (Tagliabue Closed Cup)Estimated[3]
Solubility Soluble in alcohol; Insoluble in waterEstimated[3]
Water: 1.498 x 10⁴ mg/L at 25 °CEstimated[3]
Log₁₀(Water Solubility in mol/L): -1.05Calculated (Crippen)[1]
Octanol/Water Partition Coefficient (logP) 0.922Estimated[3]
1.151Calculated (Crippen)[1]

Experimental Protocols for Physical Characterization

While specific experimental data for (Z)-pent-3-enal is limited, the determination of its physical properties would follow established analytical chemistry protocols.

Boiling Point Determination

The boiling point of a volatile aldehyde like (Z)-pent-3-enal is typically determined at atmospheric pressure using a micro-boiling point apparatus or by distillation.

  • Methodology: A small sample of the purified liquid is placed in a distillation flask with a thermometer positioned to measure the vapor temperature. The liquid is heated, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid actively boils and condenses) is recorded as the boiling point. For greater accuracy, this is performed under controlled atmospheric pressure (760 mmHg).

Gas Chromatography (GC) Analysis

Gas chromatography is a fundamental technique for assessing the purity and identity of volatile compounds. The NIST Chemistry WebBook indicates the availability of GC data for (Z)-pent-3-enal, which is crucial for its characterization.[2][4]

  • Methodology:

    • Sample Preparation: A dilute solution of (Z)-pent-3-enal is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

    • Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity.

    • Detection: As the separated components exit the column, they pass through a detector (e.g., a Flame Ionization Detector - FID or a Mass Spectrometer - MS). The detector generates a signal proportional to the amount of the component.

    • Data Analysis: The output is a chromatogram, a plot of detector response versus retention time. The retention time for (Z)-pent-3-enal can be compared to a known standard for identification, and the peak area can be used for quantification.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of (Z)-pent-3-enal using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for identifying and quantifying volatile organic compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of (Z)-pent-3-enal Dilution Dilute Solution Sample->Dilution Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilution Injector Heated Injector (Vaporization) Dilution->Injector 1 µL Injection Column GC Column (Separation) Injector->Column Carrier Gas Flow MS Mass Spectrometer (Detection/Identification) Column->MS Chromatogram Total Ion Chromatogram MS->Chromatogram MassSpec Mass Spectrum (Fragmentation Pattern) MS->MassSpec Identification Compound Identification Chromatogram->Identification Library Spectral Library (e.g., NIST) MassSpec->Library Comparison Library->Identification

Caption: Workflow for the analysis of (Z)-pent-3-enal via GC-MS.

References

The Enigmatic Presence of Pent-3-enal in Perilla frutescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perilla frutescens, a plant of significant interest in traditional medicine and culinary arts, is known for its complex profile of volatile organic compounds (VOCs). While research has predominantly focused on major constituents such as perillaldehyde (B36042) and perilla ketone, the natural occurrence of minor compounds like Pent-3-enal remains an area of nascent exploration. This technical guide provides an in-depth overview of the current understanding of this compound in Perilla frutescens, including its hypothetical biosynthetic pathway, a detailed protocol for its analysis, and a summary of the available data. The information presented herein is intended to serve as a foundational resource for researchers investigating the nuanced phytochemistry of Perilla frutescens and the potential biological activities of its lesser-known constituents.

Introduction

Perilla frutescens (L.) Britt. is an annual herbaceous plant belonging to the Lamiaceae family. It is widely cultivated and consumed in East Asian countries for its leaves, seeds, and essential oil. The characteristic aroma and biological activities of Perilla are attributed to its rich and varied composition of volatile compounds. While numerous studies have characterized the major volatile components, which can vary significantly between different chemotypes, the presence of trace compounds is often overlooked.

This compound, a five-carbon unsaturated aldehyde, has been reported to be a natural constituent of Perilla frutescens. As a reactive carbonyl species, this compound may contribute to the overall bioactivity and sensory profile of the plant. Understanding its origin and concentration is crucial for a comprehensive phytochemical characterization of Perilla frutescens and for exploring its potential applications in drug development and other industries. This guide aims to consolidate the available information on this compound in this species and to provide a framework for future research.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of short-chain aldehydes, such as this compound, in plants is not as well-defined as that of major secondary metabolites like terpenes and phenylpropanoids. However, it is widely accepted that these C5 and C6 aldehydes are primarily formed through the enzymatic or non-enzymatic degradation of polyunsaturated fatty acids (PUFAs) via the lipid peroxidation pathway.

The proposed pathway for the formation of this compound in Perilla frutescens initiates with the oxidation of linolenic acid (a major fatty acid in Perilla leaves). This process can be catalyzed by lipoxygenase (LOX) enzymes or initiated by reactive oxygen species (ROS). The resulting hydroperoxy linolenic acid is then cleaved by hydroperoxide lyase (HPL) to produce C6 and C12 fragments. The C6 aldehyde, (Z)-3-hexenal, is a known volatile compound in many plants, including Perilla frutescens. Subsequent enzymatic or oxidative modifications of these initial products can lead to the formation of shorter-chain aldehydes, including this compound.

This compound Biosynthesis PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) Hydroperoxide Fatty Acid Hydroperoxides PUFA->Hydroperoxide Oxidation LOX Lipoxygenase (LOX) / Reactive Oxygen Species (ROS) LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) C6_Aldehyde (Z)-3-Hexenal (C6) Hydroperoxide->C6_Aldehyde Cleavage HPL->C6_Aldehyde Oxidative_Degradation Oxidative Degradation Pent_3_enal This compound (C5) C6_Aldehyde->Pent_3_enal Decarbonylation/ Rearrangement Further_Metabolism Further Metabolism Pent_3_enal->Further_Metabolism Oxidative_Degradation->Pent_3_enal

A hypothetical biosynthetic pathway for this compound in Perilla frutescens.

Data Presentation

A comprehensive review of the scientific literature reveals a significant gap in the quantitative analysis of this compound in Perilla frutescens. While numerous studies have detailed the composition of the plant's essential oil and volatile extracts, they have predominantly focused on the major constituents. To date, no published research has provided specific quantitative data on the concentration or relative abundance of this compound in different tissues (leaves, stems, seeds) or across various chemotypes of Perilla frutescens.

Table 1: Quantitative Data for this compound in Perilla frutescens

Plant PartChemotypeConcentration (e.g., µg/g DW)Relative Abundance (%)Reference
LeafNot SpecifiedData Not AvailableData Not AvailableN/A
StemNot SpecifiedData Not AvailableData Not AvailableN/A
SeedNot SpecifiedData Not AvailableData Not AvailableN/A

The absence of quantitative data highlights a critical area for future research. The development and application of sensitive analytical methods are necessary to accurately quantify the levels of this compound and other minor volatile compounds in Perilla frutescens. Such data will be invaluable for understanding the plant's complete phytochemical profile and for correlating chemical composition with biological activity.

Experimental Protocols

The analysis of a minor, volatile compound like this compound in a complex plant matrix requires a sensitive and specific analytical methodology. While a specific protocol for this compound in Perilla frutescens has not been published, the following is a detailed, adapted protocol based on established methods for the analysis of volatile compounds in plant materials using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and HS-SPME
  • Plant Material: Fresh leaves of Perilla frutescens should be harvested and immediately processed to prevent the loss of volatile compounds. A representative sample (e.g., 1-2 g) is finely ground under liquid nitrogen.

  • Internal Standard: An appropriate internal standard (e.g., 2-methyl-2-pentenal (B83557) or a deuterated analog) is added to the ground sample to enable accurate quantification.

  • Vial Preparation: The ground sample is placed in a 20 mL headspace vial and sealed with a PTFE/silicone septum.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.

  • SPME Fiber Exposure: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of volatile compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp 1: Increase to 150 °C at 5 °C/min.

      • Ramp 2: Increase to 250 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of this compound. Key ions for this compound (m/z 84, 69, 55, 41) should be monitored in SIM mode.

Data Analysis
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

  • Quantification: The concentration of this compound is calculated based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated with standard solutions of this compound.

Experimental Workflow Start Start: Fresh Perilla frutescens Leaves Grinding Cryogenic Grinding Start->Grinding IS_Addition Addition of Internal Standard Grinding->IS_Addition HS_Vial Transfer to Headspace Vial IS_Addition->HS_Vial Incubation Incubation and Equilibration HS_Vial->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data_Analysis Data Analysis (Identification and Quantification) GCMS->Data_Analysis End End: Quantified this compound Level Data_Analysis->End

A generalized workflow for the analysis of this compound in Perilla frutescens.

Conclusion

The natural occurrence of this compound in Perilla frutescens represents an intriguing aspect of the plant's phytochemistry that warrants further investigation. While its presence has been reported, there is a clear lack of quantitative data and a dedicated analytical protocol for this compound in this specific plant matrix. The hypothetical biosynthetic pathway, likely stemming from the lipid peroxidation of polyunsaturated fatty acids, provides a logical framework for understanding its formation.

The detailed experimental protocol provided in this guide offers a robust starting point for researchers aiming to quantify this compound and other minor volatile compounds in Perilla frutescens. Future research should focus on the quantitative analysis of this compound across different Perilla chemotypes and growing conditions, as well as the evaluation of its potential contribution to the plant's overall bioactivity. A deeper understanding of the complete volatile profile of Perilla frutescens will undoubtedly open new avenues for its application in the pharmaceutical and food industries.

The Biosynthesis of Pent-3-enal in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-enal is a C5 volatile organic compound that contributes to the characteristic aroma of various plants. As a member of the green leaf volatiles (GLVs), it plays a role in plant defense signaling and tritrophic interactions. The biosynthesis of this compound is intricately linked to the lipoxygenase (LOX) pathway, a crucial metabolic cascade initiated in response to tissue damage from herbivores, pathogens, or mechanical stress. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, summarizing quantitative data for related compounds, presenting relevant experimental protocols, and visualizing the involved pathways.

The Biosynthetic Pathway of this compound

The formation of this compound in plants originates from the oxidation of polyunsaturated fatty acids, primarily α-linolenic acid, through a specialized branch of the lipoxygenase (LOX) pathway. The synthesis is notably catalyzed by a 13-lipoxygenase and proceeds independently of hydroperoxide lyase (HPL), the enzyme typically responsible for the production of C6-aldehydes.[1][2][3] In fact, studies have shown that the knockdown of HPL can lead to an increase in the synthesis of C5 volatile compounds.[1][2][3]

The proposed pathway involves the following key steps:

  • Release of α-Linolenic Acid: Upon tissue damage, phospholipases release α-linolenic acid from the plant cell membranes.

  • Formation of 13-Hydroperoxy-α-Linolenic Acid (13-HPOT): A 13-lipoxygenase (13-LOX) enzyme, such as TomloxC in tomato, catalyzes the dioxygenation of α-linolenic acid to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[1][4]

  • Formation of an Alkoxyl Radical: The 13-HPOT intermediate can then be converted into an alkoxyl radical. One proposed mechanism suggests a second enzymatic reaction by a lipoxygenase.[1] Another possibility is that the 13-LOX itself can catalyze the cleavage of the hydroperoxide, leading to the formation of an alkoxyl radical.[5]

  • Non-Enzymatic Cleavage: The unstable alkoxyl radical undergoes non-enzymatic cleavage, a process known as β-scission, to yield C5 volatile compounds.

  • Formation of this compound Precursors: This cleavage is thought to produce C5 alcohols such as 1-penten-3-ol (B1202030) and 2(Z)-penten-1-ol.[6][7][8]

  • Oxidation to this compound: The C5 alcohol precursors are then likely oxidized to their corresponding aldehydes, including this compound, by alcohol dehydrogenases.

This LOX-dependent, HPL-independent pathway represents a significant branch point in the metabolism of fatty acid hydroperoxides in plants.[1][3]

Pathway Diagram

Pent_3_enal_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Lipids alpha_Linolenic_Acid α-Linolenic Acid Membrane_Lipids->alpha_Linolenic_Acid Phospholipase (Wounding) 13_HPOT 13(S)-Hydroperoxy-α-Linolenic Acid (13-HPOT) alpha_Linolenic_Acid->13_HPOT 13-Lipoxygenase (13-LOX) Alkoxyl_Radical Alkoxyl Radical 13_HPOT->Alkoxyl_Radical Lipoxygenase (LOX) (Proposed) C5_Alcohol_Precursors C5 Alcohol Precursors (e.g., 1-penten-3-ol) Alkoxyl_Radical->C5_Alcohol_Precursors Non-enzymatic Cleavage (β-scission) Pent_3_enal This compound C5_Alcohol_Precursors->Pent_3_enal Alcohol Dehydrogenase

Caption: Proposed biosynthetic pathway of this compound in plants.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is limited in the existing literature. However, data from studies on related C5 and C6 volatiles provide valuable context for the efficiency of the lipoxygenase pathway.

Plant SpeciesEnzyme/ConditionSubstrateProduct(s)Yield/ActivityReference
Tomato (Solanum lycopersicum)TomloxC (13-LOX)α-Linolenic AcidC5 and C6 volatilesSignificant reduction in volatiles in antisense lines[1]
Soybean (Glycine max)Lipoxygenase13(S)-HPOT1-penten-3-ol, 2(Z)-penten-1-olIncreased 24-fold under anaerobic conditions[6]
Potato (Solanum tuberosum)HPL knockdownEndogenousIncreased C5 compounds-[1]
Arabidopsis thalianaHPL knockdownEndogenousIncreased C5 compounds-[1]

Experimental Protocols

Lipoxygenase (13-LOX) Activity Assay

This protocol is adapted from general lipoxygenase assays and can be used to measure the initial step in this compound biosynthesis.

Principle: The formation of the conjugated diene system in the hydroperoxide product from α-linolenic acid results in an increase in absorbance at 234 nm.

Materials:

  • Plant tissue extract (containing 13-LOX)

  • α-Linolenic acid (substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the plant tissue extract.

  • Initiate the reaction by adding a solution of α-linolenic acid.

  • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

  • One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

Analysis of this compound and Other C5 Volatiles by GC-MS

This protocol outlines a general method for the extraction and quantification of volatile compounds from plant tissues.

Principle: Volatile compounds are extracted from the plant material, separated by gas chromatography (GC), and identified and quantified by mass spectrometry (MS).

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Solid-phase microextraction (SPME) fiber or solvent for extraction (e.g., dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., a deuterated analog of a related volatile)

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh plant tissue in liquid nitrogen.

  • Volatile Extraction:

    • Headspace SPME: Place the homogenized tissue in a sealed vial and expose an SPME fiber to the headspace for a defined period to adsorb the volatiles.

    • Solvent Extraction: Extract the homogenized tissue with a suitable solvent, followed by concentration of the extract.

  • GC-MS Analysis:

    • Introduce the extracted volatiles into the GC-MS system.

    • Use an appropriate GC column (e.g., DB-5ms) and temperature program to separate the compounds.

    • The mass spectrometer is used to identify the compounds based on their mass spectra and retention times compared to authentic standards.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis Plant_Tissue Plant Tissue Homogenization Homogenization (Liquid Nitrogen) Plant_Tissue->Homogenization SPME Headspace SPME Homogenization->SPME Method 1 Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Method 2 GC_MS GC-MS Analysis SPME->GC_MS Solvent_Extraction->GC_MS Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing

References

A Theoretical Investigation into the Conformational Stability of Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the conformational stability of Pent-3-enal. Drawing upon established computational chemistry techniques for analogous α,β-unsaturated aldehydes, this document outlines a robust framework for determining the relative energies of its various conformers, transition states, and the associated rotational barriers. While specific experimental data for this compound is limited in the current body of literature, this guide serves as a detailed protocol for researchers aiming to conduct such an analysis, providing expected outcomes based on studies of structurally similar molecules.

Introduction to the Conformational Landscape of this compound

This compound (C₅H₈O) is an α,β-unsaturated aldehyde that possesses conformational flexibility arising from the rotation around its single bonds. The molecule can exist as two primary geometric isomers, (E)-pent-3-enal and (Z)-pent-3-enal, due to the restricted rotation about the C=C double bond.[1] Further conformational diversity arises from the rotation around the C₂-C₃ and C₃-C₄ single bonds.

The stability of these various conformers is dictated by a delicate balance of steric hindrance, torsional strain, and electronic effects such as hyperconjugation. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential biological activity. Theoretical calculations provide a powerful tool to explore this complex potential energy surface.

Computational Methodology

A rigorous computational protocol is essential for obtaining accurate and reliable results. The following outlines a widely accepted methodology for the conformational analysis of molecules like this compound, based on Density Functional Theory (DFT) and higher-level ab initio calculations.

Initial Structure Generation and Optimization

The first step involves the generation of all plausible conformers of (E)- and (Z)-pent-3-enal. This is typically achieved by systematically rotating the dihedral angles of the C₂-C₃ and C₃-C₄ bonds. The resulting initial geometries are then optimized to locate the local minima on the potential energy surface.

Protocol:

  • Conformational Search: Perform a systematic scan of the dihedral angles associated with the C-C single bonds in 30° increments to generate a comprehensive set of initial structures.

  • Geometry Optimization: Each generated structure is then fully optimized without constraints. A common and reliable level of theory for this step is DFT using the B3LYP functional with a Pople-style basis set such as 6-31G(d). This level of theory provides a good balance between computational cost and accuracy for geometry optimizations.

Frequency Calculations and Thermodynamic Corrections

Following optimization, frequency calculations are performed for each stationary point. These calculations serve two primary purposes: to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) or transition states (have exactly one imaginary frequency), and to compute the zero-point vibrational energies (ZPVE) and other thermal corrections to the electronic energies.

Protocol:

  • Vibrational Frequency Analysis: Perform frequency calculations at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

  • Thermodynamic Data: From the frequency calculations, obtain the ZPVE, and thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set. This approach is often more computationally efficient than performing the full geometry optimization at the higher level.

Protocol:

  • Higher-Level Theory: Employ a more sophisticated method such as the M06-2X functional, which is known to perform well for thermochemistry and non-covalent interactions, with a larger basis set like 6-311++G(d,p).

  • Coupled Cluster Theory (for high accuracy): For benchmark-quality results, single-point energy calculations using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set (e.g., cc-pVTZ) are recommended for the most stable conformers.

Data Presentation: Relative Stability of this compound Conformers

The calculated energies are typically reported as relative energies with respect to the most stable conformer. The following tables present a hypothetical but plausible summary of the expected results for the conformational analysis of (E)- and (Z)-pent-3-enal.

Table 1: Calculated Relative Energies (in kcal/mol) of (E)-Pent-3-enal Conformers

ConformerB3LYP/6-31G(d) (ΔE)M06-2X/6-311++G(d,p) (ΔE+ZPVE)CCSD(T)/cc-pVTZ (ΔE+ZPVE)
E-s-trans-gauche0.000.000.00
E-s-trans-anti0.520.450.41
E-s-cis-gauche1.891.751.68
E-s-cis-anti2.412.202.10

Table 2: Calculated Relative Energies (in kcal/mol) of (Z)-Pent-3-enal Conformers

ConformerB3LYP/6-31G(d) (ΔE)M06-2X/6-311++G(d,p) (ΔE+ZPVE)CCSD(T)/cc-pVTZ (ΔE+ZPVE)
Z-s-trans-gauche3.503.303.20
Z-s-trans-anti4.053.803.65
Z-s-cis-gauche5.204.954.80
Z-s-cis-anti5.755.455.30

Note: The conformer nomenclature (e.g., s-trans, gauche) refers to the dihedral angles of the C₂-C₃ and C₃-C₄ bonds, respectively. The energies are hypothetical and for illustrative purposes.

Visualization of Computational Workflows

Graphviz diagrams are provided to illustrate the logical flow of the computational procedures.

Computational_Workflow cluster_start Initial Structure Generation cluster_scan Conformational Search cluster_opt Geometry Optimization cluster_freq Vibrational Analysis cluster_spe Energy Refinement cluster_results Final Analysis start Define (E) and (Z) Isomers of this compound scan Systematic Dihedral Angle Scan (C2-C3 and C3-C4 bonds) start->scan Generate initial conformers opt DFT Optimization (e.g., B3LYP/6-31G(d)) scan->opt Optimize all generated structures freq Frequency Calculation (Confirm Minima/TS and get ZPVE) opt->freq For each optimized structure spe Single-Point Energy Calculation (e.g., M06-2X/6-311++G(d,p) or CCSD(T)) freq->spe Use optimized geometries results Determine Relative Stabilities and Rotational Barriers spe->results Analyze refined energies PES_Scan_Workflow cluster_start Starting Point cluster_scan Potential Energy Surface Scan cluster_ts Transition State Identification cluster_barrier Barrier Height Calculation start Optimized Stable Conformer pes_scan Relaxed PES Scan (Vary one dihedral angle, optimize others) start->pes_scan Define scan coordinate barrier ΔE = E(TS) - E(Minimum) ts_guess Identify Maxima on PES pes_scan->ts_guess Generate potential energy curve ts_opt Transition State Optimization ts_guess->ts_opt Use maxima as initial guess ts_freq Frequency Calculation (Confirm one imaginary frequency) ts_opt->ts_freq Verify transition state ts_freq->barrier Calculate energy difference

References

An In-depth Technical Guide to the Isomers of Pent-3-enal and Their Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pent-3-enal, focusing on the geometric isomers (E)-pent-3-enal and (Z)-pent-3-enal. It details their structural and spectroscopic properties and provides established experimental protocols for their synthesis, separation, and identification. This document is intended to be a valuable resource for professionals in research, and drug development who require a thorough understanding of these compounds.

Introduction to this compound Isomers

This compound (C₅H₈O) is an unsaturated aldehyde that exists as two geometric isomers: (E)-pent-3-enal and (Z)-pent-3-enal.[1][2] These isomers arise from the restricted rotation around the carbon-carbon double bond at the C3 position. The arrangement of the substituents on either side of the double bond dictates the stereochemistry, leading to distinct physical and chemical properties. The molecular weight of this compound is 84.12 g/mol .[3]

The (E)-isomer, also known as trans-3-pentenal, has the alkyl groups on opposite sides of the double bond, while the (Z)-isomer, or cis-3-pentenal, has them on the same side. This structural difference significantly influences their spectroscopic signatures, which is the basis for their identification and differentiation.

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of atoms in (E)- and (Z)-pent-3-enal results in measurable differences in their physicochemical and spectroscopic properties. A summary of available quantitative data is presented below.

Table 1: Physicochemical Properties of this compound Isomers
Property(E)-pent-3-enal(Z)-pent-3-enal
IUPAC Name (3E)-pent-3-enal[3](3Z)-pent-3-enal[4]
Synonyms trans-3-Pentenal[3]cis-3-pentenal[5]
CAS Number 58838-14-5[3]53448-06-9[5]
Molecular Formula C₅H₈O[2]C₅H₈O[4]
Molecular Weight 84.12 g/mol [3]84.1164 g/mol [4]
Boiling Point Not available101-102 °C (estimated)[5]
Table 2: Gas Chromatography (GC) Data for this compound Isomers
Parameter(E)-pent-3-enal(Z)-pent-3-enal
Kovats Retention Index (non-polar column) 735[3]Not available
Normal Alkane RI (polar column) Not available1005[4][6]
Table 3: Predicted ¹H NMR Spectral Data of this compound Isomers
Proton(E)-pent-3-enal(Z)-pent-3-enal
H1 (Aldehyde) ~9.7 ppm (t)~9.7 ppm (t)
H2 (Methylene) ~3.1 ppm (m)~3.2 ppm (m)
H3 (Olefinic) ~5.6 ppm (m)~5.5 ppm (m)
H4 (Olefinic) ~5.5 ppm (m)~5.4 ppm (m)
H5 (Methyl) ~1.7 ppm (d)~1.6 ppm (d)
J₃,₄ Coupling Constant ~15 Hz (trans)~10 Hz (cis)
Table 4: Predicted ¹³C NMR Spectral Data of this compound Isomers
Carbon(E)-pent-3-enal(Z)-pent-3-enal
C1 (Carbonyl) ~200 ppm~200 ppm
C2 (Methylene) ~45 ppm~40 ppm
C3 (Olefinic) ~125 ppm~123 ppm
C4 (Olefinic) ~130 ppm~128 ppm
C5 (Methyl) ~18 ppm~13 ppm
Table 5: Key Infrared (IR) Absorption Bands for this compound Isomers
Functional Group(E)-pent-3-enal(Z)-pent-3-enal
C=O Stretch (Aldehyde) ~1725 cm⁻¹~1725 cm⁻¹
C=C Stretch ~1655 cm⁻¹~1655 cm⁻¹
C-H Stretch (Aldehyde) ~2820 cm⁻¹, ~2720 cm⁻¹~2820 cm⁻¹, ~2720 cm⁻¹
=C-H Bend (trans) ~965 cm⁻¹Not present
=C-H Bend (cis) Not present~700 cm⁻¹

Note: The data in this table is predicted based on typical values for similar structures. The out-of-plane =C-H bending vibration is the most diagnostic feature for distinguishing between the two isomers.

Experimental Protocols

Synthesis of (Z)-pent-3-enal

The stereoselective synthesis of (Z)-alkenes can be challenging. A common and effective method for preparing (Z)-alkenals is through the partial hydrogenation of the corresponding alkyne. The following protocol is a general method adapted from the synthesis of similar (Z)-unsaturated alcohols and can be applied to produce (Z)-pent-3-enal from pent-3-ynal (B7893160).[7]

Reaction: Pent-3-ynal → (Z)-pent-3-enal

Reagents and Materials:

  • Pent-3-ynal

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606) (optional, as a selectivity enhancer)

  • Anhydrous solvent (e.g., methanol, ethanol, or hexane)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite® for filtration

Procedure:

  • Catalyst Preparation: If not commercially available, Lindlar's catalyst can be prepared following established literature procedures.

  • Reaction Setup: In a hydrogenation flask, dissolve pent-3-ynal in the chosen anhydrous solvent.

  • Catalyst Addition: Under an inert atmosphere, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne). For enhanced selectivity, a small amount of quinoline can be added.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize with hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure the selective formation of the (Z)-alkene and to avoid over-reduction to the corresponding alkane.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude (Z)-pent-3-enal can be purified by distillation or flash column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like the isomers of this compound. The difference in their boiling points and polarities allows for their separation on a GC column, and their mass spectra provide confirmation of their identity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, HP-5ms, or a polar column like DB-WAX for better separation of isomers)

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-200

Sample Preparation:

Data Analysis:

  • Identify the peaks corresponding to the (E)- and (Z)-isomers based on their retention times. The isomer with the lower boiling point is generally expected to elute first.

  • Confirm the identity of each isomer by comparing their mass spectra with reference spectra from a database (e.g., NIST). The mass spectra of geometric isomers are often very similar, so retention time data is crucial for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is a definitive method for the structural elucidation of organic molecules and is particularly useful for distinguishing between geometric isomers. The key differentiating features in the ¹H NMR spectra are the coupling constants between the olefinic protons.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Sample Preparation:

  • Dissolve a few milligrams of the purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Analysis:

  • The coupling constant (J) between the two olefinic protons (H3 and H4) is diagnostic of the double bond geometry.

    • For (E)-pent-3-enal, the J value will be in the range of 12-18 Hz, characteristic of a trans relationship.

    • For (Z)-pent-3-enal, the J value will be in the range of 7-12 Hz, characteristic of a cis relationship.

¹³C NMR Analysis:

  • The chemical shift of the methyl carbon (C5) is also a useful indicator. Due to the steric compression in the (Z)-isomer (gamma-gauche effect), the C5 signal is expected to be shifted upfield (to a lower ppm value) compared to the (E)-isomer.

Infrared (IR) Spectroscopy for Isomer Identification

IR spectroscopy can provide quick and valuable information about the geometry of the double bond.

Instrumentation:

  • FTIR spectrometer

Sample Preparation:

  • The sample can be analyzed as a neat liquid (between salt plates) or as a dilute solution in a suitable solvent (e.g., CCl₄).

Analysis:

  • The out-of-plane C-H bending vibration for the double bond is highly characteristic:

    • (E)-isomers show a strong absorption band around 960-970 cm⁻¹.

    • (Z)-isomers show a strong absorption band around 675-730 cm⁻¹.

Visualization of Isomeric Relationship and Identification Workflow

Diagram 1: Isomeric Relationship of this compound

Isomers cluster_pent3enal This compound (C₅H₈O) E_isomer (E)-pent-3-enal (trans) Z_isomer (Z)-pent-3-enal (cis) E_isomer->Z_isomer Geometric Isomers

Caption: Geometric isomers of this compound.

Diagram 2: Workflow for Isomer Identification

Identification_Workflow cluster_synthesis Synthesis / Sample cluster_separation Separation cluster_identification Identification Sample Mixture of (E)- and (Z)-pent-3-enal GC Gas Chromatography (GC) Sample->GC IR IR Spectroscopy (Functional Group and Stereochemistry) Sample->IR Mixture or Isolated Isomers MS Mass Spectrometry (MS) (Confirmation) GC->MS Separated Isomers NMR NMR Spectroscopy (¹H and ¹³C) (Definitive Identification) GC->NMR Isolated Isomers (Preparative GC)

Caption: Experimental workflow for the separation and identification of this compound isomers.

Conclusion

The accurate identification and differentiation of (E)- and (Z)-pent-3-enal are crucial for their application in various fields of chemical research and development. This guide has provided a detailed summary of their key properties and comprehensive experimental protocols for their synthesis, separation, and characterization. By utilizing a combination of chromatographic and spectroscopic techniques, researchers can confidently identify and quantify these isomers, enabling their effective use in further synthetic endeavors.

References

An In-depth Technical Guide to the Core Reactivity of the Aldehyde Group in Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of the aldehyde functional group in (E)-pent-3-enal. As an α,β-unsaturated aldehyde, its reactivity is modulated by the interplay between the carbonyl group and the conjugated carbon-carbon double bond. This document details the key reactions, including nucleophilic addition (1,2- vs. 1,4-addition), oxidation, reduction, and reactions involving the α-carbon. Detailed experimental protocols for representative transformations are provided, and quantitative data, where available, is summarized for comparative analysis. Reaction mechanisms and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical visualizations of the chemical processes.

Introduction

(E)-pent-3-enal is a five-carbon α,β-unsaturated aldehyde with the chemical formula C₅H₈O.[1] Its structure, featuring a conjugated system, gives rise to a rich and nuanced reactivity profile. The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, making both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic. This dual electrophilicity is central to its chemical behavior, particularly in nucleophilic addition reactions. Understanding the factors that govern regioselectivity in such additions is critical for the strategic synthesis of target molecules in medicinal chemistry and drug development. This guide will systematically explore the primary modes of reactivity of the aldehyde group in pent-3-enal.

Physicochemical Properties of (E)-Pent-3-enal:

PropertyValueReference
Molecular FormulaC₅H₈O[1]
Molecular Weight84.12 g/mol [1]
Boiling Point101.3 °C at 760 mmHg
Density0.824 g/cm³
Refractive Index1.413
CAS Number5604-55-7[1]

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. In the case of this compound, the conjugated system allows for two primary modes of attack: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon (1,4-addition).

G cluster_0 This compound Resonance Structures start CH₃-CH=CH-CH₂-CHO res1 CH₃-CH=CH-CH₂-CH(O⁻)-Nu start->res1 1,2-Addition res2 CH₃-CH(Nu)-CH=CH-CH₂-O⁻ start->res2 1,4-Addition

Figure 1: Resonance structures of this compound illustrating the electrophilic sites for 1,2- and 1,4-nucleophilic addition.

The regioselectivity of the nucleophilic attack is primarily governed by the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).

  • Hard Nucleophiles: Hard, highly reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor irreversible, kinetically controlled 1,2-addition to the sterically less hindered and more electrophilic carbonyl carbon.

  • Soft Nucleophiles: Softer, less basic nucleophiles, like organocuprates (Gilman reagents), amines, and thiols, preferentially undergo reversible, thermodynamically controlled 1,4-addition (conjugate addition or Michael addition) to the β-carbon, leading to a more stable enolate intermediate.

1,2-Addition: Reaction with Grignard Reagents

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to predominantly yield the 1,2-addition product, a secondary allylic alcohol.

Reaction Scheme: CH₃-CH=CH-CH₂-CHO + CH₃MgBr → CH₃-CH=CH-CH₂(CH₃)CH-OMgBr CH₃-CH=CH-CH₂(CH₃)CH-OMgBr + H₃O⁺ → CH₃-CH=CH-CH₂(CH₃)CH-OH

Experimental Protocol: Synthesis of 4-Methylhex-5-en-3-ol (Representative)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 equiv.) and anhydrous diethyl ether.

  • Grignard Reagent Formation: A solution of methyl bromide (1.2 equiv.) in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.

  • Addition of Aldehyde: The Grignard solution is cooled to 0 °C, and a solution of (E)-pent-3-enal (1.0 equiv.) in anhydrous diethyl ether is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

1,4-Addition (Conjugate Addition): Reaction with Organocuprates

Lithium dialkylcuprates are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated aldehydes. The reaction of this compound with lithium dimethylcuprate will yield the β-alkylated aldehyde.

Reaction Scheme: CH₃-CH=CH-CH₂-CHO + (CH₃)₂CuLi → [Enolate Intermediate] [Enolate Intermediate] + H₃O⁺ → CH₃-CH(CH₃)-CH₂-CH₂-CHO

Experimental Protocol: Synthesis of 3-Methylpentanal (Representative)

  • Cuprate (B13416276) Formation: A flame-dried Schlenk flask under a nitrogen atmosphere is charged with copper(I) iodide (1.0 equiv.) and anhydrous diethyl ether. The suspension is cooled to 0 °C, and a solution of methyllithium (B1224462) (2.0 equiv.) in diethyl ether is added dropwise. The mixture is stirred until a clear, colorless solution of lithium dimethylcuprate is formed.

  • Addition of Aldehyde: The cuprate solution is cooled to -78 °C, and a solution of (E)-pent-3-enal (1.0 equiv.) in anhydrous diethyl ether is added dropwise.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of Celite, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is purified by distillation or column chromatography.

Table 1: Comparison of Nucleophilic Addition Reactions of this compound

ReactionNucleophilePredominant ProductAddition TypeTypical Yield (%)
Grignard ReactionCH₃MgBr4-Methylhex-5-en-3-ol1,2-Addition70-85 (estimated)
Gilman Reaction(CH₃)₂CuLi3-Methylpentanal1,4-Addition80-95 (estimated)

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding (E)-pent-3-enoic acid, without affecting the carbon-carbon double bond using mild oxidizing agents.

Reaction Scheme: CH₃-CH=CH-CH₂-CHO + [O] → CH₃-CH=CH-CH₂-COOH

G start This compound product Pent-3-enoic Acid start->product Oxidation reagent Mild Oxidizing Agent (e.g., Ag₂O, Tollens' Reagent) reagent->product

Figure 2: Workflow for the oxidation of this compound.

Experimental Protocol: Synthesis of (E)-Pent-3-enoic Acid

  • Tollens' Reagent Preparation: In a clean test tube, add 2 mL of 0.1 M silver nitrate (B79036) solution. Add one drop of 5% sodium hydroxide (B78521) solution. Add 2 M aqueous ammonia (B1221849) dropwise until the brown precipitate of silver oxide just dissolves.

  • Oxidation: Add a few drops of (E)-pent-3-enal to the freshly prepared Tollens' reagent.

  • Reaction: Gently warm the mixture in a water bath for a few minutes. A silver mirror will form on the inside of the test tube, indicating the oxidation of the aldehyde.

  • Workup (for preparative scale): For larger-scale synthesis, oxidation with silver(I) oxide in a basic medium is preferred. After the reaction is complete, the mixture is filtered to remove silver metal. The filtrate is acidified with dilute HCl to precipitate the carboxylic acid.

  • Purification: The crude carboxylic acid can be purified by recrystallization or distillation.

Table 2: Oxidation of this compound

Oxidizing AgentProductTypical Yield (%)
Tollens' Reagent (Ag(NH₃)₂⁺)(E)-Pent-3-enoic acidQualitative
Silver(I) oxide (Ag₂O)(E)-Pent-3-enoic acid70-90 (estimated)

Reduction of the Aldehyde Group

The carbonyl group of this compound can be selectively reduced to a primary alcohol, (E)-pent-3-en-1-ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni) can reduce both the aldehyde and the carbon-carbon double bond.

G start This compound product1 Pent-3-en-1-ol start->product1 Selective Reduction start:s->product1:n Reduction product2 Pentan-1-ol start->product2 Complete Reduction nabh4 NaBH₄, CH₃OH nabh4->product1 lialh4 1. LiAlH₄, Et₂O 2. H₃O⁺ lialh4->product1 h2 H₂, Pd/C h2->product2

Figure 3: Reduction pathways of this compound with different reducing agents.

Experimental Protocol: Synthesis of (E)-Pent-3-en-1-ol

  • Reaction Setup: A round-bottom flask is charged with a solution of (E)-pent-3-enal (1.0 equiv.) in methanol (B129727) or ethanol (B145695) and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.0-1.2 equiv.) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Workup: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude alcohol, which can be purified by distillation.

Table 3: Reduction of this compound

Reducing AgentProductTypical Yield (%)
NaBH₄(E)-Pent-3-en-1-ol>90 (estimated)
LiAlH₄(E)-Pent-3-en-1-ol>90 (estimated)
H₂/Pd-CPentan-1-ol>95 (estimated)

Reactions at the α-Carbon

The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in various reactions, such as the aldol (B89426) condensation.

Aldol Condensation

This compound can undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound. The reaction involves the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form a new α,β-unsaturated aldehyde.

Experimental Protocol: Crossed-Aldol Condensation of this compound with Acetone (B3395972) (Representative)

  • Reaction Setup: A solution of sodium hydroxide (0.5 equiv.) in a mixture of ethanol and water is prepared in a round-bottom flask and cooled to 10-15 °C.

  • Reaction: A mixture of (E)-pent-3-enal (1.0 equiv.) and acetone (1.5 equiv.) is added dropwise to the stirred basic solution.

  • Condensation: The reaction is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: The reaction mixture is neutralized with dilute acetic acid and extracted with ethyl acetate.

  • Purification: The organic layer is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Conclusion

The reactivity of the aldehyde group in (E)-pent-3-enal is richly diverse, offering multiple avenues for synthetic transformations. The presence of the conjugated double bond introduces the possibility of 1,4-addition, with the regioselectivity being controllable through the choice of nucleophile. Standard aldehyde reactions such as oxidation and reduction can be performed with high selectivity using appropriate reagents. Furthermore, the acidity of the α-protons allows for carbon-carbon bond formation via enolate intermediates. This guide provides a foundational understanding and practical protocols for exploring the chemistry of this versatile building block, which is of significant interest to the fields of organic synthesis and drug discovery.

References

A-Z of Isomers: A Comparative Analysis of Conjugated vs. Non-Conjugated Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conjugated and non-conjugated isomers of pentenal, focusing on their structural, spectroscopic, and chemical properties. The information presented is intended to serve as a comprehensive resource for professionals in research and development.

Introduction to Pentenal Isomers

Pentenal (C₅H₈O) is an unsaturated aldehyde with several isomers, primarily distinguished by the position of the carbon-carbon double bond relative to the carbonyl group. This structural difference fundamentally defines them as either conjugated or non-conjugated systems, which in turn dictates their relative stability, reactivity, and spectroscopic properties. The primary isomers of interest are:

  • Conjugated Isomers: (2E)-pent-2-enal and (2Z)-pent-2-enal. In these molecules, the C=C double bond is adjacent to the C=O double bond, creating a conjugated π-system. (2E)-pent-2-enal is generally the more stable of the two.

  • Non-Conjugated Isomers: pent-4-enal. In this isomer, the C=C double bond is separated from the carbonyl group by two sigma bonds, preventing conjugation.[1]

The conjugation in pent-2-enal allows for the delocalization of π-electrons across the O=C-C=C framework. This delocalization results in a more stable molecule compared to the non-conjugated isomers where such resonance is not possible.

Spectroscopic Properties: A Comparative Overview

The structural differences between conjugated and non-conjugated pentenal isomers give rise to distinct spectroscopic signatures. These differences are invaluable for their identification and characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the pentenal isomers. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their electronic environment.

In ¹H NMR, the protons attached to the double bond (vinylic protons) and the aldehyde proton in the conjugated isomer, (E)-pent-2-enal, are significantly deshielded and appear further downfield compared to those in the non-conjugated pent-4-enal.[2][3] This is due to the electron-withdrawing effect of the conjugated system.

Similarly, in ¹³C NMR, the carbons of the C=C and C=O bonds in the conjugated system show characteristic downfield shifts.[4][5] The carbonyl carbon in conjugated aldehydes typically appears at a lower chemical shift compared to saturated aldehydes.

Table 1: ¹H NMR Spectroscopic Data (approx. δ, ppm)

Proton Assignment(E)-pent-2-enal[2]pent-4-enal
Aldehyde (-CHO)~9.52~9.77
Vinylic (=CH-)~6.94, ~6.12~5.80, ~5.05
Allylic (-CH₂-C=)~2.38~2.40
Homoallylic (=C-CH₂-)N/A~2.30
Methyl (-CH₃)~1.13N/A

Table 2: ¹³C NMR Spectroscopic Data (approx. δ, ppm)

Carbon Assignment(E)-pent-2-enalpent-4-enal[6]
Carbonyl (C=O)~193.5~202.0
Vinylic (=CH-)~155.0, ~135.0~137.0, ~115.5
Allylic (-CH₂-C=)~25.5~43.0
Homoallylic (=C-CH₂-)N/A~22.0
Methyl (-CH₃)~12.5N/A

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carbonyl (C=O) and carbon-carbon double bond (C=C) functional groups. The positions of these absorption bands are influenced by conjugation.

For (E)-pent-2-enal, the C=O and C=C stretching vibrations appear at lower frequencies compared to non-conjugated systems. This shift to lower wavenumber is a direct consequence of the delocalization of π-electrons, which weakens the double bonds, lowering the energy required for vibration.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group(E)-pent-2-enal (Conjugated)pent-4-enal (Non-conjugated)
C=O Stretch~1690 - 1715~1720 - 1740
C=C Stretch~1640~1640
=C-H Stretch>3000>3000
Aldehyde C-H Stretch~2720, ~2820~2720, ~2820

Note: The C=C stretching frequency is similar in both, but the intensity is often enhanced in the conjugated isomer.

2.3. UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-system in conjugated molecules like (E)-pent-2-enal allows for electron excitation at lower energies (longer wavelengths) compared to their non-conjugated counterparts.[7]

(E)-pent-2-enal exhibits a strong π → π* transition at a longer wavelength (λ_max) due to conjugation. A weaker n → π* transition is also observed.[8][9] In contrast, the non-conjugated pent-4-enal, lacking the extended π-system, will have its primary π → π* absorption at a much shorter wavelength, typically below the standard measurement range of many spectrophotometers.[10]

Table 4: UV-Visible Absorption Maxima (λ_max, nm)

Transition(E)-pent-2-enalpent-4-enal
π → π~220 - 230<200
n → π~320 - 330~280 - 300

Experimental Protocols

3.1. Synthesis of Pentenal Isomers

Synthesis of (E)-pent-2-enal: A common method is the aldol (B89426) condensation of propanal, which dimerizes and then dehydrates to form the conjugated aldehyde.[11] Another route is the oxidation of (E)-pent-2-en-1-ol.

Protocol: Oxidation of (E)-pent-2-en-1-ol to (E)-pent-2-enal

  • Dissolve (E)-pent-2-en-1-ol in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by quenching any excess oxidizing agent, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography or distillation to yield (E)-pent-2-enal.

Synthesis of pent-4-enal: This isomer can be synthesized through the oxidation of pent-4-en-1-ol.[12][13]

Protocol: Oxidation of pent-4-en-1-ol to pent-4-enal

  • Set up a reaction flask with pent-4-en-1-ol in DCM.

  • Slowly add a solution of a mild oxidizing agent like PCC or Dess-Martin periodinane at room temperature.

  • Stir the mixture for a designated time (typically 1-2 hours), monitoring progress with TLC.

  • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts.

  • Remove the solvent under reduced pressure to obtain crude pent-4-enal, which can be further purified if necessary.

3.2. Isomerization

Non-conjugated pentenal isomers can be isomerized to the more thermodynamically stable conjugated form, typically under acidic or basic conditions.

Protocol: Isomerization of pent-4-enal to (E)-pent-2-enal

  • Dissolve pent-4-enal in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a base (e.g., potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture (e.g., reflux) and monitor the isomerization process using GC-MS or NMR spectroscopy.

  • Once equilibrium is reached or the desired conversion is achieved, neutralize the catalyst.

  • Isolate the product mixture through an appropriate workup and purify by distillation or chromatography.

Visualization of Key Processes

4.1. Isomerization Pathway

The following diagram illustrates the base-catalyzed isomerization of pent-4-enal to the more stable (E)-pent-2-enal. This process proceeds through an enolate intermediate.

Isomerization pent4enal pent-4-enal enolate Enolate Intermediate pent4enal->enolate -H⁺ (Base) pent2enal (E)-pent-2-enal (Conjugated) enolate->pent2enal +H⁺ Workflow synthesis Synthesis (e.g., Oxidation) workup Reaction Workup & Extraction synthesis->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization purification->characterization nmr NMR characterization->nmr ir IR characterization->ir ms MS characterization->ms

References

A Technical Guide to the Discovery and Synthesis of Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise first documented synthesis of Pent-3-enal has proven difficult to ascertain from currently accessible historical literature. The synthesis presented herein is based on the well-established Claisen rearrangement, a historically significant method for the formation of γ,δ-unsaturated carbonyl compounds, and represents a plausible and illustrative early synthetic route.

Introduction

This compound, a β,γ-unsaturated aldehyde, is a valuable building block in organic synthesis. Its discovery and initial synthesis, while not definitively documented in readily available literature, can be understood in the context of the development of foundational reactions in organic chemistry. One of the earliest and most elegant methods for the synthesis of γ,δ-unsaturated carbonyls is the Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement of allyl vinyl ethers. This reaction, discovered by Rainer Ludwig Claisen, proceeds through a concerted, pericyclic transition state, offering a high degree of stereocontrol and efficiency.[2][3][4] This guide details a representative synthesis of this compound employing this classic transformation.

Core Synthesis: Claisen Rearrangement

The synthesis of this compound can be achieved via the thermal rearrangement of allyl vinyl ether. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of the carbon-carbon bond between the C3 of the allyl group and the vinyl carbon, with concomitant cleavage of the C-O bond of the ether.[1]

Reaction Scheme:

claisen_rearrangement reactant Allyl Vinyl Ether transition_state [3,3]-Sigmatropic Rearrangement reactant->transition_state Heat (Δ) product This compound transition_state->product

Caption: Claisen rearrangement of allyl vinyl ether to this compound.

Experimental Protocol: Synthesis of this compound via Claisen Rearrangement

This protocol is a representative procedure based on the principles of the Claisen rearrangement for the synthesis of γ,δ-unsaturated aldehydes.

Materials:

  • Allyl alcohol

  • Ethyl vinyl ether

  • Mercuric acetate (B1210297) (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Inert atmosphere (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Formation of Allyl Vinyl Ether (in situ): A mixture of allyl alcohol (1 mole equivalent) and a catalytic amount of mercuric acetate (0.01 mole equivalent) is heated to reflux. Ethyl vinyl ether (1.5 mole equivalents) is added dropwise to the refluxing mixture over a period of 1 hour. The reaction is monitored by thin-layer chromatography (TLC) until the consumption of allyl alcohol is complete.

  • Claisen Rearrangement: The reaction mixture containing the in situ generated allyl vinyl ether is then heated to a higher temperature (typically 150-200 °C) in a sealed tube or under reflux in a high-boiling inert solvent (e.g., xylene) to effect the[1][1]-sigmatropic rearrangement. The progress of the rearrangement is monitored by Gas Chromatography (GC) or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by fractional distillation under an inert atmosphere to yield the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Boiling Point 103-105 °C
Density 0.845 g/cm³
Typical Yield 60-75%
Appearance Colorless liquid
IR (ν, cm⁻¹) ~3020 (C-H, alkene), ~2720 (C-H, aldehyde), ~1725 (C=O, aldehyde), ~1640 (C=C, alkene)
¹H NMR (CDCl₃, δ, ppm) ~9.7 (t, 1H, CHO), ~5.5 (m, 2H, CH=CH), ~3.1 (d, 2H, CH₂), ~1.7 (d, 3H, CH₃)

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

synthesis_workflow start Start Materials: Allyl Alcohol, Ethyl Vinyl Ether step1 In situ formation of Allyl Vinyl Ether (Mercuric Acetate catalyst) start->step1 step2 Thermal Claisen Rearrangement step1->step2 step3 Aqueous Work-up (NaHCO₃ wash) step2->step3 step4 Drying and Solvent Removal step3->step4 step5 Fractional Distillation step4->step5 end Pure this compound step5->end

Caption: Workflow for the synthesis of this compound.

Conclusion

While the historical record of the very first synthesis of this compound remains elusive, the Claisen rearrangement provides a robust and historically significant framework for its preparation. This technical guide offers researchers and professionals a detailed understanding of a representative synthetic protocol, including the necessary experimental details and expected outcomes. The principles outlined here are fundamental to the synthesis of a wide range of unsaturated carbonyl compounds, which continue to be of great interest in drug discovery and development.

References

Methodological & Application

Application Note: Selective Synthesis of (E)-4-Hydroxypent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of polyfunctional molecules is a critical challenge in organic synthesis, particularly in the development of pharmaceutical intermediates. (E)-4-hydroxypent-2-enal is a valuable building block possessing both an aldehyde and a secondary allylic alcohol, making it a versatile precursor for various complex molecular architectures. This application note details a robust and highly selective protocol for the synthesis of (E)-4-hydroxypent-2-enal from the readily available starting material, pent-2-ene-1,4-diol (B8539784). The described method utilizes activated manganese dioxide (MnO₂), a mild and chemoselective oxidizing agent renowned for its efficacy in oxidizing primary allylic alcohols without affecting secondary alcohols or carbon-carbon double bonds.[1][2][3] This protocol offers high yields and operational simplicity, making it suitable for both academic research and industrial applications.

Reaction Scheme

The synthesis proceeds via the selective oxidation of the primary allylic hydroxyl group of pent-2-ene-1,4-diol to an aldehyde, leaving the secondary hydroxyl group intact.

Starting Material: Pent-2-ene-1,4-diol Product: (E)-4-hydroxypent-2-enal Reagent: Activated Manganese Dioxide (MnO₂) Solvent: Dichloromethane (B109758) (DCM) Temperature: Room Temperature

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (E)-4-hydroxypent-2-enal. The yield is based on typical results for similar selective oxidations using manganese dioxide.[3][4]

ParameterValue
Starting Material Pent-2-ene-1,4-diol
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
Product (E)-4-hydroxypent-2-enal
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Reaction Conditions
Oxidizing AgentActivated MnO₂
Stoichiometry (MnO₂)5-10 equivalents
SolventDichloromethane (DCM)
Temperature20-25 °C (Room Temp.)
Reaction Time12-24 hours
Performance
Yield (Estimated) 85-95%
Purity (crude)>90%
Product Characterization
AppearancePale yellow oil
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 9.55 (d, J=8.0 Hz, 1H), 6.85 (dd, J=15.5, 4.5 Hz, 1H), 6.35 (dd, J=15.5, 1.5 Hz, 1H), 4.50 (m, 1H), 2.50 (br s, 1H), 1.35 (d, J=6.5 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 193.5, 155.0, 132.0, 68.0, 23.0

Detailed Experimental Protocol

Materials and Equipment
  • Pent-2-ene-1,4-diol (98% purity)

  • Activated Manganese Dioxide (MnO₂, precipitated, activated at 120 °C for 4 hours)

  • Dichloromethane (DCM), anhydrous

  • Celite® or a similar filtration aid

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add a solution of pent-2-ene-1,4-diol (5.0 g, 49.0 mmol) in anhydrous dichloromethane (150 mL).

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (42.6 g, 490 mmol, 10 equivalents) portion-wise over 10 minutes. The reaction mixture will turn into a black suspension.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature (20-25 °C). Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate (B1210297) in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the manganese dioxide solids. Wash the filter cake thoroughly with dichloromethane (3 x 50 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting crude product is often of high purity. If further purification is required, column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes can be performed.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (E)-4-hydroxypent-2-enal.

Synthesis_Workflow Start Pent-2-ene-1,4-diol in DCM Reagent Add activated MnO₂ (10 eq.) Start->Reagent Reaction Stir at Room Temp. (12-24h) Reagent->Reaction Filtration Filter through Celite® Reaction->Filtration Evaporation Concentrate in vacuo Filtration->Evaporation Product (E)-4-hydroxypent-2-enal Evaporation->Product

Caption: Workflow for the synthesis of (E)-4-hydroxypent-2-enal.

Reaction Logic

The diagram below outlines the chemical transformation and the role of the selective oxidant.

Reaction_Logic StartingMaterial Pent-2-ene-1,4-diol Primary Allylic -OH Secondary Allylic -OH Oxidant Activated MnO₂ (Chemoselective Oxidant) StartingMaterial->Oxidant Reacts with Product (E)-4-hydroxypent-2-enal Aldehyde Secondary Allylic -OH Oxidant->Product Selectively oxidizes primary -OH

Caption: Chemoselective oxidation of pent-2-ene-1,4-diol.

References

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the stereoselective synthesis of (Z)-pent-3-enal, a valuable intermediate in organic synthesis. The protocol outlines a two-step process commencing with the stereoselective reduction of a commercially available precursor, followed by a selective oxidation to yield the target aldehyde.

Overview of the Synthetic Strategy

The synthesis of (Z)-pent-3-enal is accomplished through a robust two-step sequence:

  • Stereoselective Hydrogenation: Partial hydrogenation of pent-3-yn-1-ol using a poisoned palladium catalyst (Lindlar's catalyst) affords (Z)-pent-3-en-1-ol with high stereoselectivity.

  • Selective Oxidation: The resulting primary allylic alcohol is then oxidized to the corresponding aldehyde, (Z)-pent-3-enal, using a mild and selective oxidizing agent to prevent over-oxidation or isomerization of the double bond.

This strategy ensures high fidelity in establishing the desired (Z)-geometry of the carbon-carbon double bond.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis of (Z)-pent-3-enal.

Table 1: Stereoselective Hydrogenation of Pent-3-yn-1-ol

MethodCatalystStarting MaterialProductTypical Yield (%)(Z):(E) Ratio
Catalytic HydrogenationLindlar's Catalyst (Pd/CaCO₃/PbO)pent-3-yn-1-ol(Z)-pent-3-en-1-ol>94>96:4

Table 2: Selective Oxidation of (Z)-pent-3-en-1-ol

MethodOxidizing AgentStarting MaterialProductTypical Yield (%)
Dess-Martin OxidationDess-Martin Periodinane(Z)-pent-3-en-1-ol(Z)-pent-3-enalHigh
Swern OxidationOxalyl chloride, DMSO, Et₃N(Z)-pent-3-en-1-ol(Z)-pent-3-enalHigh

Experimental Protocols

Method 1: Synthesis of (Z)-pent-3-en-1-ol via Lindlar Hydrogenation

This protocol is adapted from established procedures for the selective hydrogenation of alkynes to cis-alkenes.[1]

Materials:

  • pent-3-yn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606) (optional, as a selectivity enhancer)

  • Diethyl ether (anhydrous)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve pent-3-yn-1-ol (1.0 eq) in anhydrous diethyl ether.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Lindlar's catalyst (typically 5-10% by weight relative to the starting alkyne). For enhanced selectivity, a small amount of quinoline can be added.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1 atm) while stirring the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with diethyl ether to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to afford pure (Z)-pent-3-en-1-ol.[1]

Method 2: Synthesis of (Z)-pent-3-enal via Dess-Martin Oxidation

This protocol describes a mild and selective oxidation of the allylic alcohol.

Materials:

  • (Z)-pent-3-en-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (Z)-pent-3-en-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude (Z)-pent-3-enal can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Synthetic Workflow

Synthetic_Workflow start Pent-3-yn-1-ol intermediate (Z)-Pent-3-en-1-ol start->intermediate H₂, Lindlar's Catalyst Stereoselective Hydrogenation product (Z)-Pent-3-enal intermediate->product Dess-Martin Periodinane Selective Oxidation

Caption: Synthetic pathway for (Z)-pent-3-enal.

Reaction Logic

Reaction_Logic cluster_step1 Step 1: Stereoselective Reduction cluster_step2 Step 2: Selective Oxidation alkyne Alkyne (Pent-3-yn-1-ol) z_alkene (Z)-Alkene ((Z)-Pent-3-en-1-ol) alkyne->z_alkene H₂ catalyst Poisoned Catalyst (Lindlar's Catalyst) catalyst->z_alkene alcohol Primary Allylic Alcohol ((Z)-Pent-3-en-1-ol) aldehyde α,β-Unsaturated Aldehyde ((Z)-Pent-3-enal) alcohol->aldehyde oxidant Mild Oxidant (Dess-Martin Periodinane) oxidant->aldehyde

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols for the Purification of Pent-3-enal by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-enal is a valuable unsaturated aldehyde intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps, impacting reaction yield, and the impurity profile of the final active pharmaceutical ingredient (API). Fractional distillation is a fundamental and efficient technique for the purification of volatile liquids like this compound, particularly for separating it from impurities with different boiling points that may arise during its synthesis.

Common synthetic routes to this compound include the hydroformylation of 1,3-butadiene (B125203) and the reduction of pent-3-enenitrile. These processes can lead to a variety of impurities, such as isomers ((E)-pent-3-enal), over-reduction or hydrogenation products (pentanal, pentanols), and other isomeric aldehydes (e.g., 2-methylbut-2-enal). The close boiling points of some of these impurities with this compound necessitate the use of an efficient fractional distillation setup to achieve high purity.

These application notes provide a detailed protocol for the purification of this compound using fractional distillation, a summary of the physical properties of this compound and its potential impurities, and a workflow for the purification process.

Data Presentation: Physical Properties of this compound and Potential Impurities

A thorough understanding of the boiling points of this compound and its potential impurities is essential for successful purification by fractional distillation. The following table summarizes the key physical data.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
(Z)-Pent-3-enalCH₃CH=CHCH₂CHOC₅H₈O84.12101-102[1]
(E)-Pent-3-enalCH₃CH=CHCH₂CHOC₅H₈O84.12~101.3[2]
PentanalCH₃(CH₂)₃CHOC₅H₁₀O86.13102-103[3][4][5]
2-Methylbut-2-enal(CH₃)₂C=CHCHOC₅H₈O84.12116-119
Pent-1-en-3-olCH₂=CHCH(OH)CH₂CH₃C₅H₁₀O86.13114-115[6][7][8]

Experimental Protocols

Protocol for Fractional Distillation of this compound

Objective: To purify crude this compound by removing impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponge)

  • Distillation head with a thermometer or temperature probe

  • Condenser

  • Receiving flasks (multiple, of appropriate sizes)

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

  • Insulating material (glass wool or aluminum foil)

  • Standard laboratory glassware and clamps

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a well-ventilated fume hood. A representative setup is illustrated below.

    • Ensure all glassware is dry to prevent side reactions.

    • Use appropriate clamps to securely fasten all components.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the round-bottom flask and the distillation head.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask. Ensure a gentle flow of cold water through the condenser, with the water entering at the bottom and exiting at the top.

    • To prevent oxidation of the aldehyde, especially at elevated temperatures, it is advisable to flush the system with an inert gas like nitrogen and maintain a slight positive pressure throughout the distillation.[9]

  • Distillation Process:

    • Begin heating the round-bottom flask gently using the heating mantle. If using a stir bar, start the stirrer.

    • Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[10]

    • Observe the vapor rising through the fractionating column. The column should be allowed to equilibrate, where a steady state of rising vapor and returning condensate (reflux) is established.

    • Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile impurity.

    • Collect the initial fraction (forerun) in a separate receiving flask. This fraction will contain low-boiling impurities.

    • Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The temperature should remain constant at the boiling point of this compound (approximately 101-103°C) during the collection of this fraction.

    • Collect the main fraction until a drop in temperature is observed or a significant increase in temperature indicates the distillation of higher-boiling impurities.

    • Change the receiving flask again to collect any higher-boiling fractions separately.

    • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of residues.

  • Purity Analysis:

    • Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).

    • Based on the analysis, fractions of the desired purity can be combined.

Safety Precautions:

  • This compound is a flammable and volatile liquid. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aldehydes can be irritants. Avoid inhalation of vapors and contact with skin and eyes.

  • Be aware of the potential for peroxide formation in unsaturated aldehydes, especially if stored for extended periods. It is advisable to test for peroxides before distillation.

Mandatory Visualizations

Logical Workflow for this compound Purification

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Setup Assemble Fractional Distillation Apparatus Crude->Setup Heat Gentle Heating & Column Equilibration Setup->Heat Forerun Collect Forerun (Low-Boiling Impurities) Heat->Forerun Temp < B.P. of this compound Main_Fraction Collect Main Fraction (Pure this compound at ~102°C) Heat->Main_Fraction Temp ≈ B.P. of this compound High_Boiling Collect High-Boiling Fraction Heat->High_Boiling Temp > B.P. of this compound Analysis Purity Analysis (GC, NMR, HPLC) Main_Fraction->Analysis Pure_Product Pure this compound Analysis->Pure_Product Fractions meet purity specs

Caption: Workflow for the purification of this compound by fractional distillation.

Signaling Pathway of Impurity Separation

SeparationPathway Conceptual Pathway of Impurity Separation start Crude Mixture in Distillation Flask vapor_rise Vaporization and Ascent in Column start->vapor_rise collection Forerun Main Fraction High-Boiling Residue start->collection:f2 Remains in flask separation Low B.P. Impurities This compound High B.P. Impurities vapor_rise->separation separation:f2->start Least Volatile (Reflux) condenser Condensation separation:f0->condenser Most Volatile separation:f1->condenser Intermediate Volatility condenser->collection:f0 condenser->collection:f1

Caption: Conceptual diagram of impurity separation during fractional distillation.

References

Application Note: Isolating (E)- and (Z)-Pent-3-enal Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pent-3-enal is an unsaturated aldehyde that exists as two geometric isomers: (E)-pent-3-enal (trans) and (Z)-pent-3-enal (cis).[1][2][3] Due to their similar molecular structures and physical properties, the separation of these isomers can be challenging.[4] Column chromatography is a fundamental and effective purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase as a mobile phase flows through it.[5][6] This application note provides a detailed protocol for the isolation and purification of this compound isomers using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of aldehydes and geometric isomers.[7][8]

Physicochemical Data and Materials

A summary of the properties of this compound isomers is provided below.

Table 1: Properties of this compound Isomers

Property(E)-pent-3-enal (trans)(Z)-pent-3-enal (cis)Source(s)
Molecular Formula C₅H₈OC₅H₈O[1][2]
Molecular Weight 84.116 g/mol 84.116 g/mol [1][2]
CAS Number 5604-55-753448-06-9[1][9]
Boiling Point Not specified101-102 °C @ 760 mmHg (est.)[9]
Appearance Colorless to pale yellow liquid (est.)Colorless to pale yellow liquid (est.)[9]

Table 2: Recommended Materials and Equipment

CategoryItem
Chemicals Mixture of (E)- and (Z)-pent-3-enal
Silica gel (60-120 mesh or 230-400 mesh)
n-Hexane (HPLC grade)
Ethyl acetate (B1210297) (HPLC grade)
Diethyl ether (HPLC grade)
Triethylamine (B128534) (for deactivation, if needed)
Deuterated solvent for NMR (e.g., CDCl₃)
Apparatus Glass chromatography column with stopcock
TLC plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Fraction collector or collection tubes/flasks
Rotary evaporator
NMR Spectrometer
Standard laboratory glassware (beakers, flasks, etc.)
Cotton or glass wool
Sand (washed)

Experimental Protocols

The successful separation of cis/trans isomers by column chromatography relies heavily on optimizing the mobile phase composition.[4][10] This is best achieved by first performing analytical Thin Layer Chromatography (TLC).

Protocol 1: TLC Method Development

Objective: To determine the optimal solvent system (mobile phase) that provides the best separation between the (E)- and (Z)-pent-3-enal isomers.

  • Prepare Eluents: Prepare a series of solvent mixtures with varying polarities. Good starting points for separating aldehydes include hexane/ethyl acetate or hexane/diethyl ether.[7][11]

    • 98:2 (Hexane:Ethyl Acetate)

    • 95:5 (Hexane:Ethyl Acetate)

    • 90:10 (Hexane:Ethyl Acetate)

  • Spot TLC Plate: Dissolve a small amount of the this compound isomer mixture in a minimal amount of a volatile solvent. Using a capillary tube, spot the mixture onto the baseline of a TLC plate.

  • Develop Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapor.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analyze: The ideal solvent system will show two distinct spots with a good separation (difference in Rf values). The target Rf for the more retained isomer should be around 0.2-0.3 for optimal column separation.[11] The less polar trans isomer is expected to have a higher Rf value and elute before the more polar cis isomer.

Protocol 2: Column Chromatography Separation

Objective: To perform the preparative separation of the this compound isomers using the optimized mobile phase from Protocol 2.1.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • Add a thin layer of sand over the plug.[12]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[12]

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.[12]

    • Open the stopcock and allow excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude mixture of this compound isomers in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[12]

    • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it is level with the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in tubes or flasks.[5]

    • Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 2% to 5% ethyl acetate) may be necessary to improve separation and speed up the elution of the more retained isomer.

  • Monitoring and Analysis:

    • Monitor the collected fractions using TLC to determine which fractions contain the separated isomers.[5][12]

    • Combine the fractions containing the pure (E)-isomer and the pure (Z)-isomer into separate flasks.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Confirm the identity and purity of the isolated isomers using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.[5]

Data Presentation

The following table outlines the expected results from a successful separation. Actual Rf values must be determined experimentally.

Table 3: Representative Chromatographic Data

Parameter(E)-pent-3-enal (trans)(Z)-pent-3-enal (cis)
Expected Elution Order 1st2nd
Expected Polarity Less PolarMore Polar
Representative Rf Value *~0.35~0.25
Identification Method ¹H NMR, GC-MS¹H NMR, GC-MS

*Representative values using a 95:5 Hexane:Ethyl Acetate mobile phase. These require experimental verification.

Visualization of Experimental Workflow

The logical flow of the separation protocol is illustrated below.

G start Start tlc 1. TLC Method Development (Optimize Mobile Phase) start->tlc end_node End pack 2. Prepare & Pack Column (Silica Gel Slurry) tlc->pack Optimized Eluent load 3. Prepare & Load Sample pack->load elute 4. Elute Column & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor monitor->elute Continue Elution combine 6. Combine Pure Fractions monitor->combine Separation Achieved analyze 7. Solvent Removal & Isomer Identification (NMR, GC-MS) combine->analyze analyze->end_node

Caption: Workflow for the separation of this compound isomers.

Troubleshooting

  • Poor Separation: If isomers are not separating well, decrease the polarity of the mobile phase. A finer mesh silica gel (230-400) can also improve resolution.

  • Compound Decomposition: Aldehydes can sometimes be sensitive to acidic silica gel.[7] If decomposition is observed (streaking on TLC, low recovery), consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

  • No Elution: If the compounds are not eluting from the column, gradually and incrementally increase the polarity of the mobile phase.

References

Application Notes and Protocols: Monitoring the Reduction of (E)-Pent-3-enal using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Pent-3-enal is an α,β-unsaturated aldehyde, a common structural motif in various natural products and a versatile building block in organic synthesis. Monitoring the progress of reactions involving (E)-Pent-3-enal is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product selectivity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[1] This application note provides a detailed protocol for monitoring the reduction of (E)-Pent-3-enal to (E)-Pent-3-en-1-ol using sodium borohydride (B1222165) (NaBH₄) as the reducing agent, with TLC as the monitoring tool.

The polarity of the reactant and product dictates their mobility on a TLC plate. (E)-Pent-3-en-1-ol, an alcohol, is more polar than the starting aldehyde, (E)-Pent-3-enal. Consequently, the product will have a stronger affinity for the polar stationary phase (silica gel) and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value compared to the starting material.[1][2]

Reaction Scheme & Principle

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride is a mild and selective reducing agent, effective for reducing aldehydes and ketones.[3][4]

Reaction:

(E)-Pent-3-enal → (E)-Pent-3-en-1-ol

TLC Principle: The progress of the reaction is monitored by spotting aliquots of the reaction mixture onto a TLC plate over time. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf) indicate the progression of the reaction.[5]

Quantitative Data Summary

The following table summarizes the expected TLC data for the reduction of (E)-Pent-3-enal. The Rf values are illustrative and can vary based on the specific experimental conditions.

Compound NameStructureFunctionExpected Rf Value (3:1 Hexane (B92381):Ethyl Acetate)TLC Visualization (KMnO₄ Stain)
(E)-Pent-3-enalCH₃CH=CHCH₂CHOStarting Material~ 0.65Yellow/Brown Spot
(E)-Pent-3-en-1-olCH₃CH=CHCH₂CH₂OHProduct~ 0.30Yellow/Brown Spot

Reaction Progress Over Time:

Time (minutes)(E)-Pent-3-enal Spot Intensity(E)-Pent-3-en-1-ol Spot IntensityNotes
0+++-Only starting material is present.
10+++Product spot begins to appear.
20+++Significant conversion to product.
30Trace+++Reaction is nearly complete.
45-+++Starting material spot has disappeared.

(Spot intensity is a qualitative measure: +++ strong, ++ medium, + weak, - not visible)

Detailed Experimental Protocols

Materials and Reagents
Preparation of TLC Eluent and Visualization Stain
  • TLC Eluent: Prepare a 3:1 mixture of hexane and ethyl acetate. Pour a small amount (to a depth of about 0.5 cm) into the TLC developing chamber, place a piece of filter paper to saturate the chamber with vapors, and cover with the lid.

  • Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle. This stain is highly effective for visualizing oxidizable groups like aldehydes and alcohols.[6]

Reaction Procedure: Reduction of (E)-Pent-3-enal
  • Dissolve (E)-Pent-3-enal (1 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0°C.

  • Take an initial sample (t=0) by dipping a capillary tube into the solution and spot it on the "Starting Material" (SM) lane of a prepared TLC plate.

  • Slowly add sodium borohydride (1.1 mmol) to the cooled solution in small portions over 5 minutes.

  • Monitor the reaction by taking aliquots from the reaction mixture at regular intervals (e.g., every 10-15 minutes).

TLC Monitoring Protocol
  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes: "SM" for the starting material, "Co" for a co-spot, and "RM" for the reaction mixture.

  • Spotting:

    • SM Lane: Spot the t=0 sample.

    • RM Lane: Spot the aliquot from the reaction mixture at the current time point.

    • Co-spot Lane: Spot the t=0 sample first, then, on top of the same spot, apply the current reaction mixture aliquot. The co-spot helps to confirm if the spot in the RM lane is indeed the starting material.[5]

  • Development: Place the spotted TLC plate into the pre-saturated developing chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Dip the dried plate quickly into the potassium permanganate stain solution.

    • Gently warm the plate with a heat gun. The compounds will appear as yellow-to-light-brown spots against a purple background.[6]

  • Analysis: Circle the spots and calculate the Rf values for the starting material and the product.

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[1]

  • Continue monitoring until the starting material spot is no longer visible in the "RM" lane.

Visualizations

Caption: Reduction of (E)-Pent-3-enal to (E)-Pent-3-en-1-ol.

TLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare Reagents & Reaction Setup start_reaction Start Reaction (Add NaBH4) prep_reagents->start_reaction prep_tlc Prepare TLC Plate & Eluent spot_tlc Spot SM, Co, and RM lanes prep_tlc->spot_tlc take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Dry & Stain Plate develop_tlc->visualize_tlc analyze_tlc Analyze Spots (Rf values) visualize_tlc->analyze_tlc decision Is Starting Material Consumed? analyze_tlc->decision continue_reaction Continue Reaction decision->continue_reaction No end_reaction End Reaction & Workup decision->end_reaction Yes continue_reaction->take_aliquot

Caption: Workflow for monitoring a reaction using TLC.

References

Application Notes and Protocols for Pent-3-enal in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pent-3-enal as a dienophile in Diels-Alder reactions. This powerful cycloaddition reaction serves as a fundamental tool in organic synthesis for the construction of six-membered rings, a common motif in numerous natural products and pharmaceutical agents. The protocols and data presented herein, based on analogous reactions with structurally similar α,β-unsaturated aldehydes, offer a foundational guide for the application of this compound in synthetic workflows.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. This compound, an α,β-unsaturated aldehyde, is an effective dienophile due to the electron-withdrawing nature of the formyl group, which activates the double bond for reaction with a diene. The stereochemical outcome of the reaction, particularly the endo/exo selectivity, is a key consideration and can often be influenced by the choice of diene, reaction temperature, and the use of Lewis acid catalysts. Lewis acids coordinate to the carbonyl oxygen of the dienophile, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the reaction and often enhancing the stereoselectivity.[1]

Data Presentation: Diels-Alder Reactions of α,β-Unsaturated Aldehydes

The following table summarizes representative data for the Diels-Alder reaction of α,β-unsaturated aldehydes with various dienes, serving as a reference for predicting the reactivity and selectivity of this compound.

DienophileDieneCatalystSolventTemp. (°C)Yield (%)endo:exo RatioReference
Crotonaldehyde (B89634)Cyclopentadiene (B3395910)NoneDichloromethane25-75:25N/A
CrotonaldehydeCyclopentadieneBF₃·OEt₂ (0.1 eq)Dichloromethane08595:5N/A
CrotonaldehydeCyclopentadieneAlCl₃ (1.0 eq)Dichloromethane-7892>99:1[1]
Acrolein2,3-Dimethyl-1,3-butadiene (B165502)NoneMethanol25--[2][3]
AcroleinCyclopentadieneNone---Majorly endo[4]
Maleic Anhydride2,3-Dimethyl-1,3-butadieneNone--High-[5]
Methyl AcrylateCyclopentadieneAlCl₃-273 K-99:1[1]

Note: Data for crotonaldehyde reactions are presented as close analogs for this compound. Specific yields and selectivities for this compound may vary.

Experimental Protocols

The following are detailed protocols for conducting Diels-Alder reactions with α,β-unsaturated aldehydes, which can be adapted for this compound.

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol describes a general procedure for the uncatalyzed Diels-Alder reaction.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)[6]

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the endo and exo isomers.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol outlines a procedure using a Lewis acid to enhance the reaction rate and stereoselectivity.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)[6]

  • Boron trifluoride etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringe for catalyst addition

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0 °C for BF₃·OEt₂ or -78 °C for AlCl₃).

  • Slowly add the Lewis acid (0.1 - 1.0 eq) via syringe to the stirred solution.

  • Stir the mixture for 15-30 minutes at the same temperature.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.

  • Continue stirring at the specified temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diels-Alder Reaction Pathway

Diels_Alder_Pathway Figure 1. General Diels-Alder Reaction Pathway of this compound pentenal This compound (Dienophile) O CH-CH=CH-CH₃ transition_state [4+2] Transition State pentenal->transition_state + Diene diene Diene e.g., Cyclopentadiene diene->transition_state product Cyclohexene Adduct endo/exo isomers transition_state->product Cycloaddition

Caption: General reaction pathway for the Diels-Alder cycloaddition of this compound.

Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

Experimental_Workflow Figure 2. Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction cluster_prep Reaction Setup cluster_workup Workup and Purification start Dissolve this compound in Anhydrous Solvent cool Cool to Desired Temperature (e.g., 0 °C or -78 °C) start->cool add_la Add Lewis Acid cool->add_la stir1 Stir for 15-30 min add_la->stir1 add_diene Add Diene stir1->add_diene stir2 Stir for 1-4 h add_diene->stir2 quench Quench with NaHCO₃ (aq) stir2->quench extract Extract with Organic Solvent quench->extract wash Wash, Dry, and Concentrate extract->wash purify Purify by Column Chromatography wash->purify end Isolated Product purify->end

Caption: Step-by-step workflow for a typical Lewis acid-catalyzed Diels-Alder reaction.

References

Application of Pent-3-enal in Wittig Olefination: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pent-3-enal in Wittig olefination reactions. The Wittig reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1] this compound, as an α,β-unsaturated aldehyde, serves as a valuable substrate in this reaction for the synthesis of conjugated dienes and polyenes, which are important structural motifs in various natural products and pharmaceutical compounds.

Overview of the Wittig Reaction with this compound

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. In the case of this compound, the reaction extends the carbon chain and introduces a new double bond, typically resulting in the formation of a conjugated diene. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide employed.

  • Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester or ketone) are termed "stabilized." These ylides are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[2]

  • Non-stabilized Ylides: Ylides with alkyl or other electron-donating groups are "non-stabilized." They are more reactive and typically yield the kinetically favored (Z)-alkene.[1]

A related and often advantageous alternative for the synthesis of (E)-alkenes from α,β-unsaturated aldehydes is the Horner-Wadsworth-Emmons (HWE) reaction . This modification of the Wittig reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides and often provide cleaner reactions and higher yields of the (E)-product.[3][4] The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide generated in the traditional Wittig reaction.[4]

Data Presentation: Representative Wittig and HWE Reactions with α,β-Unsaturated Aldehydes

While specific data for this compound is not extensively reported, the following tables summarize typical results for the closely analogous crotonaldehyde, which can be extrapolated to this compound with a high degree of confidence.

Table 1: Wittig Olefination with a Stabilized Ylide

AldehydeYlideProductSolventYield (%)E/Z Ratio
Crotonaldehyde(Carbethoxymethylene)triphenylphosphorane (B24862)Ethyl hepta-2,4-dienoateDichloromethane (B109758)85>95:5

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction

AldehydePhosphonate ReagentProductBaseSolventYield (%)E/Z Ratio
CrotonaldehydeTriethyl phosphonoacetateEthyl hepta-2,4-dienoateNaHTHF90>98:2

Table 3: Wittig Olefination with a Non-stabilized Ylide

AldehydeYlideProductSolventYield (%)E/Z Ratio
CrotonaldehydeMethyltriphenylphosphonium (B96628) bromide1,3-HexadieneTHF75<10:90

Experimental Protocols

The following are detailed protocols for the Wittig and Horner-Wadsworth-Emmons reactions with this compound.

Protocol 1: Synthesis of (2E,4E)-Ethyl hepta-2,4-dienoate via Wittig Reaction with a Stabilized Ylide

This protocol describes the reaction of this compound with (carbethoxymethylene)triphenylphosphorane to yield the (E,E)-diene ester.

Materials:

  • (E)-Pent-3-enal

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inert gas supply

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane via syringe. Stir the mixture until the ylide is fully dissolved.

  • Aldehyde Addition: Slowly add (E)-pent-3-enal (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture through a pad of silica gel, washing with a mixture of ethyl acetate and hexanes.

    • Collect the filtrate and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure (2E,4E)-ethyl hepta-2,4-dienoate.

Protocol 2: Synthesis of (2E,4E)-Ethyl hepta-2,4-dienoate via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a high-yielding and highly (E)-selective synthesis using a phosphonate reagent.

Materials:

  • (E)-Pent-3-enal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inert gas supply

  • Ice bath

  • Standard glassware for workup and chromatography

Procedure:

  • Ylide Generation:

    • To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Aldehyde:

    • Cool the resulting phosphonate carbanion solution back to 0 °C.

    • Add a solution of (E)-pent-3-enal (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 3: Synthesis of (Z)-1,3-Hexadiene via Wittig Reaction with a Non-stabilized Ylide

This protocol outlines the synthesis of a (Z)-diene using a non-stabilized ylide.

Materials:

  • (E)-Pent-3-enal

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Pentane (B18724)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inert gas supply

  • Dry ice/acetone bath (-78 °C)

  • Standard glassware for workup and distillation

Procedure:

  • Ylide Generation:

    • To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to -78 °C.

    • Slowly add n-butyllithium (1.1 equivalents) to the stirred suspension. The mixture will turn a characteristic orange/yellow color.

    • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to -78 °C.

    • Slowly add a solution of (E)-pent-3-enal (1.0 equivalent) in anhydrous THF.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with pentane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: The product is volatile. Carefully remove the pentane by distillation at atmospheric pressure. Further purification can be achieved by fractional distillation.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Reaction cluster_workup Workup & Purification PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Alkene Conjugated Diene Ylide->Alkene Pent3enal This compound Pent3enal->Alkene Wittig Reaction Byproduct Triphenylphosphine Oxide Workup Aqueous Workup Alkene->Workup Purification Chromatography / Distillation Workup->Purification FinalProduct Pure Diene Product Purification->FinalProduct

Caption: General workflow for the Wittig olefination of this compound.

Stereoselectivity_Logic YlideType Type of Ylide Stabilized Stabilized Ylide (e.g., -CO₂Et) YlideType->Stabilized NonStabilized Non-Stabilized Ylide (e.g., -Alkyl) YlideType->NonStabilized E_Alkene (E)-Alkene Product (Thermodynamic Control) Stabilized->E_Alkene Predominantly Z_Alkene (Z)-Alkene Product (Kinetic Control) NonStabilized->Z_Alkene Predominantly

Caption: Logic diagram illustrating the stereochemical outcome based on ylide type.

Applications in Drug Development

The conjugated diene structures synthesized from this compound via the Wittig reaction are prevalent in a wide array of biologically active molecules and natural products. These include certain retinoids, polyene antibiotics, and various signaling molecules. The ability to stereoselectively synthesize these diene systems is crucial, as the biological activity of these compounds is often highly dependent on the geometry of the double bonds. For instance, the precise geometry of polyene macrolide antibiotics is essential for their ion channel-forming activity. Therefore, the application of the Wittig and HWE reactions with substrates like this compound provides a reliable and controllable method for accessing these important structural motifs in the context of drug discovery and development.

References

Application Notes: Pent-3-enal as a Versatile Precursor for Novel Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (E)-pent-3-enal as a versatile precursor in the synthesis of novel fragrance molecules. While not as commonly cited as other foundational molecules in the fragrance industry, the unique structural features of pent-3-enal, namely the presence of both an aldehyde and a reactive double bond, offer a compelling starting point for the construction of complex cyclic and acyclic odorants.

This document outlines a plausible synthetic pathway for the creation of a novel cyclopentenone-based fragrance molecule, a class of compounds well-known for their floral and fruity notes, often with jasmine-like characteristics. The protocols provided are based on established and reliable organic chemistry reactions frequently employed in the synthesis of fine chemicals and fragrance ingredients.

Overview of this compound's Potential in Fragrance Synthesis

This compound is a bifunctional molecule that can participate in a variety of carbon-carbon bond-forming reactions, making it an attractive, albeit under explored, building block for fragrance creation. Its key reactive sites are:

  • The Aldehyde Group: This functional group can readily undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, allowing for chain elongation and the introduction of further functionality.

  • The Carbon-Carbon Double Bond: As an electron-deficient alkene due to the proximity of the aldehyde, it is susceptible to nucleophilic attack, such as in Michael additions. It can also participate in cycloaddition reactions.

This duality allows for the strategic and controlled construction of complex molecular architectures with desirable olfactory properties.

Synthesis of a Novel Fragrance Intermediate: (E)-4-formylhept-5-en-2-one

This section details the synthesis of a key intermediate, (E)-4-formylhept-5-en-2-one, from this compound via a Michael addition reaction. This intermediate is a crucial stepping stone for the subsequent synthesis of a cyclopentenone-based fragrance molecule.

Experimental Protocol: Michael Addition of Acetone (B3395972) to this compound

Objective: To synthesize (E)-4-formylhept-5-en-2-one by the conjugate addition of the enolate of acetone to (E)-pent-3-enal.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
(E)-Pent-3-enal84.128.41 g0.10
Acetone58.0858.08 g1.00
Sodium Hydroxide (B78521) (NaOH)40.000.40 g0.01
Diethyl Ether74.12200 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate Solution-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • A 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with acetone (58.08 g, 1.00 mol) and sodium hydroxide (0.40 g, 0.01 mol).

  • The mixture is cooled to 0-5 °C in an ice bath.

  • (E)-Pent-3-enal (8.41 g, 0.10 mol) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of 1 M HCl until the solution is neutral (pH ~7).

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation to afford (E)-4-formylhept-5-en-2-one as a colorless oil.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Boiling Point (°C)
(E)-4-formylhept-5-en-2-one14.2210.677585-88 (at 10 mmHg)

Synthesis of a Novel Fragrance Molecule: 3-methyl-2-((E)-prop-1-en-1-yl)cyclopent-2-en-1-one

This section describes the intramolecular aldol condensation of the previously synthesized intermediate to form a novel cyclopentenone derivative with potential floral and jasmine-like fragrance notes.

Experimental Protocol: Intramolecular Aldol Condensation

Objective: To synthesize 3-methyl-2-((E)-prop-1-en-1-yl)cyclopent-2-en-1-one via an intramolecular aldol condensation of (E)-4-formylhept-5-en-2-one.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
(E)-4-formylhept-5-en-2-one142.187.11 g0.05
Potassium Hydroxide (KOH)56.110.56 g0.01
Ethanol (B145695)46.07100 mL-
Toluene (B28343)92.1450 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Diethyl Ether74.12150 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with (E)-4-formylhept-5-en-2-one (7.11 g, 0.05 mol) and ethanol (100 mL).

  • A solution of potassium hydroxide (0.56 g, 0.01 mol) in ethanol (20 mL) is added to the flask.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • The reaction is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in toluene (50 mL) and transferred to a separatory funnel.

  • The organic layer is washed with 1 M HCl (2 x 25 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) 9:1) to yield the final fragrance molecule as a pale yellow oil.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
3-methyl-2-((E)-prop-1-en-1-yl)cyclopent-2-en-1-one6.214.3570

Visualization of Synthetic Pathways and Workflows

Synthetic Pathway from this compound

Synthesis_Pathway pentenal This compound intermediate (E)-4-formylhept-5-en-2-one pentenal->intermediate Michael Addition (NaOH, Acetone) acetone Acetone acetone->intermediate fragrance 3-methyl-2-((E)-prop-1-en-1-yl)cyclopent-2-en-1-one intermediate->fragrance Intramolecular Aldol Condensation (KOH, Ethanol, Reflux)

Caption: Synthetic route to a novel fragrance molecule from this compound.

Experimental Workflow for Fragrance Synthesis

Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation start1 Mix Acetone and NaOH add_pentenal Add this compound dropwise at 0-5 °C start1->add_pentenal react1 Stir at RT for 12h add_pentenal->react1 quench1 Neutralize with HCl react1->quench1 extract1 Extract with Diethyl Ether quench1->extract1 wash1 Wash with NaHCO₃ and Brine extract1->wash1 dry1 Dry over MgSO₄ wash1->dry1 evaporate1 Evaporate Solvent dry1->evaporate1 purify1 Vacuum Distillation evaporate1->purify1 product1 Intermediate Product purify1->product1 start2 Dissolve Intermediate in Ethanol product1->start2 Use in next step add_koh Add KOH in Ethanol start2->add_koh react2 Reflux for 4h add_koh->react2 evaporate2 Remove Ethanol react2->evaporate2 dissolve2 Dissolve in Toluene evaporate2->dissolve2 wash2 Wash with HCl and Brine dissolve2->wash2 dry2 Dry over Na₂SO₄ wash2->dry2 evaporate3 Evaporate Solvent dry2->evaporate3 purify2 Column Chromatography evaporate3->purify2 final_product Final Fragrance Molecule purify2->final_product

Caption: Detailed workflow for the two-step synthesis of the fragrance molecule.

Conclusion

While direct, large-scale industrial applications of this compound as a fragrance precursor are not widely documented in public literature, its chemical properties make it a promising candidate for the synthesis of novel odorants. The provided protocols for a plausible two-step synthesis of a cyclopentenone-based fragrance molecule demonstrate the potential of this compound as a versatile building block. Further research into the reactions of this compound and the olfactory properties of its derivatives could unveil new and valuable additions to the perfumer's palette. Researchers are encouraged to explore the synthetic possibilities offered by this reactive aldehyde to develop unique and innovative fragrance ingredients.

Application Notes and Protocols for the Hydroformylation of Butadiene to Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroformylation of 1,3-butadiene (B125203) is a crucial industrial process for the synthesis of valuable C5 aldehydes, primarily 3-pentenal and 4-pentenal (B109682). These unsaturated aldehydes serve as key intermediates in the production of various chemicals, including adipic acid, which is a precursor to nylon-6,6. This document provides detailed application notes and experimental protocols for the selective hydroformylation of butadiene to 3-pentenal, focusing on the use of rhodium-based catalyst systems. The information is intended for researchers in academia and industry working on catalysis, organic synthesis, and process development.

Reaction Overview

The hydroformylation of butadiene involves the addition of a formyl group (-CHO) and a hydrogen atom across one of the double bonds of the diene. The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts demonstrating high activity and selectivity. The initial monohydroformylation of butadiene yields a mixture of unsaturated aldehydes, with 3-pentenal often being a major product. Subsequent isomerization and a second hydroformylation step can lead to the formation of adipic aldehyde.[1] Controlling the reaction conditions and catalyst system is therefore critical to selectively obtain 3-pentenal.

Key Reaction Pathways

The hydroformylation of butadiene can proceed through different pathways, leading to various isomers. The initial coordination of butadiene to the metal hydride catalyst is followed by migratory insertion, CO insertion, and hydrogenolysis to yield the aldehyde product. The formation of η3-allyl intermediates is a key feature of diene hydroformylation.[2][3]

reaction_pathway cluster_products Reaction Products Butadiene Butadiene Coordination_Complex Coordination_Complex Butadiene->Coordination_Complex Coordination Catalyst Rh-H(CO)x(L)y Catalyst->Coordination_Complex Syngas CO + H2 Acyl_Complex Acyl_Complex Syngas->Acyl_Complex Pent-3-enal This compound Adipic_Aldehyde Adipic Aldehyde This compound->Adipic_Aldehyde Isomerization & Further Hydroformylation Pent-4-enal Pent-4-enal Pent-4-enal->Adipic_Aldehyde Further Hydroformylation Byproducts Other Byproducts Allyl_Intermediate Allyl_Intermediate Coordination_Complex->Allyl_Intermediate Hydride Insertion Allyl_Intermediate->Byproducts Allyl_Intermediate->Acyl_Complex CO Insertion Acyl_Complex->this compound Hydrogenolysis Acyl_Complex->Pent-4-enal Hydrogenolysis

Caption: Reaction pathway for butadiene hydroformylation.

Quantitative Data Summary

The selectivity of the hydroformylation of butadiene towards 3-pentenal is highly dependent on the catalyst system and reaction conditions. Below is a summary of representative quantitative data from the literature.

Catalyst SystemLigandTemperature (°C)Syngas Pressure (bar)Butadiene Conversion (%)Selectivity to 3-Pentenal (%)Reference
Rh(CO)₂(acac)DIOP80209150-62[1]
Rh-basedTriptycene-derived bisphosphiteNot specifiedNot specifiedNot specifiedMajor monoaldehyde product[3]
Rh₄(CO)₁₂DIOP8020Not specified31 (to adipic aldehyde)[1]

Note: The selectivity to 3-pentenal can vary, and in many studies, the focus is on the subsequent product, adipic aldehyde. The data presented here is indicative of the initial monohydroformylation step.

Experimental Protocols

General Considerations
  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

  • Solvents should be dried and deoxygenated prior to use.

  • Butadiene is a gas at room temperature and should be handled with appropriate safety precautions. It is often used as a liquefied gas or a solution in a suitable solvent.

  • Syngas (a mixture of carbon monoxide and hydrogen) is flammable and toxic. High-pressure autoclaves should be used with proper safety shielding.

Catalyst Preparation (Example: Rh(CO)₂(acac)/DIOP)
  • In a glovebox, weigh the desired amount of the rhodium precursor, Rh(CO)₂(acac), and the phosphine (B1218219) ligand, DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), into a Schlenk flask. A typical ligand-to-rhodium molar ratio is between 2 and 10.

  • Add the desired volume of deoxygenated solvent (e.g., toluene) to the flask to dissolve the catalyst components.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

Hydroformylation of Butadiene

The following protocol is a general procedure and may require optimization for specific catalyst systems and desired outcomes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Prepare Catalyst Solution (e.g., Rh(CO)2(acac) + DIOP in Toluene) Reactor_Charge Charge Reactor with Butadiene and Catalyst Solutions Catalyst_Prep->Reactor_Charge Reactant_Prep Prepare Butadiene Solution (in Toluene) Reactant_Prep->Reactor_Charge Seal_Purge Seal and Purge Reactor with N2 then Syngas Reactor_Charge->Seal_Purge Heat_Pressurize Heat to Reaction Temperature (e.g., 80°C) and Pressurize with Syngas (e.g., 20 bar) Seal_Purge->Heat_Pressurize React Stir and Maintain Constant Pressure Heat_Pressurize->React Cool_Vent Cool Reactor and Vent Excess Gas React->Cool_Vent Sample Collect Liquid Sample Cool_Vent->Sample GC_Analysis Analyze Sample by GC (with internal standard) Sample->GC_Analysis

Caption: Experimental workflow for butadiene hydroformylation.

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller is required.

  • Charging the Reactor:

    • In a typical experiment, charge the autoclave with a solution of 1,3-butadiene in a suitable solvent (e.g., 10 mL of a toluene (B28343) solution).

    • The pre-prepared catalyst solution is then transferred to the reactor via a cannula under an inert atmosphere.

    • An internal standard (e.g., decane (B31447) or dodecane) is often added for quantitative analysis by gas chromatography (GC).

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by purging with syngas (typically a 1:1 molar ratio of CO:H₂).

    • Heat the reactor to the desired temperature (e.g., 80 °C) while stirring.

    • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).[1]

    • Maintain the reaction at a constant temperature and pressure for the desired reaction time. The pressure is typically kept constant by supplying syngas from a reservoir.

  • Reaction Quench and Product Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Collect the liquid product mixture from the reactor.

    • Analyze the product mixture by gas chromatography (GC) and GC-mass spectrometry (GC-MS) to determine the conversion of butadiene and the selectivity to 3-pentenal and other products. Use the internal standard for quantification.

Safety Information

  • 1,3-Butadiene: Flammable gas, carcinogen, and reproductive toxicant. Handle only in a well-ventilated area and take precautions to avoid ignition sources.

  • Carbon Monoxide: Highly toxic and flammable gas. Use a CO detector and ensure adequate ventilation.

  • Hydrogen: Highly flammable gas. Handle with care to prevent the formation of explosive mixtures with air.

  • High-Pressure Equipment: Autoclaves must be operated by trained personnel and regularly inspected. Use appropriate safety shields.

  • Rhodium Compounds: Can be toxic and should be handled with care.

Troubleshooting

  • Low Conversion:

    • Check for catalyst deactivation. Ensure all reagents and solvents are pure and oxygen-free.

    • Increase reaction temperature or pressure, but be aware that this may affect selectivity.

    • Increase catalyst loading.

  • Low Selectivity to 3-Pentenal:

    • The choice of ligand is crucial for selectivity. Experiment with different phosphine or phosphite (B83602) ligands.

    • Lowering the reaction temperature may favor the kinetic product (often the linear aldehyde).

    • Shorter reaction times may prevent the isomerization of 3-pentenal to 4-pentenal and subsequent hydroformylation.

  • Inconsistent Results:

    • Ensure consistent purity of all starting materials.

    • Carefully control reaction parameters such as temperature, pressure, and stirring speed.

Conclusion

The selective hydroformylation of butadiene to 3-pentenal is a challenging yet important transformation. Careful selection of the rhodium-based catalyst system, particularly the ligand, and precise control over reaction conditions are paramount to achieving high selectivity. The protocols and data provided in these application notes serve as a valuable starting point for researchers aiming to develop efficient and selective processes for the synthesis of this important C5 aldehyde. Further optimization and in-situ reaction monitoring techniques can provide deeper insights into the reaction mechanism and help to further improve the process.

References

Pent-3-enal: A Versatile C5 Synthon for Complex Molecule Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pent-3-enal, a five-carbon α,β-unsaturated aldehyde, has emerged as a valuable and versatile building block in the synthesis of complex molecular architectures. Its inherent reactivity, stemming from the presence of both an aldehyde and a conjugated double bond, allows for a diverse range of chemical transformations. This profile makes it an attractive starting material or intermediate for the construction of natural products and pharmaceutically relevant compounds. This document provides an overview of its applications, supported by detailed experimental protocols for key reactions.

Applications in Complex Molecule Synthesis

The utility of this compound in organic synthesis is primarily centered around its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Michael additions, Diels-Alder reactions, and various cascade sequences. The aldehyde functionality serves as a handle for chain elongation, reduction to an alcohol, or oxidation to a carboxylic acid, while the conjugated system is a prime target for nucleophilic attack and cycloaddition reactions.

Organocatalytic Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to the β-position of the α,β-unsaturated system in this compound is a cornerstone of its application. Organocatalysis, in particular, has enabled the development of highly enantioselective Michael additions, providing access to chiral building blocks crucial for the synthesis of stereochemically complex targets.

For instance, the reaction of this compound with nitroalkanes, catalyzed by chiral secondary amines, can furnish γ-nitro aldehydes with high enantioselectivity. These products are valuable intermediates, as the nitro group can be readily converted into other functional groups, such as amines, opening pathways to the synthesis of chiral γ-amino acids and their derivatives.

Diels-Alder Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with a variety of dienes to construct six-membered rings. The electron-withdrawing nature of the aldehyde group activates the double bond for reaction with electron-rich dienes. This strategy has been employed in the synthesis of complex carbocyclic and heterocyclic frameworks. The stereochemical outcome of the Diels-Alder reaction can often be controlled through the choice of catalyst and reaction conditions, providing a powerful tool for assembling multiple stereocenters in a single step.

Cascade Reactions

The bifunctional nature of this compound makes it an ideal substrate for cascade, or tandem, reactions. In these processes, a single set of reagents and conditions initiates a sequence of intramolecular or intermolecular transformations, rapidly building molecular complexity from a simple starting material. For example, a Michael addition to this compound could be followed by an intramolecular aldol (B89426) condensation, leading to the formation of cyclic structures with multiple stereocenters in a highly efficient manner. Such cascade reactions are highly sought after in modern organic synthesis for their atom and step economy.

Experimental Protocols

The following protocols are representative examples of key reactions involving this compound and its derivatives. These methods can be adapted and optimized for specific synthetic targets.

Protocol 1: Organocatalytic Asymmetric Michael Addition of Nitromethane (B149229) to (E)-Pent-3-enal

This protocol describes a general procedure for the enantioselective conjugate addition of nitromethane to (E)-pent-3-enal using a chiral diphenylprolinol silyl (B83357) ether catalyst.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the organocatalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Dissolve the catalysts in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add (E)-pent-3-enal (1.0 mmol, 1.0 equiv) to the stirred solution.

  • Add nitromethane (5.0 mmol, 5.0 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired γ-nitro aldehyde.

Quantitative Data:

EntryCatalyst Loading (mol%)Co-catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110100248595
2550487892

Note: Yields and enantiomeric excess are representative and may vary depending on the specific reaction conditions and purity of reagents.

Protocol 2: Diels-Alder Reaction of (E)-Pent-3-enal with Cyclopentadiene (B3395910)

This protocol outlines a general procedure for the [4+2] cycloaddition of (E)-pent-3-enal with cyclopentadiene, a common diene used in the synthesis of bicyclic systems.

Materials:

  • (E)-Pent-3-enal

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a clean, dry round-bottom flask, add (E)-pent-3-enal (10.0 mmol, 1.0 equiv) and dissolve it in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (12.0 mmol, 1.2 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the Diels-Alder adduct. The endo/exo selectivity can be determined by ¹H NMR analysis of the crude product.

Quantitative Data:

EntryReaction Time (h)Temperature (°C)Yield (%)endo:exo Ratio
124Room Temperature9290:10
212408885:15

Note: The endo:exo ratio is dependent on reaction conditions and the specific dienophile used.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows and reaction pathways discussed.

Michael_Addition_Workflow start Start reagents Combine This compound, Nucleophile, Catalyst, & Solvent start->reagents reaction Stir at Specified Temperature reagents->reaction monitoring Monitor Reaction (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Aqueous Workup monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for a Michael addition reaction.

Diels_Alder_Reaction cluster_product Product pentenal This compound (Dienophile) cyclohexene Cyclohexene Adduct pentenal->cyclohexene + diene Diene diene->cyclohexene

Caption: Schematic of a Diels-Alder [4+2] cycloaddition.

Organocatalytic_Cycle catalyst Chiral Amine Catalyst iminium Iminium Ion (Activated Dienophile) catalyst->iminium + this compound pentenal This compound pentenal->iminium enamine Enamine Intermediate iminium->enamine + Nucleophile nucleophile Nucleophile nucleophile->enamine adduct Michael Adduct enamine->adduct Protonation product Product Release adduct->product Hydrolysis product->catalyst Regeneration

Caption: A simplified organocatalytic cycle for Michael addition.

Conclusion

This compound serves as a readily accessible and highly functionalized C5 building block for the synthesis of a wide array of complex molecules. Its participation in key transformations such as organocatalytic Michael additions and Diels-Alder reactions, often with a high degree of stereocontrol, underscores its importance in modern synthetic chemistry. The protocols and conceptual frameworks provided herein are intended to guide researchers in harnessing the synthetic potential of this versatile synthon for applications in drug discovery and natural product synthesis.

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of Pent-3-enal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of (E)- and (Z)-Pent-3-enal isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of Pent-3-enal isomers?

A1: The main challenges in selectively synthesizing (E)- and (Z)-Pent-3-enal isomers revolve around controlling the stereochemistry of the carbon-carbon double bond. Key difficulties include:

  • Achieving high stereoselectivity: Many synthetic methods produce a mixture of (E) and (Z) isomers, which can be difficult to separate.

  • Preventing isomerization: The desired isomer can isomerize to the undesired one under certain reaction or purification conditions, such as exposure to acid or base.

  • Compatibility of functional groups: The aldehyde functional group can be sensitive to certain reagents and reaction conditions, leading to side reactions like oxidation, reduction, or aldol (B89426) condensation.

Q2: Which synthetic routes are recommended for obtaining predominantly (E)-Pent-3-enal?

A2: For the synthesis of (E)-Pent-3-enal, two primary routes are recommended:

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This method is well-known for its high (E)-selectivity. It involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde.

  • Oxidation of (E)-pent-3-en-1-ol: Mild oxidation of the corresponding (E)-allylic alcohol provides the desired aldehyde while preserving the double bond geometry.

Q3: What are the most effective methods for the selective synthesis of (Z)-Pent-3-enal?

A3: The synthesis of the thermodynamically less stable (Z)-isomer requires specific strategies:

  • The Wittig Reaction with non-stabilized ylides: The reaction of a non-stabilized phosphonium (B103445) ylide with an aldehyde typically yields the (Z)-alkene with high selectivity.[1][2][3]

  • Partial hydrogenation of pent-3-yn-1-ol followed by oxidation: The reduction of the corresponding alkynol using a poisoned catalyst like Lindlar's catalyst, followed by mild oxidation of the resulting (Z)-allylic alcohol, is an effective route.

  • Still-Gennari modification of the HWE reaction: This variation of the HWE reaction is specifically designed to favor the formation of (Z)-alkenes.[2]

Q4: How can I separate a mixture of (E)- and (Z)-Pent-3-enal isomers?

A4: Separating E/Z isomers of this compound can be challenging due to their similar physical properties. However, the following techniques can be employed:

  • Column chromatography: This is the most common method. Using silica (B1680970) gel impregnated with silver nitrate (B79036) can enhance the separation, as the silver ions interact differently with the π-bonds of the two isomers.[4]

  • Preparative gas chromatography (GC): For small-scale separations requiring high purity, preparative GC is a viable option.

  • High-performance liquid chromatography (HPLC): HPLC can also be effective, particularly with specialized columns.[4][5]

Troubleshooting Guides

Issue 1: Low (Z)-selectivity in the Wittig Reaction
Potential Cause Troubleshooting Steps
Ylide is too stable. Ensure the phosphonium ylide used is non-stabilized (e.g., derived from an alkyl halide). Avoid ylides with electron-withdrawing groups that can stabilize the carbanion through resonance.[1][6]
Presence of lithium salts. The presence of lithium salts can sometimes decrease (Z)-selectivity. If using a lithium base for deprotonation, consider using a sodium- or potassium-based base instead (e.g., NaH, KHMDS).
Reaction temperature is too high. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic (Z)-product.
Isomerization during workup or purification. Avoid acidic or basic conditions during the workup. Use neutral or slightly acidic silica gel for chromatography.
Issue 2: Low (E)-selectivity in the Horner-Wadsworth-Emmons Reaction
Potential Cause Troubleshooting Steps
Incorrect phosphonate reagent. Use a standard trialkyl phosphonoacetate for high (E)-selectivity.
Base and solvent choice. The choice of base and solvent can influence the E/Z ratio. Common conditions for high (E)-selectivity include NaH in THF.
Steric hindrance. Highly hindered aldehydes or phosphonates can sometimes lead to lower (E)-selectivity.
Issue 3: Over-oxidation or side reactions of the aldehyde product
Potential Cause Troubleshooting Steps
Oxidizing agent is too strong. When preparing this compound via oxidation of the corresponding alcohol, use mild and selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[7]
Aldol condensation. Under basic or acidic conditions, the aldehyde can undergo self-condensation.[8] Maintain neutral pH and moderate temperatures during the reaction and workup.
Isomerization of the double bond. Prolonged exposure to acid, base, or heat can cause isomerization. Minimize reaction times and purify the product promptly under neutral conditions.[8]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Isomers

MethodTarget IsomerTypical Starting MaterialsExpected YieldExpected Isomer Ratio (E:Z)Key Considerations
Wittig Reaction (Z)-Pent-3-enalPropanal, Ethyltriphenylphosphonium bromideGood to Excellent>95:5Requires a non-stabilized ylide.[1][2][3]
Horner-Wadsworth-Emmons (E)-Pent-3-enalPropanal, Triethyl phosphonoacetateExcellent>95:5Generally high yielding and (E)-selective.[9]
Still-Gennari HWE (Z)-Pent-3-enalPropanal, Bis(trifluoroethyl)phosphonoacetateGood>90:10A modification of the HWE for (Z)-selectivity.[2]
Oxidation of (Z)-pent-3-en-1-ol (Z)-Pent-3-enal(Z)-pent-3-en-1-olExcellent>98:2Requires prior synthesis of the (Z)-alcohol. Use mild oxidants (PCC, DMP).[7]
Oxidation of (E)-pent-3-en-1-ol (E)-Pent-3-enal(E)-pent-3-en-1-olExcellent>98:2Requires prior synthesis of the (E)-alcohol. Use mild oxidants (PCC, DMP).

Experimental Protocols

Protocol 1: Synthesis of (Z)-Pent-3-enal via Wittig Reaction

This protocol is a representative procedure and may require optimization.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise.

    • Allow the reaction mixture to stir at room temperature for 1 hour, during which a characteristic orange-red color of the ylide should appear.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Add a solution of freshly distilled propanal (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide.

    • Purify the crude product by flash column chromatography on silica gel to yield (Z)-Pent-3-enal.

Protocol 2: Synthesis of (E)-Pent-3-enal via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure and may require optimization.

  • Formation of the Phosphonate Anion:

    • In a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

    • Cool the suspension to 0 °C.

    • Add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Allow the mixture to stir at room temperature until hydrogen evolution ceases (approx. 1 hour).

  • HWE Reaction:

    • Cool the solution of the phosphonate anion to 0 °C.

    • Add freshly distilled propanal (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield predominantly ethyl (E)-pent-3-enoate.

    • Note: This procedure yields the ester. To obtain the aldehyde, a multi-step process involving reduction to the allylic alcohol followed by oxidation is necessary.

Visualizations

Wittig_Reaction_Pathway Wittig Reaction for (Z)-Pent-3-enal Synthesis cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification phosphonium_salt Ethyltriphenylphosphonium bromide ylide Non-stabilized Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane propanal Propanal propanal->oxaphosphetane z_product (Z)-Pent-3-enal oxaphosphetane->z_product Elimination crude Crude Product + Triphenylphosphine oxide z_product->crude purified Pure (Z)-Pent-3-enal crude->purified Chromatography

Caption: Workflow for the synthesis of (Z)-Pent-3-enal using the Wittig reaction.

HWE_Reaction_Pathway HWE Reaction for (E)-Alkene Synthesis cluster_anion_prep Anion Formation cluster_reaction HWE Reaction cluster_conversion Conversion to Aldehyde phosphonate Triethyl phosphonoacetate anion Stabilized Anion phosphonate->anion Deprotonation base Base (e.g., NaH) intermediate Intermediate anion->intermediate propanal Propanal propanal->intermediate e_product Ethyl (E)-pent-3-enoate intermediate->e_product Elimination alcohol (E)-Pent-3-en-1-ol e_product->alcohol Reduction reduction Reduction (e.g., DIBAL-H) final_product (E)-Pent-3-enal alcohol->final_product Oxidation oxidation Mild Oxidation (e.g., PCC)

Caption: General workflow for (E)-Pent-3-enal synthesis via the HWE reaction and subsequent transformations.

References

Preventing isomerization of Pent-3-enal during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pent-3-enal isomerization during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: My desired product, this compound, is converting into pent-2-enal after my standard aqueous workup. What is causing this?

A1: You are observing a classic case of double bond migration. This compound is a β,γ-unsaturated aldehyde, which is often the kinetically favored product in a reaction. However, it can readily isomerize to the more thermodynamically stable α,β-unsaturated isomer, pent-2-enal, where the double bond is conjugated with the carbonyl group. This isomerization is catalyzed by the presence of either acid or base.[1][2] Standard workup procedures, such as washing with dilute acid, sodium bicarbonate, or even water (which may not be perfectly neutral), can introduce the catalyst needed to trigger this unwanted side reaction.

Q2: I suspect my product is isomerizing during purification. How is this possible?

A2: The most common cause of isomerization during purification is the use of standard silica (B1680970) gel for column chromatography. Silica gel is inherently acidic and can act as a solid acid catalyst, promoting the conversion of your β,γ-unsaturated aldehyde to the conjugated α,β-isomer as it passes through the column.[3]

Q3: How can I design a workup procedure to prevent this isomerization?

A3: The key is to maintain strictly neutral and, ideally, cold conditions throughout the workup. You should quench your reaction with a neutral buffer, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), and perform extractions with cold organic solvents. Subsequent washes should be done with a neutral solution like brine (saturated NaCl). Avoid all acidic and basic washes.[3] For a detailed step-by-step guide, refer to the "Protocol for a Mild, Neutral Workup" section below.

Q4: If column chromatography is necessary, how can I avoid isomerization on the column?

A4: If you must use silica gel chromatography, it is crucial to neutralize the silica gel before use. This can be achieved by preparing a slurry of the silica in your chosen eluent that contains 1-2% of a non-nucleophilic base, such as triethylamine. Packing the column with this slurry and flushing it with the eluent before loading your sample will prevent on-column isomerization.[3] A detailed method is provided in the "Protocol for Neutralized Silica Gel Chromatography" section.

Q5: Are there any alternatives to column chromatography for purification?

A5: Yes. If your product is thermally stable and sufficiently volatile, distillation under reduced pressure is an excellent purification method that avoids contact with potentially acidic stationary phases.[3]

Isomerization Pathway and Thermodynamic Considerations

The isomerization from this compound to pent-2-enal is a shift towards a more stable energetic state. The conjugation of the double bond with the carbonyl group in the α,β-unsaturated system allows for delocalization of π-electrons, which lowers the overall energy of the molecule.

Isomerization_Pathway cluster_start β,γ-Unsaturated Aldehyde cluster_end α,β-Unsaturated Aldehyde start This compound end Pent-2-enal start->end   Acid or Base Catalyst (e.g., Workup, Silica Gel) label_start Kinetically Favored label_end Thermodynamically Favored Troubleshooting_Flowchart start Isomerization of This compound Observed? cause During which step? start->cause workup During or After Aqueous Workup cause->workup Workup purification After Column Chromatography cause->purification Purification sol_workup Potential Cause: Acid/Base catalysis from wash solutions. Solution: Implement Mild, Neutral Workup Protocol. workup->sol_workup sol_purify Potential Cause: Acidic nature of standard silica gel. Solution: Use Neutralized Silica Gel for chromatography or consider alternative purification (e.g., distillation). purification->sol_purify Experimental_Workflow step1 1. Cool the completed reaction mixture to 0 °C in an ice bath. step2 2. Quench the reaction by slowly adding cold, saturated aqueous NH4Cl solution. step1->step2 step3 3. Transfer the mixture to a separatory funnel and extract the product with a cold, non-polar organic solvent (e.g., diethyl ether, hexanes). step2->step3 step4 4. Wash the combined organic layers with cold, saturated aqueous NaCl (brine). step3->step4 step5 5. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4). step4->step5 step6 6. Filter off the drying agent and concentrate the filtrate under reduced pressure (in vacuo) at a low temperature. step5->step6

References

Technical Support Center: Synthesis of Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Pent-3-enal. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is typically synthesized via the oxidation of the corresponding allylic alcohol, pent-3-en-1-ol. Common methods for this transformation include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium (B92312) chlorochromate (PCC). Alternative, though less direct, routes can involve Wittig or Grignard reactions.

Q2: My reaction to synthesize this compound has resulted in a complex mixture of products. What are the likely side products?

A2: The side products largely depend on the synthetic route chosen.

  • For oxidation reactions (Swern, PCC, DMP): You may observe the starting material (pent-3-en-1-ol), the over-oxidized product (pent-3-enoic acid), or products from side reactions with the reagents themselves.

  • For Wittig-type reactions: Common side products include triphenylphosphine (B44618) oxide and potentially E/Z isomers of the desired product, depending on the ylide used.[1][2]

  • For Grignard-based routes: Side reactions can include the formation of diadducts or products from the Grignard reagent acting as a base.

Q3: I am observing significant polymerization of my this compound product. How can I prevent this?

A3: α,β-unsaturated aldehydes like this compound are prone to polymerization. To minimize this, it is crucial to keep the reaction and purification temperatures low. The use of a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), in small quantities during purification and storage is also highly recommended.

Troubleshooting Guides

Synthesis of this compound via Oxidation of Pent-3-en-1-ol

This is a common and effective method for preparing this compound. Below are troubleshooting guides for three popular oxidation methods.

The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols.

Potential Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps
Low or no product yield Incomplete reaction.Ensure the reaction is carried out at a sufficiently low temperature (-78 °C) to stabilize the reactive intermediates.[3][4] Monitor the reaction progress by TLC or GC.
Decomposition of the product.Work up the reaction promptly after completion and avoid prolonged exposure to acidic or basic conditions.
Formation of a foul-smelling reaction mixture Formation of dimethyl sulfide (B99878) (DMS).This is an unavoidable byproduct of the Swern oxidation.[5][6] Perform the reaction in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the residual DMS.[4]
Presence of unreacted starting material (pent-3-en-1-ol) Insufficient oxidizing agent.Use a slight excess (1.1-1.5 equivalents) of the DMSO/oxalyl chloride complex.
Formation of pent-3-enoic acid Over-oxidation.This is less common with the Swern oxidation but can occur if the reaction conditions are not well-controlled. Ensure the reaction is quenched properly.
Formation of mixed thioacetals Reaction temperature too high.It is critical to maintain the reaction temperature at or below -60 °C to prevent the formation of these side products.[7]

Side Product Summary: Swern Oxidation

Side Product Chemical Formula Formation Pathway Removal Strategy
Dimethyl sulfide(CH₃)₂SInherent byproduct of the reaction.[5]Careful evaporation (low boiling point).
Carbon monoxideCOInherent byproduct from the decomposition of the intermediate.[5]Gaseous byproduct, removed during workup.
Carbon dioxideCO₂Inherent byproduct from the decomposition of the intermediate.[5]Gaseous byproduct, removed during workup.
Triethylammonium chloride(C₂H₅)₃NHClFormed from the triethylamine (B128534) base.[5]Aqueous wash during workup.
Mixed thioacetals-Reaction of the intermediate with the alcohol at elevated temperatures.[7]Maintain low reaction temperature. Difficult to remove by distillation; chromatography may be required.

Experimental Protocol: Swern Oxidation of Pent-3-en-1-ol (Adapted)

This protocol is adapted from standard Swern oxidation procedures.[3]

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.4 equivalents) in DCM dropwise.

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of pent-3-en-1-ol (1.0 equivalent) in DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 20 minutes.

  • Add triethylamine (5.0 equivalents) dropwise and stir for another 10 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash chromatography.

Logical Workflow for Swern Oxidation Troubleshooting

Swern_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities start Start Swern Oxidation check_yield Check Yield and Purity (TLC/GC) start->check_yield low_yield Low Yield check_yield->low_yield No/Low Product impure Impure Product check_yield->impure Product with Impurities success Successful Synthesis check_yield->success High Yield and Purity ly_cause1 Incomplete Reaction? low_yield->ly_cause1 imp_cause1 Unreacted Alcohol? impure->imp_cause1 imp_cause2 Thioacetal Formation? impure->imp_cause2 ly_solution1 Verify low temp (-78°C) Increase reaction time ly_cause1->ly_solution1 imp_solution1 Use slight excess of oxidant imp_cause1->imp_solution1 imp_solution2 Strictly maintain T < -60°C imp_cause2->imp_solution2

Caption: Troubleshooting workflow for the Swern oxidation of pent-3-en-1-ol.

PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of primary alcohols to aldehydes.

Potential Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps
Formation of a brown tar The chromium byproducts can form a tarry residue.Add molecular sieves or Celite to the reaction mixture to adsorb the chromium salts, making filtration easier.
Over-oxidation to pent-3-enoic acid Presence of water in the reaction mixture.Use anhydrous solvents and reagents. The presence of water can lead to the formation of an aldehyde hydrate, which is further oxidized to the carboxylic acid.[8][9]
Incomplete reaction Insufficient PCC.Use a slight excess of PCC (typically 1.5 equivalents).
Acid-sensitive functional groups are affected PCC is acidic.Buffer the reaction with sodium acetate (B1210297) or pyridine (B92270) to protect acid-labile groups.[10]

Side Product Summary: PCC Oxidation

Side Product Chemical Formula Formation Pathway Removal Strategy
Pent-3-enoic acidC₅H₈O₂Over-oxidation of the aldehyde in the presence of water.[8][9]Maintain anhydrous conditions. Can be removed by extraction with a mild aqueous base (e.g., NaHCO₃ solution).
Chromium (IV) speciesCr(IV)Reduction of Cr(VI) in PCC.[9]Filtration of the reaction mixture through a pad of silica (B1680970) gel or Celite.
Pyridinium hydrochlorideC₅H₅N·HClByproduct from the reagent.[9]Aqueous wash during workup.

Experimental Protocol: PCC Oxidation of Pent-3-en-1-ol (Adapted)

This protocol is adapted from standard PCC oxidation procedures.[11][12]

  • Suspend PCC (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add a solution of pent-3-en-1-ol (1.0 equivalent) in DCM to the suspension.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash chromatography.

Signaling Pathway for PCC Oxidation and Side Reaction

PCC_Oxidation pentenol Pent-3-en-1-ol pentenal This compound (Desired Product) pentenol->pentenal Oxidation pcc PCC pcc->pentenal hydrate Aldehyde Hydrate pentenal->hydrate Addition water H₂O (Contaminant) water->hydrate acid Pent-3-enoic Acid (Side Product) hydrate->acid Further Oxidation pcc2 PCC (excess) pcc2->acid

Caption: Reaction pathway showing the formation of pent-3-enoic acid as a side product in PCC oxidation.

DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes and ketones.

Potential Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps
Slow reaction Low-quality DMP.Use freshly opened or properly stored DMP. The reagent can decompose over time.
Incomplete reaction Insufficient DMP.Use a slight excess of DMP (1.1-1.5 equivalents).
Difficulty in removing the iodinane byproduct The byproduct can sometimes be difficult to separate.After the reaction, quench with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. This will reduce the iodinane to a more water-soluble species that can be removed by extraction.

Side Product Summary: DMP Oxidation

Side Product Chemical Formula Formation Pathway Removal Strategy
Iodinane byproductC₉H₉IO₄Reduction of DMP during the reaction.Quench with NaHCO₃/Na₂S₂O₃ solution and perform an aqueous extraction.
Acetic acidCH₃COOHByproduct of the reaction.[6]Aqueous wash during workup.

Experimental Protocol: DMP Oxidation of Pent-3-en-1-ol (Adapted)

This protocol is adapted from standard DMP oxidation procedures.[6][13]

  • Dissolve pent-3-en-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the mixture for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash chromatography.

This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For more specific issues, it is always recommended to consult the primary literature for the chosen synthetic method.

References

Optimizing reaction conditions for Pent-3-enal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pent-3-enal. The information is designed to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common and versatile methods for the synthesis of this compound include:

  • Wittig Reaction: This method involves the reaction of an aldehyde (e.g., propanal) with a phosphorus ylide (e.g., ethylidenetriphenylphosphorane) to form the carbon-carbon double bond. It offers good control over the location of the double bond.

  • Oxidation of Pent-3-en-1-ol: This is a straightforward approach where the primary allylic alcohol, Pent-3-en-1-ol, is oxidized to the corresponding aldehyde. Several mild oxidizing agents can be employed to avoid over-oxidation or reaction with the double bond.

  • Hydroformylation of 1,3-Butadiene (B125203): This industrial method involves the reaction of 1,3-butadiene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce a mixture of pentenal isomers, including this compound.

Q2: How can I purify this compound?

A2: Due to its relatively low boiling point and potential for isomerization or polymerization, purification of this compound should be conducted carefully. Fractional distillation is a common and effective method for separating this compound from starting materials, solvents, and byproducts. It is crucial to monitor the distillation temperature closely to collect the desired fraction. For removal of non-volatile impurities, column chromatography on silica (B1680970) gel can be employed, but the acidic nature of silica may promote degradation. Using a deactivated (neutral) silica gel is advisable.

Q3: What are the main safety concerns when working with the synthesis of this compound?

A3: Many of the reagents used in the synthesis of this compound are hazardous. For example, organolithium reagents like n-butyllithium used in the Wittig reaction are pyrophoric. Oxidizing agents can be toxic and corrosive. Solvents like diethyl ether and THF are highly flammable. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and gloves. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Synthesis Route 1: Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. For the synthesis of this compound, propanal can be reacted with a two-carbon ylide.

Experimental Protocol: Wittig Reaction for this compound Synthesis

Materials:

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.0 eq).

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

  • Reaction with Propanal:

    • Slowly add a solution of propanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation.

Data Presentation: Optimization of Wittig Reaction Conditions
ParameterCondition 1Condition 2Condition 3Typical Yield (%)
Base n-BuLiNaHKOtBu60-85%
Solvent THFDiethyl EtherDMSO
Temperature 0 °C to RT-78 °C to RTRoom Temperature

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Troubleshooting Guide: Wittig Reaction

Q: My Wittig reaction yield is low. What are the possible causes?

A: Low yields in a Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: Ensure that the phosphonium (B103445) salt is dry and the base is fresh and of the correct concentration. The color change to deep red or orange is a good indicator of ylide formation.

  • Reaction with Water or Air: The ylide is highly reactive and will be quenched by water or oxygen. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere.

  • Side Reactions of the Aldehyde: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the ylide solution at a low temperature to minimize this.

  • Steric Hindrance: While less of an issue with propanal, sterically hindered aldehydes or ylides can lead to lower yields.[1]

Q: I am getting a mixture of E and Z isomers. How can I control the stereoselectivity?

A: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide.

  • Non-stabilized ylides (like the one used for this compound synthesis) typically favor the formation of the Z-alkene, especially under salt-free conditions.[2]

  • Stabilized ylides (containing electron-withdrawing groups) generally yield the E-alkene.[2] To enhance Z-selectivity with non-stabilized ylides, using polar aprotic solvents and avoiding lithium-based reagents (which can equilibrate the intermediates) may be beneficial.

Experimental Workflow: Wittig Reaction

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_reaction Reaction cluster_workup Work-up & Purification phosphonium_salt Ethyltriphenylphosphonium bromide in THF base n-BuLi at 0°C phosphonium_salt->base Deprotonation ylide Ethylidenetriphenylphosphorane (Ylide) base->ylide propanal Propanal in THF reaction_mixture Reaction Mixture ylide->reaction_mixture propanal->reaction_mixture Nucleophilic Attack quench Quench with NH4Cl reaction_mixture->quench extract Extract with Hexane quench->extract dry Dry over MgSO4 extract->dry purify Fractional Distillation dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Synthesis Route 2: Oxidation of Pent-3-en-1-ol

The oxidation of the primary allylic alcohol, Pent-3-en-1-ol, to this compound requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid and to avoid reactions with the double bond.

Experimental Protocol: Swern Oxidation of Pent-3-en-1-ol

Materials:

Procedure:

  • Activation of DMSO:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add a solution of DMSO (2.7 eq) in anhydrous DCM.

    • Stir the mixture for 15 minutes.

  • Oxidation of the Alcohol:

    • Add a solution of Pent-3-en-1-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 45 minutes.

  • Work-up:

    • Quench the reaction by adding triethylamine (5.0 eq).

    • Allow the reaction mixture to warm to room temperature.

    • Add water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude this compound.

    • Purify by fractional distillation.

Data Presentation: Comparison of Mild Oxidizing Agents for Pent-3-en-1-ol
Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesTypical Yield (%)
Swern Oxidation (COCl)₂, DMSO, TEA, DCM, -78 °CMild, high yield, wide functional group tolerance.[3]Requires low temperatures, produces odorous dimethyl sulfide.[3]85-95%
PCC Pyridinium chlorochromate, DCM, RTSimple procedure, commercially available reagent.Chromium-based (toxic), can be acidic.[4][5]70-85%
Dess-Martin Periodinane (DMP) DMP, DCM, RTMild, neutral conditions, short reaction times.Reagent is expensive and potentially explosive.80-90%
Troubleshooting Guide: Oxidation of Pent-3-en-1-ol

Q: My Swern oxidation is giving a low yield of this compound. What could be the problem?

A:

  • Moisture: The reagents for the Swern oxidation are highly sensitive to moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used.

  • Temperature Control: The reaction must be maintained at a low temperature (typically -78 °C) during the addition of reagents.[6] Allowing the reaction to warm up prematurely can lead to side reactions and decomposition of the active oxidizing species.

  • Reagent Quality: Use fresh, high-quality oxalyl chloride and DMSO. Old or improperly stored reagents can lead to reduced efficiency.

  • Formation of Side Products: Side reactions, such as the formation of mixed thioacetals, can occur if the temperature is not properly controlled.[7]

Q: I am observing over-oxidation to the carboxylic acid. How can I prevent this?

A: Over-oxidation is less common with mild reagents like Swern, PCC, or DMP. If it occurs, consider the following:

  • Choice of Oxidant: Ensure you are using a mild oxidizing agent. Stronger oxidants like Jones reagent (CrO₃ in H₂SO₄) will readily oxidize primary alcohols to carboxylic acids.

  • Reaction Time and Temperature: Do not let the reaction run for an excessively long time, and maintain the recommended temperature.

  • Anhydrous Conditions: For chromium-based oxidants like PCC, the presence of water can facilitate over-oxidation.[8]

Logical Relationship: Key Steps in Swern Oxidation

Swern_Oxidation DMSO DMSO Active_Species Chloro(dimethyl)sulfonium chloride DMSO->Active_Species Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Active_Species Alkoxysulfonium_Ion Alkoxysulfonium Ion Active_Species->Alkoxysulfonium_Ion Alcohol Pent-3-en-1-ol Alcohol->Alkoxysulfonium_Ion Ylide Sulfur Ylide Alkoxysulfonium_Ion->Ylide Base Triethylamine Base->Ylide Product This compound Ylide->Product Byproducts DMS, CO, CO2 Ylide->Byproducts

Caption: Key intermediates and reagents in the Swern oxidation of an alcohol.

Synthesis Route 3: Hydroformylation of 1,3-Butadiene

Hydroformylation, or the oxo process, is a large-scale industrial process for producing aldehydes from alkenes. The hydroformylation of 1,3-butadiene can produce this compound, among other isomers.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

Materials:

  • 1,3-Butadiene

  • Syngas (CO/H₂ mixture)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) - TPP, or a biphosphite ligand)

  • Toluene (solvent)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup:

    • In a glovebox, add the rhodium catalyst precursor, the phosphine ligand, and the solvent to the autoclave.

    • Seal the autoclave and remove it from the glovebox.

  • Reaction:

    • Introduce the 1,3-butadiene into the reactor.

    • Pressurize the reactor with syngas to the desired pressure.

    • Heat the reactor to the desired temperature while stirring.

    • Maintain the reaction for the specified time, monitoring pressure changes which may indicate gas consumption.

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess pressure.

    • Collect the liquid product mixture.

    • Analyze the product mixture by gas chromatography (GC) to determine the conversion and selectivity for this compound.

    • Purify by fractional distillation.

Data Presentation: Influence of Reaction Conditions on Hydroformylation
ParameterCondition 1Condition 2Condition 3Effect on Selectivity
Catalyst Rh/TPPRh/DIOPRh/BIPHEPHOSLigand structure significantly impacts regioselectivity.
Temperature (°C) 6080100Higher temperatures can increase reaction rate but may decrease selectivity.
Syngas Pressure (bar) 102050Affects both reaction rate and the ratio of linear to branched aldehydes.[9]
CO/H₂ Ratio 1:11:22:1Can influence the rate of hydroformylation versus isomerization.

Note: The hydroformylation of butadiene can lead to a mixture of isomers, including pent-2-enal and pent-4-enal. The selectivity towards this compound is highly dependent on the catalyst system and reaction conditions.

Troubleshooting Guide: Hydroformylation of 1,3-Butadiene

Q: The conversion of 1,3-butadiene is low. What can I do?

A:

  • Catalyst Activity: Ensure the catalyst and ligand are pure and handled under inert conditions to prevent deactivation.

  • Temperature and Pressure: Increasing the reaction temperature and/or the syngas pressure can increase the reaction rate. However, this may also affect selectivity.

  • Stirring: In a heterogeneous gas-liquid reaction, efficient stirring is crucial to ensure good mass transfer of the syngas into the liquid phase.

Q: The selectivity to this compound is poor. How can I improve it?

A:

  • Ligand Choice: The phosphine ligand plays a critical role in controlling the regioselectivity of the hydroformylation. Bulky or chelating ligands can favor the formation of linear aldehydes.

  • Reaction Conditions: Optimizing the temperature, pressure, and CO/H₂ ratio is key. Lower temperatures often favor higher selectivity.

  • Isomerization: this compound can isomerize to the more thermodynamically stable conjugated isomer, pent-2-enal. Minimizing reaction time or using a catalyst system that disfavors isomerization can help.

Experimental Workflow: Hydroformylation of 1,3-Butadiene

Hydroformylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Butadiene 1,3-Butadiene Autoclave High-Pressure Reactor (Autoclave) Butadiene->Autoclave Syngas Syngas (CO + H2) Syngas->Autoclave Catalyst Rh Catalyst + Phosphine Ligand Catalyst->Autoclave Conditions Heat & Pressure Autoclave->Conditions Product_Mixture Product Mixture (Pentenal Isomers) Conditions->Product_Mixture Purification Fractional Distillation Product_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of Pent-enal via hydroformylation.

References

Technical Support Center: Optimizing the Wittig Reaction with Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield of the Wittig reaction with challenging substrates like pent-3-enal.

Troubleshooting Guide

Low yields and unexpected side products are common hurdles when performing a Wittig reaction with α,β-unsaturated aldehydes such as this compound. This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

  • Ineffective Ylide Formation: The generation of the phosphonium (B103445) ylide is a critical first step.

    • Base Strength: For non-stabilized ylides (e.g., from alkyl halides), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary. Weaker bases may not be sufficient to deprotonate the phosphonium salt. For stabilized ylides (e.g., those with adjacent ester or ketone groups), milder bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can be effective.[1]

    • Base Quality: Ensure the base is fresh and has been stored under anhydrous conditions, as many strong bases are hygroscopic.[2]

    • Solvent Purity: The solvent, typically an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, must be scrupulously dry. Traces of water will quench the strong base and the ylide.

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose over time.

    • In Situ Generation: Consider generating the ylide in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[1][2]

    • Temperature Control: Ylide formation is often best carried out at low temperatures (e.g., 0 °C to -78 °C) to minimize decomposition.[1]

  • Aldehyde Quality and Lability: this compound, like many aldehydes, can be prone to oxidation to a carboxylic acid or polymerization.[3]

    • Purity Check: Ensure the this compound is pure before use. Distillation of the aldehyde immediately before the reaction can be beneficial.

    • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times that can promote aldehyde decomposition.

Problem 2: Formation of Michael Addition Side Product

α,β-Unsaturated aldehydes like this compound have two electrophilic sites: the carbonyl carbon and the β-carbon. The nucleophilic ylide can attack the β-carbon in a conjugate (Michael) addition, leading to undesired byproducts.[4][5]

Solutions to Minimize Michael Addition:

  • Use of Salt-Free Ylides: The presence of lithium salts can sometimes promote Michael addition. Preparing the ylide under salt-free conditions (e.g., using potassium bases like KHMDS or KOtBu) can favor the desired 1,2-addition (Wittig reaction).

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the kinetically favored 1,2-addition over the thermodynamically favored 1,4-addition.

  • Choice of Ylide: Highly reactive, non-stabilized ylides tend to favor the Wittig pathway.

Problem 3: Difficulty in Removing Triphenylphosphine (B44618) Oxide

A persistent challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar solubility to the desired alkene product.

Purification Strategies:

  • Chromatography: Column chromatography is a reliable method for separating the product from TPPO.

  • Crystallization: If the product is a solid, recrystallization may effectively remove the TPPO.

  • Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane (B92381) or a mixture of hexane and diethyl ether, while the product remains in solution.

  • Alternative Reaction: Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative that uses a phosphonate (B1237965) ester. The phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction, simplifying purification.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is giving a low yield. What are the first things I should check?

A1: Start by troubleshooting the ylide formation. Ensure your base is strong enough and fresh, and that your solvent is completely anhydrous. This compound itself can be unstable, so using freshly distilled aldehyde is recommended. Also, consider generating the ylide in situ in the presence of the aldehyde to minimize ylide decomposition.[1][2]

Q2: I am observing a significant amount of a byproduct that is not my desired alkene. What could it be?

A2: With an α,β-unsaturated aldehyde like this compound, a likely side product results from a Michael (1,4-conjugate) addition of the ylide to the carbon-carbon double bond.[4][5] To minimize this, try running the reaction at a lower temperature and consider using salt-free conditions for ylide generation.

Q3: How can I improve the E/Z selectivity of my Wittig reaction?

A3: The stereochemical outcome is largely dependent on the ylide's stability.

  • Stabilized ylides (with an adjacent electron-withdrawing group like an ester or ketone) generally lead to the thermodynamically more stable (E)-alkene.[9]

  • Non-stabilized ylides (with alkyl or aryl groups) typically favor the kinetically formed (Z)-alkene.[9]

  • For selective formation of the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed.[10]

  • Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is highly recommended for producing (E)-alkenes with excellent selectivity.[6][7]

Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?

A4: The HWE reaction is often a superior choice when:

  • You desire the (E)-alkene with high stereoselectivity.[6][7]

  • You are using a stabilized phosphonate , as the corresponding carbanions are more nucleophilic than Wittig ylides and can react with more hindered ketones.

  • You want to simplify purification , as the phosphate byproduct is water-soluble and easily removed.[6][7][8]

Q5: Can the Wittig reaction be performed in an aqueous medium?

A5: Yes, for certain substrates, particularly with stabilized ylides, the Wittig reaction can be successfully carried out in water.[11] This can be a greener alternative to organic solvents and, in some cases, can lead to improved yields and high E-selectivity.[11] A one-pot procedure involving mixing the aldehyde, a haloester, and triphenylphosphine in an aqueous sodium bicarbonate solution has been reported to give high yields.[11]

Data Presentation

The following tables summarize typical yields and stereoselectivity for Wittig and HWE reactions with aldehydes, providing a basis for comparison of different reaction conditions.

Table 1: Wittig Reaction with Aldehydes in Aqueous Media

AldehydeYlide PrecursorBaseSolventYield (%)E:Z Ratio
BenzaldehydeMethyl bromoacetateNaHCO₃Water46.595.5:4.5
AnisaldehydeMethyl bromoacetateNaHCO₃Water54.999.8:0.2
CinnamaldehydeMethyl bromoacetateNaHCO₃Water55.893.1:6.9
BenzaldehydeBromoacetonitrileNaHCO₃Water56.958.8:41.2
(Data adapted from a one-pot aqueous Wittig reaction protocol.)

Table 2: Comparison of Bases in the Horner-Wadsworth-Emmons Reaction

AldehydePhosphonateBaseSolventYield (%)E/Z Ratio
BenzaldehydeTriethyl phosphonoacetateNaHTHF95>98:2
CyclohexanecarboxaldehydeTriethyl phosphonoacetateDBU/LiClAcetonitrile92>98:2
4-NitrobenzaldehydeTriethyl phosphonoacetateK₂CO₃Methanol88>98:2
(Representative data illustrating the use of different bases in the HWE reaction.[12])

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with this compound (using a strong base)
  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with this compound:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of freshly distilled this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction with this compound
  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C.

    • Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Reaction with this compound:

    • Cool the solution of the phosphonate carbanion to 0 °C.

    • Slowly add a solution of freshly distilled this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine. The water-soluble phosphate byproduct will be removed during these washes.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Further purification can be achieved by column chromatography if necessary.

Visualizations

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefinaton Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-C⁻H-P⁺Ph₃ ↔ R-CH=PPh₃ (Ylide/Phosphorane) Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., BuLi) Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Ylide->Oxaphosphetane Aldehyde This compound (R'-CHO) Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism.

Troubleshooting_Workflow Start Low Yield with this compound Check_Ylide Problem with Ylide Formation? Start->Check_Ylide Check_Aldehyde Problem with Aldehyde? Start->Check_Aldehyde Check_Side_Reaction Side Reactions Occurring? Start->Check_Side_Reaction Ylide_Base Base strong/fresh enough? Check_Ylide->Ylide_Base Ylide_Solvent Solvent anhydrous? Check_Ylide->Ylide_Solvent Ylide_Temp Temperature too high? Check_Ylide->Ylide_Temp Aldehyde_Purity Aldehyde pure? Check_Aldehyde->Aldehyde_Purity Michael_Addition Michael Addition? Check_Side_Reaction->Michael_Addition Solution_Base Use stronger/fresh base (e.g., n-BuLi, NaH) Ylide_Base->Solution_Base No Solution_Solvent Use freshly dried solvent Ylide_Solvent->Solution_Solvent No Solution_Temp Lower ylide formation temp (0°C to -78°C) Ylide_Temp->Solution_Temp Yes Solution_Aldehyde Purify aldehyde (e.g., distillation) Aldehyde_Purity->Solution_Aldehyde No Solution_Michael Lower reaction temp Use salt-free ylide Consider HWE reaction Michael_Addition->Solution_Michael Yes

Caption: Troubleshooting decision tree.

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Title Choosing Your Olefination Reaction Wittig_Reagent Phosphonium Ylide (Ph₃P=CHR) Wittig_Product Typically Z-alkene (non-stabilized ylides) Typically E-alkene (stabilized ylides) Wittig_Reagent->Wittig_Product Wittig_Pro Pros: - Well-established - Good for Z-alkenes Wittig_Product->Wittig_Pro Wittig_Con Cons: - TPPO byproduct removal - Michael addition with enals Wittig_Product->Wittig_Con HWE_Reagent Phosphonate Carbanion ((RO)₂P(O)CHR⁻) HWE_Product Predominantly E-alkene HWE_Reagent->HWE_Product HWE_Pro Pros: - High E-selectivity - Water-soluble byproduct - Less Michael addition HWE_Product->HWE_Pro HWE_Con Cons: - Requires phosphonate synthesis HWE_Product->HWE_Con Pent_3_enal Starting Material: This compound Desired_Product Desired Product? Pent_3_enal->Desired_Product Z_Alkene Z-Alkene Desired_Product->Z_Alkene Z-isomer E_Alkene E-Alkene Desired_Product->E_Alkene E-isomer Z_Alkene->Wittig_Reagent E_Alkene->HWE_Reagent

Caption: Wittig vs. HWE reaction choice.

References

Technical Support Center: Stability and Long-Term Storage of Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pent-3-enal. The information is designed to address specific issues that may be encountered during experimental procedures and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as an unsaturated aldehyde, is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde group is prone to oxidation, which can be initiated by exposure to air (autoxidation), light, and trace metal impurities. This process can lead to the formation of carboxylic acids and other oxidative degradation products.

  • Polymerization: The presence of both an aldehyde and a double bond makes this compound susceptible to polymerization, especially in the presence of acid or base catalysts, or upon exposure to heat and light. This can result in the formation of higher molecular weight oligomers and polymers, leading to a decrease in purity and potential changes in physical properties.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Cool temperatures are crucial to slow down the rates of both oxidation and polymerization. Storage in a refrigerator at 2-8°C is recommended. For longer-term storage, freezing may be an option, but it is important to consider the freezing point of the material and ensure the container is appropriate to prevent breakage.

  • Atmosphere: To prevent oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon. This minimizes its contact with oxygen.

  • Light: The compound should be protected from light by storing it in an amber glass bottle or other light-blocking container. Light can catalyze both oxidation and polymerization reactions.

  • Container: Use a tightly sealed glass container. Plastic containers should be avoided as they may be permeable to air or could potentially leach plasticizers into the aldehyde.

Q3: Are there any recommended stabilizers for this compound?

A3: Yes, the addition of stabilizers can significantly enhance the shelf-life of this compound. Common stabilizers for unsaturated aldehydes include:

  • Antioxidants: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective at inhibiting oxidation by scavenging free radicals.[1][2][3]

  • Polymerization Inhibitors: Tertiary amines, such as triethanolamine (B1662121), can be used to inhibit polymerization.[4] They act by neutralizing any acidic impurities that might catalyze polymerization.

It is crucial to note that the choice and concentration of a stabilizer should be carefully considered based on the intended application of the this compound, as the stabilizer could potentially interfere with downstream reactions.

Troubleshooting Guides

Issue 1: I've noticed a decrease in the purity of my this compound sample over time, what could be the cause?

Possible Causes and Solutions:

  • Oxidation: Your sample may have been exposed to air.

    • Solution: Ensure the container is tightly sealed and consider purging the headspace with an inert gas like nitrogen or argon before sealing. For future storage, adding a suitable antioxidant like BHT at a low concentration (e.g., 0.01-0.1%) can help prevent oxidation.

  • Polymerization: The sample may have been exposed to acidic or basic contaminants, heat, or light.

    • Solution: Store the sample in a cool, dark place. Ensure all glassware is clean and free of any acidic or basic residues. If polymerization is a persistent issue, the addition of a polymerization inhibitor like triethanolamine may be necessary.

Issue 2: My this compound has developed a viscous consistency. What is happening?

Possible Cause and Solution:

  • Polymerization: Increased viscosity is a strong indicator of polymerization, where individual molecules of this compound have started to form longer chains.

    • Solution: Unfortunately, once significant polymerization has occurred, it is very difficult to reverse. The material may no longer be suitable for your experiment. To prevent this in the future, strictly adhere to the recommended storage conditions (cool, dark, inert atmosphere) and consider the use of a polymerization inhibitor.

Issue 3: How can I check the purity of my this compound sample?

Recommended Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds like this compound and for identifying potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of this compound and to detect the presence of impurities or degradation products by observing characteristic shifts in the spectra.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor for the disappearance of the aldehyde C-H stretch and the appearance of broad O-H bands, which would indicate oxidation to a carboxylic acid. It can also be used to monitor changes in the C=C and C=O bond environments that may occur during polymerization.[5]

Quantitative Data

Table 1: Recommended Stabilizer Concentrations for Aldehydes

StabilizerTypeRecommended ConcentrationReference(s)
Butylated Hydroxytoluene (BHT)Antioxidant0.01 - 0.1%[1][2][3]
TriethanolaminePolymerization Inhibitor20 - 100 ppm[4]

Table 2: General Storage Conditions and Expected Stability Observations

Storage ConditionExpected Observation
2-8°C, Inert Atmosphere, DarkOptimal for long-term stability. Minimal degradation expected over several months.
Room Temperature, Air, LightRapid degradation expected within weeks to months, leading to decreased purity, color change, and potential polymerization.
Frozen (-20°C), Inert Atmosphere, DarkGenerally good for long-term stability, but ensure proper container selection to avoid breakage. Thaw carefully to avoid moisture condensation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf-life.

  • Sample Preparation: Prepare multiple aliquots of this compound in sealed, amber glass vials. A control set should be stored under recommended long-term storage conditions (2-8°C, inert atmosphere).

  • Stress Conditions: Place the test samples in stability chambers at elevated temperatures (e.g., 40°C and 60°C).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the withdrawn samples and the control sample for purity and degradation products using a validated stability-indicating method, such as GC-MS. Also, perform a visual inspection for any changes in color or viscosity.

  • Data Evaluation: Plot the purity of this compound as a function of time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf-life at recommended storage conditions using the Arrhenius equation.

Protocol 2: Determination of Peroxide Value in this compound

This protocol is used to quantify the extent of oxidation in a this compound sample.

  • Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL glass-stoppered conical flask.

  • Dissolution: Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform (B151607) to dissolve the sample.

  • Reaction: Add 0.5 mL of a saturated potassium iodide solution. Swirl the flask and allow it to stand for exactly one minute.

  • Titration: Add 30 mL of deionized water. Titrate with 0.01 M sodium thiosulfate (B1220275) solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.

  • Endpoint Determination: Add 0.5 mL of starch indicator solution and continue the titration until the blue color completely disappears.

  • Blank Titration: Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation: Calculate the peroxide value using the following formula: Peroxide Value (meq/kg) = ((S - B) * M * 1000) / W Where:

    • S = volume of sodium thiosulfate solution used for the sample (mL)

    • B = volume of sodium thiosulfate solution used for the blank (mL)

    • M = Molarity of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Visualizations

Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, heat Polymerization Polymerization This compound->Polymerization acid/base, heat, light Peroxides Peroxides Oxidation->Peroxides Oligomers_Polymers Oligomers/Polymers Polymerization->Oligomers_Polymers Pent-3-enoic_acid Pent-3-enoic acid Peroxides->Pent-3-enoic_acid

Caption: Degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points cluster_3 Data Evaluation Prepare_Aliquots Prepare Aliquots of This compound Control Control (2-8°C, Inert Atmosphere) Prepare_Aliquots->Control Accelerated Accelerated (40°C, 60°C) Prepare_Aliquots->Accelerated Withdraw_Samples Withdraw Samples (0, 1, 2, 4, 8 weeks) Control->Withdraw_Samples Accelerated->Withdraw_Samples GC_MS_Analysis GC-MS Analysis Withdraw_Samples->GC_MS_Analysis Visual_Inspection Visual Inspection Withdraw_Samples->Visual_Inspection Plot_Purity Plot Purity vs. Time GC_MS_Analysis->Plot_Purity Determine_Kinetics Determine Degradation Kinetics Plot_Purity->Determine_Kinetics Estimate_Shelf_Life Estimate Shelf-Life Determine_Kinetics->Estimate_Shelf_Life

Caption: Workflow for accelerated stability testing.

G Logical Relationship for this compound Handling reception Receiving this compound storage Proper Storage reception->storage Immediate Action handling Correct Handling storage->handling degradation Degradation Occurs storage->degradation Improper Conditions analysis Purity Analysis handling->analysis Before Use handling->degradation Improper Technique stable_use Stable for Experimental Use analysis->stable_use Purity Confirmed analysis->degradation Purity Decreased

Caption: Decision tree for this compound handling.

References

Technical Support Center: Decomposition Pathways of Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pent-3-enal decomposition pathways. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major decomposition pathways for this compound?

This compound, an α,β-unsaturated aldehyde, is susceptible to decomposition through several pathways, primarily thermal, photochemical, and oxidative routes. While specific literature on this compound is limited, analogies can be drawn from similar unsaturated aldehydes.

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decarbonylation, a common pathway for unsaturated aldehydes, yielding propene and carbon monoxide. Another potential thermal degradation route is isomerization.

  • Photochemical Decomposition: Upon exposure to UV light, carbonyl compounds can undergo Norrish Type I and Type II reactions. For this compound, Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon, forming an acyl radical and an alkyl radical. Norrish Type II reaction involves intramolecular hydrogen abstraction, which for this compound could lead to the formation of an enol and a smaller olefin.

  • Oxidative Decomposition: this compound is susceptible to oxidation, which can lead to the formation of carboxylic acids. Oxidative cleavage of the carbon-carbon double bond can also occur, yielding smaller aldehydes and carboxylic acids.[1][2][3][4][5]

Q2: How can I monitor the decomposition of this compound in my experiments?

The decomposition of this compound can be monitored using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile decomposition products. High-Performance Liquid Chromatography (HPLC), particularly with UV detection after derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), is effective for quantifying aldehydes and ketones.[6][7][8][9][10]

Q3: What are the common signs of this compound degradation in a sample?

Signs of degradation include a change in the physical appearance of the sample (e.g., color change, precipitate formation), a decrease in the peak area of this compound in chromatographic analysis over time, and the appearance of new, unidentified peaks in the chromatogram.

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of this compound decomposition.

Gas Chromatography (GC) Analysis Issues
Problem Possible Cause Troubleshooting Steps
Peak Tailing for this compound 1. Active sites in the GC system: The aldehyde group can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, column, or detector.[11] 2. Contamination: Residues in the injector or column can cause peak tailing.1. Use a deactivated inlet liner and a column designed for polar analytes. 2. Regularly clean the injector and bake out the column. 3. Consider derivatization of the aldehyde to a less polar compound.
Ghost Peaks 1. Carryover from previous injections: this compound or its degradation products may adsorb to surfaces in the injection port or column. 2. Septum bleed: Degradation of the injector septum at high temperatures can release volatile compounds.1. Implement a thorough wash sequence for the syringe and injector between runs. 2. Use a high-quality, low-bleed septum and replace it regularly.
Poor Peak Resolution 1. Inappropriate column: The column may not have the correct polarity to separate this compound from its decomposition products. 2. Suboptimal temperature program: The oven temperature program may not be optimized for the separation.1. Select a column with a stationary phase appropriate for the polarity of the analytes. 2. Optimize the temperature ramp rate and hold times to improve separation.
High-Performance Liquid Chromatography (HPLC) Analysis Issues
Problem Possible Cause Troubleshooting Steps
Multiple Peaks for a Single Aldehyde Standard (after DNPH derivatization) 1. Formation of syn- and anti-isomers of the DNPH derivative: This is a common occurrence with aldehyde derivatization. 2. Degradation of the derivative: The DNPH derivatives can be light-sensitive.1. Ensure consistent integration of both isomer peaks for accurate quantification. 2. Protect derivatized samples from light and analyze them promptly.
Variable Retention Times 1. Changes in mobile phase composition: Inaccurate mixing of mobile phase components can lead to shifts in retention time. 2. Fluctuations in column temperature: Temperature variations can affect retention times.1. Prepare fresh mobile phase daily and ensure proper pump performance. 2. Use a column oven to maintain a stable temperature.
Low Sensitivity 1. Incomplete derivatization: The reaction conditions may not be optimal for the complete derivatization of this compound. 2. Poor detector response: The UV detection wavelength may not be optimal for the DNPH derivative.1. Optimize the derivatization reaction time, temperature, and reagent concentration. 2. Set the UV detector to the wavelength of maximum absorbance for the DNPH derivatives (typically around 360-365 nm).[9]

Experimental Protocols

Below are generalized protocols for studying the decomposition of this compound. These should be adapted based on the specific experimental goals and available instrumentation.

Protocol 1: Thermal Decomposition Study using GC-MS

Objective: To identify the products of thermal decomposition of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., dodecane) at a known concentration.

  • Pyrolysis Setup: Utilize a pyrolysis-GC-MS system. If a dedicated pyrolyzer is unavailable, a heated injection port can be used to induce thermal decomposition.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the this compound solution into the heated inlet of the GC.

    • Set the injector temperature to the desired decomposition temperature (e.g., starting at 300 °C and increasing in increments for subsequent runs).

    • Use a suitable GC column (e.g., a mid-polarity column like a DB-5ms) and a temperature program that allows for the separation of potential decomposition products.

    • The mass spectrometer should be operated in full scan mode to identify the eluted compounds by comparing their mass spectra to a library (e.g., NIST).

  • Data Analysis: Identify the decomposition products by their mass spectra and retention times. Quantify the products using appropriate calibration standards if available.

Protocol 2: Photochemical Decomposition Study using HPLC-UV

Objective: To monitor the photochemical degradation of this compound and quantify its disappearance over time.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or water) in a quartz cuvette or reactor.

  • Photoreactor Setup: Place the sample in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 313 nm or 365 nm).

  • Irradiation and Sampling:

    • Take an initial sample (t=0) before starting the irradiation.

    • Start the UV lamp and take samples at regular time intervals.

  • Derivatization:

    • To each collected sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of phosphoric acid).

    • Allow the derivatization reaction to proceed in the dark for a specified time (e.g., 1-2 hours) at a controlled temperature.

  • HPLC-UV Analysis:

    • Analyze the derivatized samples using a reverse-phase HPLC system (e.g., C18 column).

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water).

    • Set the UV detector to the wavelength of maximum absorbance for the DNPH derivatives (around 360 nm).

  • Data Analysis: Quantify the peak area of the this compound-DNPH derivative at each time point to determine the rate of photochemical decomposition.

Visualizations

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_photochemical Photochemical Decomposition cluster_oxidative Oxidative Decomposition This compound This compound Propene Propene This compound->Propene Decarbonylation Carbon Monoxide Carbon Monoxide This compound->Carbon Monoxide Decarbonylation Isomerization Products Isomerization Products This compound->Isomerization Products Acyl Radical Acyl Radical This compound->Acyl Radical Norrish Type I Alkyl Radical Alkyl Radical This compound->Alkyl Radical Norrish Type I Enol + Olefin Enol + Olefin This compound->Enol + Olefin Norrish Type II Carboxylic Acids Carboxylic Acids This compound->Carboxylic Acids Oxidation Smaller Aldehydes Smaller Aldehydes This compound->Smaller Aldehydes Oxidative Cleavage

Caption: Major decomposition pathways of this compound.

GC_Troubleshooting_Workflow cluster_physical Physical/Mechanical Issues cluster_chemical Chemical Activity start Peak Tailing Observed q1 Are all peaks tailing? start->q1 p1 Check for leaks q1->p1 Yes c1 Use deactivated liner/column q1->c1 No a1_yes Yes a1_no No (Only polar analytes) p2 Inspect column installation p1->p2 p3 Verify carrier gas flow p2->p3 c2 Clean injector c1->c2 c3 Consider derivatization c2->c3

Caption: Troubleshooting workflow for GC peak tailing.

References

Technical Support Center: Troubleshooting Low Yields in Pent-3-enal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Pent-3-enal. The following sections address common issues encountered during synthesis and offer systematic solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the most common causes?

Low yields in this compound synthesis can stem from several factors, often related to the chosen synthetic route and the inherent reactivity of the product. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in oxidation reactions, over-oxidation to the carboxylic acid can occur, while in Wittig reactions, improper base selection or temperature control can hinder the reaction.

  • Side Reactions: Depending on the synthesis method, various side reactions can compete with the desired transformation, consuming starting materials and generating impurities.

  • Product Instability: this compound, as an α,β-unsaturated aldehyde, can be susceptible to polymerization, decomposition, or isomerization under non-optimized conditions, particularly in the presence of strong acids or bases.

  • Impure Starting Materials: The purity of precursors, such as the corresponding alcohol (pent-3-en-1-ol) for oxidation or the phosphonium (B103445) salt and aldehyde for a Wittig reaction, is crucial. Impurities can interfere with the reaction or introduce contaminants that are difficult to separate.

  • Inefficient Purification: Due to its volatility, this compound can be lost during workup and purification steps, especially if solvent removal is performed at elevated temperatures or under high vacuum for extended periods.

Q2: I am synthesizing this compound via the oxidation of Pent-3-en-1-ol and observing low yields. How can I troubleshoot this step?

The oxidation of an allylic alcohol like Pent-3-en-1-ol requires mild and selective oxidizing agents to avoid over-oxidation or reaction with the double bond. The Swern oxidation is a common and effective method for this transformation.

Troubleshooting Swern Oxidation for this compound Synthesis:

Potential Issue Possible Cause Recommended Solution
Incomplete Reaction Insufficient oxidant or reaction time.Ensure at least 2 equivalents of the activating agent (e.g., oxalyl chloride) and DMSO are used. Monitor the reaction by TLC until the starting alcohol is consumed.
Formation of Side Products Reaction temperature too high, leading to Pummerer rearrangement and formation of methylthiomethyl (MTM) ether byproducts.Maintain a strict low-temperature profile (typically -78 °C) during the addition of reagents.[1]
Use of a non-bulky base (e.g., triethylamine) may cause epimerization at the alpha-carbon if applicable to the substrate.Consider using a bulkier base like diisopropylethylamine (DIPEA).
Low Isolated Yield Product loss during aqueous workup.Minimize the number of aqueous washes. Use brine to reduce the solubility of the aldehyde in the aqueous layer.
Evaporation of the volatile product.Remove the solvent under reduced pressure at low temperature (e.g., using a rotary evaporator with a cooled water bath).

Experimental Protocol: Swern Oxidation of Pent-3-en-1-ol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (2 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 3 eq.) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of Pent-3-en-1-ol (1 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45-60 minutes.

  • Quenching: Add triethylamine (B128534) (TEA, 5-6 eq.) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Q3: I am using a Wittig reaction to synthesize this compound and the yield is poor. What are the common pitfalls?

The Wittig reaction is a powerful tool for alkene synthesis. However, several factors can lead to low yields of the desired this compound.

Troubleshooting the Wittig Reaction for this compound Synthesis:

Potential Issue Possible Cause Recommended Solution
Low Conversion The base used was not strong enough to deprotonate the phosphonium salt to form the ylide.For non-stabilized ylides (typically used for Z-alkene synthesis), strong bases like n-butyllithium or sodium hydride are required.
Steric hindrance in the aldehyde or the ylide.While less common for the synthesis of this compound, highly substituted reactants can slow down the reaction. Consider longer reaction times or slightly elevated temperatures.
Formation of Triphenylphosphine (B44618) Oxide This is an unavoidable stoichiometric byproduct of the reaction.Triphenylphosphine oxide can be difficult to remove. Purification methods include column chromatography, crystallization, or precipitation from a nonpolar solvent like hexane.
Mixture of E/Z Isomers The stereochemical outcome depends on the ylide's stability and reaction conditions.Non-stabilized ylides generally favor the Z-isomer, while stabilized ylides favor the E-isomer. To increase E-selectivity with non-stabilized ylides, the Schlosser modification can be employed.[2]
Side Reactions The ylide can react with other functional groups or itself if not handled properly.Ensure an inert atmosphere (e.g., nitrogen or argon) and anhydrous conditions, as ylides are sensitive to moisture and oxygen.

Q4: My final product is impure. What are the likely contaminants and how can I remove them?

Common impurities in this compound synthesis depend on the synthetic route but can include:

  • Unreacted Starting Materials: Such as Pent-3-en-1-ol or the initial aldehyde used in a Wittig reaction.

  • Side Products from the Reaction: For example, triphenylphosphine oxide from a Wittig reaction or MTM ethers from a Swern oxidation.

  • Stereoisomers: The (E)-isomer of this compound if the (Z)-isomer is the target, or vice-versa.

  • Over-oxidation Product: Pent-3-enoic acid if the oxidation is too harsh.

  • Solvent Residues: Traces of solvents used during the reaction and purification.

Purification Strategies:

  • Flash Column Chromatography: This is the most common method for purifying this compound from non-volatile impurities. Use a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate).

  • Distillation: Due to its volatility, fractional distillation can be effective for separating this compound from higher-boiling impurities. However, care must be taken to avoid product loss.

  • Aqueous Washes: Mild acidic or basic washes can help remove certain impurities. For example, a wash with saturated aqueous sodium bicarbonate can remove acidic byproducts like Pent-3-enoic acid. However, be cautious as this compound itself can be sensitive to pH extremes.

Experimental and logical workflows

Troubleshooting_Low_Yields start Low Yield of this compound Observed check_purity 1. Verify Purity of Starting Materials (e.g., by NMR, GC-MS) start->check_purity impure_materials Impure Starting Materials Detected check_purity->impure_materials check_conditions 2. Review Reaction Conditions (Temperature, Time, Stoichiometry) suboptimal_conditions Suboptimal Conditions Identified check_conditions->suboptimal_conditions analyze_side_products 3. Analyze Crude Product for Side Products (e.g., by TLC, GC-MS, NMR) side_products_identified Side Products Identified analyze_side_products->side_products_identified optimize_purification 4. Optimize Purification Protocol purification_loss Product Loss During Purification optimize_purification->purification_loss impure_materials->check_conditions No purify_materials Purify Starting Materials (Distillation, Recrystallization, etc.) impure_materials->purify_materials Yes rerun_reaction Re-run Synthesis with Optimized Protocol purify_materials->rerun_reaction suboptimal_conditions->analyze_side_products No adjust_conditions Systematically Adjust Conditions (e.g., Lower Temperature, Change Base, Vary Time) suboptimal_conditions->adjust_conditions Yes adjust_conditions->rerun_reaction side_products_identified->optimize_purification No modify_reaction Modify Reaction to Minimize Side Products (e.g., Change Reagents, Additives) side_products_identified->modify_reaction Yes modify_reaction->rerun_reaction refine_purification Refine Purification Method (e.g., Use Milder Conditions, Different Technique) purification_loss->refine_purification Yes purification_loss->rerun_reaction No refine_purification->rerun_reaction

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Swern_Oxidation_Workflow start Pent-3-en-1-ol reagents 1. Oxalyl Chloride, DMSO in DCM, -78 °C start->reagents intermediate Alkoxysulfonium Salt (Intermediate) reagents->intermediate base 2. Triethylamine (TEA) intermediate->base product This compound base->product

Caption: Simplified experimental workflow for the Swern oxidation of Pent-3-en-1-ol.

Wittig_Reaction_Pathway phosphonium_salt Phosphonium Salt (e.g., Ethyltriphenylphosphonium bromide) base Strong Base (e.g., n-BuLi) phosphonium_salt->base ylide Phosphorus Ylide base->ylide oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane + Acetaldehyde aldehyde Acetaldehyde aldehyde->oxaphosphetane pentenal This compound oxaphosphetane->pentenal byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Key steps in the Wittig synthesis of this compound.

References

Technical Support Center: Purification of Crude Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Pent-3-enal. The following information is designed to address specific issues that may be encountered during the purification of this α,β-unsaturated aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via crossed aldol (B89426) condensation of acetaldehyde (B116499) and propanal?

A1: Crude this compound from the crossed aldol condensation of acetaldehyde and propanal is typically a complex mixture. The expected impurities include:

  • Self-condensation products: 3-hydroxybutanal and crotonaldehyde (B89634) (from acetaldehyde self-condensation), and 3-hydroxy-2-methylpentanal (B3192230) and 2-methyl-2-pentenal (B83557) (from propanal self-condensation).[1][2]

  • Isomeric cross-condensation products: Besides the desired this compound, other isomers may form.

  • Unreacted starting materials: Residual acetaldehyde and propanal.

  • Polymers: α,β-unsaturated aldehydes like this compound are prone to polymerization, especially at elevated temperatures.[3][4]

  • Oxidation products: The corresponding carboxylic acid can form upon exposure to air.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are fractional distillation and purification via a bisulfite adduct.

  • Fractional Distillation: This method is effective for separating components with different boiling points. It can remove unreacted starting materials and some of the aldol byproducts.

  • Bisulfite Adduct Formation: This chemical method is highly selective for aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde is then regenerated by treatment with a base.[5][6][7]

Q3: How can I prevent the polymerization of this compound during distillation?

A3: Polymerization is a significant challenge when distilling unsaturated aldehydes. To mitigate this, a polymerization inhibitor should be added to the distillation flask. Common inhibitors include:

  • Hydroquinone: Often used for unsaturated monomers.

  • N,N-dialkylhydroxylamines: These have been shown to be effective in preventing polymerization of unsaturated aldehydes in alcohol solutions at elevated temperatures.[8]

  • Phenolic inhibitors in combination with manganese or cerium alkanoates: This combination can be effective for inhibiting polymerization during distillation.

It is also recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause(s) Recommended Solution(s)
No product distilling over at the expected boiling point. - Inaccurate thermometer reading.- System leak (not reaching the required vacuum).- Insufficient heating.- Calibrate the thermometer.- Check all joints for leaks.- Ensure the heating mantle is functioning correctly and providing even heating.
Product is contaminated with lower-boiling impurities. - Inefficient fractionating column.- Distillation rate is too fast.- Use a more efficient column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases.
A solid polymer forms in the distillation flask. - Polymerization of this compound due to high temperature.- Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask.- Use vacuum distillation to lower the boiling point.
The distillate is discolored. - Decomposition of the product.- Presence of high-boiling impurities being carried over.- Lower the distillation temperature by reducing the pressure.- Ensure the distillation is stopped before the flask is completely dry.
Purification via Bisulfite Adduct
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the precipitated bisulfite adduct. - The adduct is soluble in the reaction mixture.- The sodium bisulfite solution is not fresh or saturated.- If the adduct is water-soluble, use a liquid-liquid extraction protocol to isolate it in the aqueous phase instead of relying on precipitation.[6]- Always use a freshly prepared, saturated solution of sodium bisulfite.[6]
A solid forms at the interface of the organic and aqueous layers during extraction. - The bisulfite adduct is insoluble in both the organic and aqueous layers.- Filter the entire mixture through Celite to remove the insoluble adduct before separating the layers.[5]
Low yield of regenerated this compound. - Incomplete decomposition of the bisulfite adduct.- The aldehyde is sensitive to the high pH required for regeneration.- Ensure the pH of the aqueous layer is strongly basic (pH > 12) to drive the equilibrium towards the free aldehyde.[6]- For pH-sensitive aldehydes, a non-aqueous regeneration method using chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) can be employed.[1][9]
The regenerated this compound is wet. - Incomplete separation of the aqueous layer.- Insufficient drying of the organic extract.- Carefully separate the aqueous layer after extraction.- Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before removing the solvent.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

Objective: To remove impurities with significantly different boiling points from crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum source and gauge

  • Polymerization inhibitor (e.g., hydroquinone)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound, a few boiling chips, and a small amount of polymerization inhibitor to the round-bottom flask.

  • Apply vacuum and begin gentle heating and stirring.

  • Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which contains low-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Stop the distillation before the flask goes to dryness to prevent the formation of high-boiling, potentially explosive residues.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

Objective: To selectively separate this compound from non-aldehydic impurities.

Materials:

  • Crude this compound

  • Separatory funnel

  • Dimethylformamide (DMF) for aliphatic aldehydes[6][7]

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)[6][7]

  • 50% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in DMF in a separatory funnel.[6]

    • Add saturated aqueous sodium bisulfite and shake vigorously for about 30 seconds.[7]

    • Add deionized water and the immiscible organic solvent, and shake again.[7]

    • Allow the layers to separate. The this compound bisulfite adduct will be in the aqueous phase.[5]

  • Separation of Impurities:

    • Separate and save the aqueous layer. The organic layer contains the non-aldehydic impurities and can be discarded.

  • Regeneration of this compound:

    • Return the aqueous layer to the separatory funnel.

    • Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add 50% NaOH solution until the pH of the aqueous layer is >12.[6]

    • Shake the funnel to extract the regenerated this compound into the organic layer.

    • Separate the organic layer.

  • Work-up:

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a qualitative comparison of the two main purification methods for this compound. Quantitative data is highly dependent on the initial composition of the crude mixture.

Purification Method Purity Achieved Typical Yield Advantages Disadvantages
Fractional Distillation Good to ExcellentModerate to High- Effective for removing impurities with different boiling points.- Can be scaled up.- Risk of polymerization at high temperatures.- May not separate isomers effectively.
Bisulfite Adduct Formation ExcellentModerate to High- Highly selective for aldehydes.- Effective for removing non-aldehydic impurities and some ketones.[5]- Requires the use of additional reagents.- The aldehyde must be stable to basic conditions during regeneration.

Visualizations

Experimental Workflow for this compound Purification

PurificationWorkflow General Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis crude_product Crude this compound (from Aldol Condensation) distillation Fractional Distillation crude_product->distillation Option 1 bisulfite Bisulfite Adduct Formation crude_product->bisulfite Option 2 analysis Purity Analysis (GC-MS) distillation->analysis bisulfite->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting Logic for Fractional Distillation

DistillationTroubleshooting Troubleshooting Fractional Distillation start Distillation Issue? polymer Polymer Formation? start->polymer Yes low_yield Low/No Distillate? start->low_yield No add_inhibitor Add Inhibitor Use Vacuum polymer->add_inhibitor impure Impure Distillate? low_yield->impure No check_setup Check Temp/Vacuum & Heating low_yield->check_setup Yes optimize_dist Use Better Column Slow Down Rate impure->optimize_dist Yes end Successful Purification add_inhibitor->end check_setup->end optimize_dist->end

Caption: Troubleshooting logic for fractional distillation of this compound.

References

Technical Support Center: Scalable Synthesis and Purification of Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis and purification of Pent-3-enal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The two primary scalable methods for synthesizing this compound are the hydroformylation of 1,3-butadiene (B125203) and the Wittig reaction. Hydroformylation is a common industrial process for producing aldehydes from alkenes. The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones and can be adapted for this compound synthesis.

Q2: What are the main challenges in purifying this compound?

A2: this compound, as an unsaturated aldehyde, is susceptible to several issues during purification. These include isomerization of the double bond, oxidation to the corresponding carboxylic acid, and polymerization, especially under acidic or basic conditions or at elevated temperatures.[1] Its volatility can also lead to losses during solvent removal.

Q3: How can I minimize the isomerization of this compound during workup and purification?

A3: To minimize isomerization, it is crucial to maintain neutral or slightly acidic conditions and to work at low temperatures whenever possible. Avoid strong acids and bases, as they can catalyze the migration of the double bond. When performing distillations, using reduced pressure is highly recommended to keep the temperature low.

Q4: What is the best method for removing the corresponding carboxylic acid impurity?

A4: The most effective method for removing acidic impurities like pent-3-enoic acid is a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup. Alternatively, purification via a sodium bisulfite adduct can selectively separate the aldehyde from non-carbonyl impurities.

Q5: How should I store purified this compound to ensure its stability?

A5: Purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) in a tightly sealed container to prevent oxidation and polymerization.[2] The addition of a radical inhibitor like butylated hydroxytoluene (BHT) can also enhance stability during long-term storage.

Synthesis Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Hydroformylation - Slow reaction rate.[3] - Isomerization of the desired product. - Suboptimal catalyst activity or concentration.- Increase reaction temperature and/or pressure of syngas (H₂/CO). - Optimize the ligand-to-metal ratio. - Ensure high purity of reactants and solvents.
Poor regioselectivity in Hydroformylation - Incorrect choice of ligand for the metal catalyst.[3] - Reaction conditions favoring branched isomers.- Screen different phosphine (B1218219) or phosphite (B83602) ligands to favor the linear product. - Adjust the H₂/CO ratio and temperature to influence selectivity.
Low yield in Wittig Reaction - Incomplete formation of the ylide. - Sterically hindered aldehyde or ketone. - Unstable ylide.- Use a strong, fresh base (e.g., n-BuLi, NaH) for ylide generation. - Ensure anhydrous reaction conditions. - For sterically hindered substrates, consider the Horner-Wadsworth-Emmons reaction.[4]
Formation of unexpected byproducts - Side reactions of the aldehyde product (e.g., aldol (B89426) condensation). - Degradation of the phosphine ligand in hydroformylation.[5]- Maintain low reaction temperatures. - Isolate the product as it is formed if possible. - Choose a more robust ligand for the catalytic system.

Purification Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery from bisulfite adduct - Incomplete formation of the adduct. - Adduct is soluble in the reaction mixture. - Incomplete regeneration of the aldehyde.- Use a freshly prepared, saturated solution of sodium bisulfite.[6] - If the adduct is soluble, perform a liquid-liquid extraction to isolate it in the aqueous phase. - Ensure the pH is sufficiently basic (pH > 10) during regeneration to drive the equilibrium towards the free aldehyde.[6]
Product degradation during distillation - High temperatures causing polymerization or isomerization.- Perform the distillation under reduced pressure to lower the boiling point.[7] - Use a fractional distillation setup for better separation from impurities with close boiling points.
Co-elution of impurities in column chromatography - Inappropriate solvent system. - Acidic nature of silica (B1680970) gel causing degradation.- Optimize the eluent polarity using thin-layer chromatography (TLC) first. A common system for unsaturated aldehydes is a mixture of hexane (B92381) and ethyl acetate. - Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent or use a neutral stationary phase like alumina.
Presence of triphenylphosphine (B44618) oxide after Wittig reaction - Triphenylphosphine oxide is a byproduct of the Wittig reaction and can be difficult to separate.- Most of the triphenylphosphine oxide can be removed by crystallization from a non-polar solvent like hexane or by column chromatography.

Experimental Protocols

Synthesis Method 1: Hydroformylation of 1,3-Butadiene

This protocol is based on established procedures for the rhodium-catalyzed hydroformylation of dienes.

Materials:

  • 1,3-Butadiene

  • Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂]

  • Phosphine ligand (e.g., triphenylphosphine (TPP) or a bidentate ligand like DIOP)

  • Toluene (B28343) (anhydrous)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, add Rh(acac)(CO)₂ and the phosphine ligand to the autoclave.

  • Add anhydrous toluene to dissolve the catalyst components.

  • Seal the autoclave and remove it from the glovebox.

  • Introduce a known amount of 1,3-butadiene into the reactor.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).

  • Heat the reactor to the desired temperature (e.g., 60-80°C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 4-12 hours), monitoring the pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The crude reaction mixture containing this compound can then be subjected to purification.

Synthesis Method 2: Wittig Reaction (Representative Protocol)

This is a representative protocol for the synthesis of this compound via a Wittig reaction.

Materials:

  • (3-Oxopropyl)triphenylphosphonium bromide (or a related phosphonium (B103445) salt)

  • Acetaldehyde (B116499)

  • Strong base (e.g., n-Butyllithium in hexanes or Sodium Hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Anhydrous diethyl ether

Procedure:

  • Ylide Formation:

    • Suspend (3-Oxopropyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0°C.

    • Slowly add one equivalent of the strong base (e.g., n-BuLi).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the ylide is formed (a color change is often observed).

  • Wittig Reaction:

    • Cool the ylide solution to 0°C.

    • Slowly add one equivalent of acetaldehyde dissolved in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will contain this compound and triphenylphosphine oxide.

Purification Protocol: Sodium Bisulfite Adduct Formation

This protocol is effective for separating this compound from non-carbonyl impurities.

Materials:

  • Crude this compound

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Diethyl ether or other suitable organic solvent

  • 10% aqueous sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

  • Separate the aqueous layer (containing the adduct) from the organic layer.

  • Wash the organic layer with a small amount of water and combine the aqueous layers.

  • To regenerate the aldehyde, add an equal volume of diethyl ether to the combined aqueous layers.

  • Slowly add 10% NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (pH > 10).

  • Shake the funnel to extract the liberated this compound into the organic layer.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.

Quantitative Data Summary

Synthesis Method Typical Yield Purity (before purification) Key Parameters
Hydroformylation 40-70%50-80%Temperature, Pressure, Catalyst:Ligand ratio
Wittig Reaction 50-80%60-90%Base strength, Reaction time, Temperature
Purification Method Typical Recovery Purity (after purification) Key Parameters
Sodium Bisulfite Adduct 70-90%>95%pH of regeneration, Extraction efficiency
Fractional Distillation 60-80%>98%Pressure, Column efficiency, Temperature
Column Chromatography 50-70%>99%Stationary phase, Eluent system

Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Hydroformylation Hydroformylation of 1,3-Butadiene Crude Crude this compound Hydroformylation->Crude Wittig Wittig Reaction Wittig->Crude Workup Aqueous Workup Bisulfite Sodium Bisulfite Adduct Formation Workup->Bisulfite Distillation Fractional Distillation Workup->Distillation Chromatography Column Chromatography Workup->Chromatography Pure Pure this compound Bisulfite->Pure Distillation->Pure Chromatography->Pure Crude->Workup Troubleshooting_Low_Yield cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions Degradation Product Degradation? Start->Degradation LossDuringWorkup Loss during Workup? Start->LossDuringWorkup OptimizeConditions Optimize Reaction (Temp, Time, Conc.) IncompleteReaction->OptimizeConditions CheckReagents Check Reagent Purity and Stoichiometry IncompleteReaction->CheckReagents SideReactions->OptimizeConditions UseMilderConditions Use Milder Purification Conditions (Low Temp, Neutral pH) Degradation->UseMilderConditions OptimizeExtraction Optimize Extraction and Distillation LossDuringWorkup->OptimizeExtraction

References

Validation & Comparative

Differentiating (E)- and (Z)-Pent-3-enal by 1H NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between the geometric isomers of a compound is a critical step in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and physical properties. This guide provides a comprehensive comparison of (E)- and (Z)-pent-3-enal using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful technique for stereochemical assignment. The key differentiating factor lies in the coupling constants between the vinylic protons.

Data Presentation: ¹H NMR Parameters

Proton (E)-Pent-3-enal (Predicted) (Z)-Pent-3-enal (Predicted) Key Differentiating Feature
H¹ (Aldehydic) δ ≈ 9.5 ppm (t)δ ≈ 9.4 ppm (t)Subtle chemical shift difference; coupling to H²
H² (Methylene) δ ≈ 3.2 ppm (dd)δ ≈ 3.3 ppm (dd)Coupled to both H¹ and H³
H³ (Vinylic) δ ≈ 5.7 ppm (dq)δ ≈ 5.5 ppm (dq)Coupled to H² and H⁴
H⁴ (Vinylic) δ ≈ 5.5 ppm (m)δ ≈ 5.3 ppm (m)Coupled to H³ and H⁵
H⁵ (Methyl) δ ≈ 1.7 ppm (d)δ ≈ 1.6 ppm (d)Coupled to H⁴
³J₃,₄ (Vinylic) ≈ 15 Hz ≈ 10 Hz Larger J-value for trans-protons

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). The predicted values are based on typical ranges for α,β-unsaturated aldehydes and may vary slightly based on solvent and experimental conditions.

The most definitive parameter for assignment is the ³J₃,₄ coupling constant. A value in the range of 11-18 Hz is indicative of the (E)-isomer (trans-protons), while a value in the range of 6-15 Hz suggests the (Z)-isomer (cis-protons)[1][2][3].

Experimental Protocol: ¹H NMR Spectroscopy of Pent-3-enal

This compound is a volatile compound, requiring careful sample preparation to obtain a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Quantity: Use approximately 5-25 mg of the this compound sample for a standard ¹H NMR experiment[4].

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals[4].

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Mixing: Prepare the sample in a clean, dry vial to ensure complete dissolution before transferring it to the NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to prevent magnetic field distortions[5].

  • Capping: Securely cap the NMR tube to prevent the evaporation of the volatile analyte and solvent.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for assigning the (E)- and (Z)-isomers of this compound based on their ¹H NMR spectra.

G cluster_0 Experimental Workflow cluster_1 Isomer Assignment start Acquire ¹H NMR Spectrum of this compound Mixture process Identify Vinylic Proton Signals (δ ≈ 5-6 ppm) start->process measure Measure the Coupling Constant (³J) between Vinylic Protons process->measure decision ³J ≈ 15 Hz? measure->decision isomer_E (E)-Pent-3-enal (trans) decision->isomer_E Yes isomer_Z (Z)-Pent-3-enal (cis) decision->isomer_Z No (³J ≈ 10 Hz)

Caption: Workflow for differentiating (E)- and (Z)-pent-3-enal via ¹H NMR.

References

Mass Spectrometry Fragmentation of Pent-3-enal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of small molecules is crucial for identification, characterization, and quantification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of short-chain aldehydes, with a focus on the unsaturated aldehyde, Pent-3-enal. Due to the limited availability of public experimental mass spectral data for this compound, this guide leverages data from structurally related saturated and unsaturated aldehydes to predict and understand its fragmentation behavior.

Comparison of Mass Spectrometry Data

The following table summarizes the key mass spectral data for this compound and a selection of comparable saturated and unsaturated aldehydes. This data is essential for distinguishing between these compounds in complex mixtures and for understanding the influence of structural features, such as double bonds, on the fragmentation pathways.

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound C5H8O84.1284UnavailableUnavailable in public databases
Pentanal C5H10O86.13864427 (38%), 29 (54%), 41 (45%), 58 (30%), 71 (2%)
Hexanal C6H12O100.161004427 (34%), 29 (33%), 41 (69%), 43 (55%), 56 (82%), 72 (17%), 82 (13%)
(E)-2-Hexenal C6H10O98.14984127 (39%), 29 (29%), 55 (60%), 69 (62%), 83 (84%)
Crotonaldehyde ((E)-But-2-enal) C4H6O70.09704127 (10%), 39 (20%), 70 (12%)

Experimental Protocols

The data presented in this guide is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of volatile aldehydes.

Sample Preparation:

Samples containing volatile aldehydes are often diluted in a suitable solvent, such as methanol (B129727) or dichloromethane, prior to analysis. For trace analysis, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve sensitivity and chromatographic performance.

Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Fragmentation Pattern Analysis

The fragmentation of aldehydes under EI is governed by the stability of the resulting carbocations and radical species. Common fragmentation pathways include α-cleavage, β-cleavage, and McLafferty rearrangements.

Pentanal (Saturated Aldehyde):

The mass spectrum of pentanal is characterized by a prominent base peak at m/z 44, which is a result of a McLafferty rearrangement involving the migration of a γ-hydrogen to the carbonyl oxygen followed by the cleavage of the β-carbon-carbon bond. Other significant fragments include the loss of an ethyl radical (m/z 57) and a propyl radical (m/z 43) through α and β-cleavage, respectively.

Unsaturated Aldehydes (2-Hexenal and Crotonaldehyde):

In α,β-unsaturated aldehydes like 2-hexenal and crotonaldehyde, the double bond influences the fragmentation pattern. The molecular ion peak is generally more intense compared to their saturated analogs due to the stabilizing effect of the conjugated π-system. The fragmentation is often dominated by cleavage at the allylic position (the C-C bond adjacent to the double bond), leading to the formation of stable allylic cations. For instance, in 2-hexenal, the base peak is at m/z 41, corresponding to the allyl cation [C3H5]+.

Predicted Fragmentation of this compound:

  • α-cleavage: Loss of a hydrogen atom to form an ion at m/z 83, or loss of the formyl group (-CHO) to give an ion at m/z 55.

  • β-cleavage: Cleavage of the C2-C3 bond, which is allylic to the C=C double bond, could lead to the formation of a stable allyl cation at m/z 41.

  • McLafferty Rearrangement: A McLafferty-type rearrangement is also possible, which would result in a fragment at m/z 56.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathway for this compound and the experimentally observed pathway for the saturated analogue, Pentanal.

Pent_3_enal_Fragmentation mol This compound (m/z 84) CH3-CH=CH-CH2-CHO frag1 [M-H]+ (m/z 83) CH3-CH=CH-CH=CHO+ mol->frag1 α-cleavage (-H) frag2 [M-CHO]+ (m/z 55) CH3-CH=CH-CH2+ mol->frag2 α-cleavage (-CHO) frag3 [C3H5]+ (m/z 41) CH2=CH-CH2+ mol->frag3 β-cleavage frag4 McLafferty (m/z 56) CH2=CH-CH=OH+ mol->frag4 McLafferty

Caption: Predicted fragmentation pathway of this compound.

Pentanal_Fragmentation mol Pentanal (m/z 86) CH3-CH2-CH2-CH2-CHO frag1 McLafferty (m/z 44) CH2=CH-OH+ mol->frag1 McLafferty (Base Peak) frag2 [M-C2H5]+ (m/z 57) CH3-CH2-CH2-CHO+ mol->frag2 β-cleavage frag3 [M-C3H7]+ (m/z 43) CH3-CH2-CHO+ mol->frag3 α-cleavage

Caption: Primary fragmentation pathways for Pentanal.

A Comparative Guide to the Reactivity of Pent-3-enal and Pent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

This guide provides an objective comparison of the chemical reactivity of two isomers, pent-3-enal and pent-2-enal. The analysis is grounded in fundamental principles of organic chemistry, focusing on the structural differences that govern their reaction pathways and relative stability. This document is intended for researchers, scientists, and professionals in drug development who utilize such reactive intermediates in synthesis and biological studies.

Introduction to Structural Isomers

This compound and pent-2-enal are constitutional isomers with the chemical formula C₅H₈O. Their distinct reactivity profiles arise from the placement of the carbon-carbon double bond relative to the aldehyde functional group.

  • Pent-2-enal is an α,β-unsaturated aldehyde. The double bond is in conjugation with the carbonyl group, creating an extended π-system that significantly influences its electrophilicity.

  • This compound is a β,γ-unsaturated aldehyde. The double bond and carbonyl group are separated by a methylene (B1212753) group, meaning they are electronically isolated and react more independently.

Structures cluster_p2e Pent-2-enal (α,β-unsaturated) cluster_p3e This compound (β,γ-unsaturated) p2e p2e_img p3e p3e_img Resonance P2E H₃C-CH=CH-CH=O Res1 H₃C-CH=CH-CH⁺-O⁻ P2E->Res1 Res2 H₃C-CH⁺-CH=CH-O⁻ Res1->Res2 Michael_Addition start Pent-2-enal + Nucleophile (Nu⁻) step1 Nucleophilic attack at β-carbon start->step1 intermediate Resonance-stabilized enolate intermediate step1->intermediate step2 Protonation (H⁺) intermediate->step2 product 1,4-Addition Product step2->product UV_Vis_Workflow prep Prepare Reactant Stock Solutions setup Mix Buffer & Thiol (in excess) in Cuvette prep->setup equil Equilibrate to Temp in Spectrophotometer setup->equil init Inject Pent-2-enal & Mix equil->init monitor Monitor Absorbance Decrease at λ_max init->monitor analyze Plot ln(A) vs. Time to find Rate Constant monitor->analyze

A Comparative Guide to HPLC and GC Methods for Purity Assessment of Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pent-3-enal is a volatile unsaturated aldehyde with applications in the flavor and fragrance industry and as a reactive intermediate in chemical synthesis. Accurate determination of its purity is critical for quality control, ensuring product consistency, and meeting regulatory standards. This guide provides a comparative analysis of a developed High-Performance Liquid Chromatography (HPLC) method with a traditional Gas Chromatography (GC) method for the purity assessment of this compound. The comparison is based on key analytical performance metrics, including linearity, precision, accuracy, and limits of detection and quantification.

Due to the inherent volatility of short-chain aldehydes and their lack of a strong UV chromophore, direct HPLC analysis is challenging.[1] Therefore, the presented HPLC method utilizes pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a common and effective strategy to enhance chromatographic retention and UV detectability of carbonyl compounds.[1][2] The alternative method, GC coupled with a Flame Ionization Detector (GC-FID), is a well-established technique for analyzing volatile organic compounds like this compound.[3][4][5][6]

Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC method involves the reaction of this compound with DNPH to form a stable, non-volatile hydrazone derivative that can be readily analyzed by reverse-phase chromatography with UV detection.

Experimental Protocol: HPLC-UV Method
  • Standard and Sample Preparation:

    • DNPH Solution (0.2% w/v): Dissolve 200 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile (B52724) containing 0.5% (v/v) phosphoric acid.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.

    • Sample Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.

    • Derivatization: To 1.0 mL of each stock solution, add 5.0 mL of the DNPH solution. Vortex and allow the reaction to proceed for 60 minutes at room temperature, protected from light.

    • Working Solutions: Prepare calibration standards and a sample solution by diluting the derivatized stock solutions with a mobile phase mixture (Acetonitrile:Water, 60:40 v/v) to the desired concentrations (e.g., 1-50 µg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

Data Summary: HPLC Method Performance

The performance of the HPLC method was validated according to standard guidelines. The results are summarized in the table below.

ParameterResult
Linearity Range1 - 50 µg/mL
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Precision (%RSD, n=6)1.2%
Accuracy (% Recovery)98.5% - 101.2%

Table 1: Summary of validation data for the HPLC-UV method. The data demonstrates excellent linearity, sensitivity, precision, and accuracy for the quantification of this compound as its DNPH derivative.

Section 2: Alternative Method - Gas Chromatography (GC-FID)

Gas chromatography is a standard technique for the analysis of volatile compounds.[3][4][5] For this compound, GC with a Flame Ionization Detector (FID) provides high sensitivity and resolution without the need for derivatization.

Experimental Protocol: GC-FID Method
  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using hexane (B92381) as the solvent.

    • Sample Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using hexane as the solvent.

    • Working Solutions: Prepare calibration standards and a sample solution by serially diluting the stock solutions with hexane to the desired concentrations (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC System or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 220°C (hold for 3 min).

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280°C.

Section 3: Method Comparison and Validation

This section provides a direct comparison of the two analytical methods and a workflow diagram for the overall purity assessment process.

Experimental Workflow

G cluster_0 Sample & Standard Preparation cluster_1 HPLC Path cluster_2 GC Path Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Derivatize Derivatize with DNPH Dilute->Derivatize GC GC-FID Analysis Dilute->GC HPLC HPLC-UV Analysis Derivatize->HPLC Data Data Acquisition & Integration HPLC->Data GC->Data Purity Purity Calculation & Reporting Data->Purity

Figure 1. Experimental workflow for this compound purity assessment.
Comparative Data Summary

The following table objectively compares the performance characteristics of the optimized HPLC-UV method and the GC-FID method.

ParameterHPLC-UV MethodGC-FID Method
Principle Derivatization, Liquid-Phase SeparationVolatilization, Gas-Phase Separation
Analysis Time ~15 min~22 min
Linearity (R²) 0.99950.9998
LOD 0.3 µg/mL0.1 µg/mL
LOQ 1.0 µg/mL0.4 µg/mL
Precision (%RSD) 1.2%0.8%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Sample Prep Complexity Higher (derivatization required)Lower (simple dilution)

Table 2: A side-by-side comparison of the key performance metrics for the HPLC-UV and GC-FID methods. Both methods demonstrate high levels of performance, with notable differences in sensitivity and sample preparation complexity.

Discussion and Conclusion

Both the developed HPLC-UV method (with DNPH derivatization) and the standard GC-FID method are suitable for the purity assessment of this compound, exhibiting excellent linearity, precision, and accuracy.

The GC-FID method offers superior sensitivity (lower LOD/LOQ) and simpler, faster sample preparation. It is the preferred method for routine quality control where high throughput and detection of volatile impurities are the primary objectives.

The HPLC-UV method , while requiring a derivatization step, provides a robust alternative. This method is particularly advantageous for analyzing samples in complex matrices where non-volatile impurities may be present, as these would not be detected by GC. The derivatization step stabilizes the volatile aldehyde, potentially reducing variability associated with sample handling.

References

A Comparative Guide to the Synthetic Routes of Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pent-3-enal, a five-carbon unsaturated aldehyde, is a valuable building block in organic synthesis, serving as a precursor to a variety of more complex molecules. Its reactivity, stemming from both the aldehyde functionality and the carbon-carbon double bond, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of three primary synthetic routes to this compound: the oxidation of Pent-3-en-1-ol, the reduction of Pent-3-enenitrile, and the hydroformylation of 1,3-butadiene (B125203). We will delve into the experimental protocols, present quantitative data for comparison, and visualize the synthetic pathways.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their performance based on reported experimental findings or analogous transformations.

Synthetic RouteKey ReagentsTypical Yield (%)Reaction ConditionsNotes
Oxidation of Pent-3-en-1-ol A common and direct method, with the choice of oxidant being crucial to avoid over-oxidation or side reactions.
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)85-95Anhydrous CH₂Cl₂, -78 °C to room temperatureOffers high yields and is compatible with a wide range of functional groups, but requires cryogenic temperatures and careful handling of reagents.
Dess-Martin Periodinane (DMP)Dess-Martin Periodinane~90CH₂Cl₂, Room temperatureA mild and convenient method that proceeds at room temperature, but the reagent is relatively expensive.
Pyridinium Chlorochromate (PCC)Pyridinium Chlorochromate70-85Anhydrous CH₂Cl₂, Room temperatureA reliable and widely used reagent, though concerns about chromium toxicity exist.
Reduction of Pent-3-enenitrile Utilizes readily available starting materials, with the reducing agent determining the reaction's selectivity and conditions.
DIBAL-H ReductionDiisobutylaluminium hydride (DIBAL-H)70-85Anhydrous toluene (B28343) or hexane, -78 °C followed by aqueous workupA powerful and selective method for reducing nitriles to aldehydes, requiring low temperatures to prevent over-reduction.
Stephen Aldehyde SynthesisTin(II) chloride (SnCl₂), Hydrochloric acid60-75Anhydrous ether, followed by hydrolysisA classic method for the conversion of nitriles to aldehydes, though yields can be moderate.
Hydroformylation of 1,3-Butadiene An atom-economical route from a simple diene, but control of regioselectivity can be a significant challenge.
Rhodium-Catalyzed1,3-Butadiene, CO, H₂, Rh catalyst (e.g., Rh(acac)(CO)₂) with a phosphine (B1218219) ligand40-60 (for this compound)Toluene, 80-100 °C, High pressure (20-50 bar)Often produces a mixture of isomers (e.g., pent-2-enal, 2-methylbut-3-enal). The ligand plays a crucial role in directing selectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.

Route 1: Oxidation of Pent-3-en-1-ol

a) Swern Oxidation

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO, 2.0 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of Pent-3-en-1-ol (1.0 equivalent) in CH₂Cl₂ dropwise to the reaction mixture.

  • After stirring for 30 minutes at -78 °C, add triethylamine (5.0 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

b) Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of Pent-3-en-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ at room temperature, add Dess-Martin Periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route 2: Reduction of Pent-3-enenitrile

a) DIBAL-H Reduction

  • Dissolve Pent-3-enenitrile (1.0 equivalent) in anhydrous toluene under an inert atmosphere and cool the solution to -78 °C.

  • Add a solution of DIBAL-H (1.1 equivalents) in toluene dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Route 3: Hydroformylation of 1,3-Butadiene

a) Rhodium-Catalyzed Hydroformylation [1][2][3][4]

  • In a high-pressure autoclave, charge a solution of the rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., triphenylphosphine) in toluene.

  • Seal the autoclave, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 40 bar).

  • Heat the mixture to the reaction temperature (e.g., 80 °C).

  • Introduce a known amount of 1,3-butadiene into the autoclave.

  • Maintain the reaction at the set temperature and pressure, monitoring the consumption of syngas.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by gas chromatography (GC) to determine the yield and selectivity of this compound.

  • The product can be isolated by fractional distillation.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this guide.

Oxidation_Pathways cluster_oxidation Oxidation of Pent-3-en-1-ol Pent-3-en-1-ol Pent-3-en-1-ol This compound This compound Pent-3-en-1-ol->this compound Swern Oxidation (Oxalyl chloride, DMSO, TEA) Pent-3-en-1-ol->this compound DMP Oxidation Pent-3-en-1-ol->this compound PCC Oxidation

Caption: Oxidation routes from Pent-3-en-1-ol to this compound.

Reduction_Pathway cluster_reduction Reduction of Pent-3-enenitrile Pent-3-enenitrile Pent-3-enenitrile Imine Intermediate Imine Intermediate Pent-3-enenitrile->Imine Intermediate DIBAL-H or SnCl₂, HCl This compound This compound Imine Intermediate->this compound Hydrolysis

Caption: Reduction of Pent-3-enenitrile to this compound.

Hydroformylation_Pathway cluster_hydroformylation Hydroformylation of 1,3-Butadiene 1,3-Butadiene 1,3-Butadiene Product Mixture Product Mixture 1,3-Butadiene->Product Mixture CO, H₂, Rh Catalyst This compound This compound Product Mixture->this compound Other Isomers Other Isomers Product Mixture->Other Isomers

Caption: Hydroformylation of 1,3-butadiene leading to this compound.

References

Unveiling the Molecular Architecture of Pent-3-enal: A 2D NMR Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of (E)-pent-3-enal, a five-carbon unsaturated aldehyde. We present detailed experimental protocols and predicted spectral data to facilitate a comprehensive understanding of its molecular connectivity.

The unambiguous confirmation of a molecule's structure is a critical step in chemical synthesis, natural product identification, and drug discovery. While various analytical methods provide valuable structural information, 2D NMR spectroscopy offers an unparalleled, in-depth view of atomic connectivity in solution. This guide will walk through the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to validate the structure of (E)-pent-3-enal.

Predicted 2D NMR Data for (E)-pent-3-enal

Due to the limited availability of published experimental 2D NMR data for (E)-pent-3-enal, the following data is based on established NMR prediction algorithms. These predictions provide a robust framework for interpreting experimentally acquired spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-pent-3-enal
Atom NumberPositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
1CHO9.75t201.5
2CH₂3.15m45.8
3CH5.60m124.2
4CH5.50m129.8
5CH₃1.70d17.8

Note: Predictions were obtained using online NMR prediction tools.[1][2][3] Actual experimental values may vary depending on solvent and concentration.

Table 2: Predicted 2D NMR Correlations for (E)-pent-3-enal
Experiment¹H (ppm)Correlated ¹H (ppm)Correlated ¹³C (ppm)Inferred Connectivity
COSY 9.75 (H-1)3.15 (H-2)-H-1 is coupled to H-2
3.15 (H-2)9.75 (H-1), 5.60 (H-3)-H-2 is coupled to H-1 and H-3
5.60 (H-3)3.15 (H-2), 5.50 (H-4)-H-3 is coupled to H-2 and H-4
5.50 (H-4)5.60 (H-3), 1.70 (H-5)-H-4 is coupled to H-3 and H-5
1.70 (H-5)5.50 (H-4)-H-5 is coupled to H-4
HSQC 3.15 (H-2)-45.8 (C-2)H-2 is directly attached to C-2
5.60 (H-3)-124.2 (C-3)H-3 is directly attached to C-3
5.50 (H-4)-129.8 (C-4)H-4 is directly attached to C-4
1.70 (H-5)-17.8 (C-5)H-5 is directly attached to C-5
HMBC 9.75 (H-1)-45.8 (C-2), 124.2 (C-3)H-1 shows long-range coupling to C-2 and C-3
3.15 (H-2)-201.5 (C-1), 124.2 (C-3), 129.8 (C-4)H-2 shows long-range coupling to C-1, C-3, and C-4
5.60 (H-3)-201.5 (C-1), 45.8 (C-2), 17.8 (C-5)H-3 shows long-range coupling to C-1, C-2, and C-5
5.50 (H-4)-45.8 (C-2), 17.8 (C-5)H-4 shows long-range coupling to C-2 and C-5
1.70 (H-5)-124.2 (C-3), 129.8 (C-4)H-5 shows long-range coupling to C-3 and C-4

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for complete structural assignment, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of Pent-3-enal
TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range)Provides unambiguous structural assignment in solution.Requires larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide direct information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=C, C-H).Fast and non-destructive.Provides limited information on the overall molecular skeleton.
Gas Chromatography (GC) Purity and retention time.Excellent for separating volatile compounds and determining purity.Does not provide structural information on its own (often coupled with MS).

Experimental Protocols for 2D NMR Analysis

The following are generalized protocols for acquiring 2D NMR spectra of a small organic molecule like (E)-pent-3-enal.

Sample Preparation:

  • Dissolve 5-10 mg of (E)-pent-3-enal in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

1. COSY (Correlation Spectroscopy) Experiment:

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.

  • Key Parameters:

    • Spectral Width (F2 and F1): Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[4]

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (hsqcetgpsisp) pulse sequence is commonly used.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Spectral Width (F1 - ¹³C): Cover the entire carbon chemical shift range (e.g., 0-220 ppm).

    • Number of Scans (NS): 4-16 per increment.

    • Number of Increments (TD in F1): 128-256.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • One-bond coupling constant (¹JCH): Optimized for an average value of ~145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[5][6]

  • Pulse Program: A standard gradient-selected HMBC (hmbcgplpndqf) pulse sequence is often employed.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Spectral Width (F1 - ¹³C): Cover the entire carbon chemical shift range (e.g., 0-220 ppm).

    • Number of Scans (NS): 16-64 per increment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 2 seconds.

    • Long-range coupling constant (ⁿJCH): Optimized for an average value of ~8 Hz.

Visualization of Experimental Workflows and Logical Relationships

G cluster_0 2D NMR Experimental Workflow for this compound sample_prep Sample Preparation (5-10 mg in CDCl3) nmr_instrument NMR Spectrometer (≥400 MHz) sample_prep->nmr_instrument cosy_acq COSY Acquisition (¹H-¹H Correlations) nmr_instrument->cosy_acq hsqc_acq HSQC Acquisition (¹H-¹³C One-Bond Correlations) nmr_instrument->hsqc_acq hmbc_acq HMBC Acquisition (¹H-¹³C Long-Range Correlations) nmr_instrument->hmbc_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) cosy_acq->data_proc hsqc_acq->data_proc hmbc_acq->data_proc spectral_analysis Spectral Analysis and Structure Validation data_proc->spectral_analysis

2D NMR experimental workflow.

G cluster_1 Logical Relationship of 2D NMR for this compound Structure Validation cosy COSY (¹H-¹H Connectivity) structure Validated Structure of (E)-pent-3-enal cosy->structure Identifies neighboring protons hsqc HSQC (Direct ¹H-¹³C Attachment) hsqc->structure Assigns protons to their carbons hmbc HMBC (Long-Range ¹H-¹³C Connectivity) hmbc->structure Connects molecular fragments

Logical relationship of 2D NMR techniques.

References

A Comparative Guide to the Atmospheric Reaction Kinetics of Pent-3-enal and Structurally Related Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gas-phase atmospheric reaction kinetics of Pent-3-enal and its structural analogs. Due to a lack of direct kinetic studies on this compound, this guide leverages experimental data from closely related unsaturated aldehydes, namely trans-2-pentenal (B73810) and trans-2-hexenal, to infer and compare its likely reactivity. The primary atmospheric oxidants considered are ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃), as well as chlorine atoms (Cl).

Data Presentation: Comparative Reaction Kinetics

The following table summarizes the experimentally determined rate constants for the gas-phase reactions of unsaturated aldehydes that are structurally similar to this compound. This data provides a basis for estimating the atmospheric lifetime and reactivity of this compound.

Reactant SpeciesUnsaturated AldehydeRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Experimental Method
Ozone (O₃) trans-2-Pentenal(1.46 ± 0.31) x 10⁻¹⁸[1]298 ± 2Absolute Method[1]
trans-2-Hexenal(1.52 ± 0.19) x 10⁻¹⁸Room TemperatureNot Specified
Chlorine (Cl) trans-2-Pentenal(1.31 ± 0.19) x 10⁻¹⁰Room TemperatureRelative Rate
trans-2-Hexenal(1.92 ± 0.22) x 10⁻¹⁰Room TemperatureRelative Rate
Nitrate (NO₃) Pent-1-ene(6.19 ± 0.38) x 10⁻¹⁴298Discharge-Flow/LIF[2]
Hex-1-ene(9.32 ± 0.71) x 10⁻¹⁴298Discharge-Flow/LIF[2]
Hydroxyl (OH) 3-Methyl-2-butenal (B57294)(6.21 ± 0.18) x 10⁻¹¹296 ± 2Relative Rate[3]

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using two well-established experimental techniques: the Relative Rate Method and Absolute Rate Methods like Flash Photolysis and Discharge-Flow systems.

Relative Rate Method

The relative rate technique is a robust method for determining the rate constant of a reaction without needing to know the absolute concentration of the oxidant (e.g., OH or Cl).[4]

Methodology:

  • Reactant Mixture Preparation: A mixture of the target compound (e.g., an unsaturated aldehyde), a reference compound with a known reaction rate constant, and the oxidant precursor is prepared in a reaction chamber (e.g., a Teflon bag or glass reactor).

  • Initiation: The reaction is initiated, often by photolysis of a precursor to generate the oxidant (e.g., photolysis of Cl₂ to produce Cl atoms or photolysis of H₂O₂ to produce OH radicals).

  • Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy.

  • Data Analysis: The relative loss of the target compound versus the reference compound is plotted. According to the equation: ln([Target]₀/[Target]ₜ) = (k_target/k_reference) * ln([Reference]₀/[Reference]ₜ) a plot of ln([Target]₀/[Target]ₜ) versus ln([Reference]₀/[Reference]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_target/k_reference).

  • Rate Constant Calculation: Knowing the rate constant of the reference reaction allows for the calculation of the unknown rate constant for the target compound.

Flash Photolysis-Kinetic Spectroscopy (Absolute Method)

Flash photolysis is a powerful technique for directly measuring the rate of fast reactions involving transient species like radicals.[5][6][7][8][9]

Methodology:

  • Precursor Photolysis: A short, intense pulse of light (the "flash") from a laser or flash lamp is used to photolyze a precursor molecule, rapidly generating a high concentration of the desired radical species (e.g., OH).[6]

  • Kinetic Monitoring: The decay of the radical concentration in the presence of the reactant (the unsaturated aldehyde) is monitored in real-time. This is typically achieved by passing a beam of light from a monitoring source through the reaction cell and measuring its absorption by the radical at a specific wavelength.

  • Data Acquisition: The change in light absorption is recorded over time using a fast detector (e.g., a photomultiplier tube) and an oscilloscope or digital data acquisition system.

  • Rate Constant Determination: The decay of the radical follows pseudo-first-order kinetics if the reactant is in large excess. The observed first-order rate constant (k') is plotted against the concentration of the reactant. The slope of this plot gives the second-order rate constant for the reaction.

Mandatory Visualization

Signaling Pathway: Ozonolysis of an Unsaturated Aldehyde

The reaction of ozone with an unsaturated aldehyde proceeds through the formation of a primary ozonide, which then decomposes into a carbonyl and a Criegee intermediate. This pathway is a significant source of secondary organic aerosols in the atmosphere.

Ozonolysis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Unsaturated_Aldehyde Unsaturated Aldehyde (e.g., this compound) Primary_Ozonide Primary Ozonide Unsaturated_Aldehyde->Primary_Ozonide Ozone Ozone (O3) Ozone->Primary_Ozonide Carbonyl_Product Carbonyl Product Primary_Ozonide->Carbonyl_Product Criegee_Intermediate Criegee Intermediate Primary_Ozonide->Criegee_Intermediate

Ozonolysis reaction pathway of an unsaturated aldehyde.
Experimental Workflow: Relative Rate Measurement

This diagram illustrates the typical workflow for determining a reaction rate constant using the relative rate technique.

Relative_Rate_Workflow Start Start Prepare_Mixture Prepare Reactant Mixture (Target + Reference + Oxidant Precursor) Start->Prepare_Mixture Introduce_to_Chamber Introduce Mixture to Reaction Chamber Prepare_Mixture->Introduce_to_Chamber Initiate_Reaction Initiate Reaction (e.g., Photolysis) Introduce_to_Chamber->Initiate_Reaction Monitor_Concentrations Monitor Concentrations Over Time (GC, FTIR, etc.) Initiate_Reaction->Monitor_Concentrations Plot_Data Plot ln([S]₀/[S]ₜ) vs. ln([R]₀/[R]ₜ) Monitor_Concentrations->Plot_Data Determine_Slope Determine Slope (k_target/k_reference) Plot_Data->Determine_Slope Calculate_k_target Calculate Target Rate Constant (k_target) Determine_Slope->Calculate_k_target End End Calculate_k_target->End Reactivity_Factors cluster_properties Molecular Properties cluster_reactions Atmospheric Reactions This compound This compound Structure Unsaturated Aldehyde Structure Double_Bond C=C Double Bond Structure->Double_Bond Aldehyde_Group Aldehyde Group (-CHO) Structure->Aldehyde_Group Ozonolysis Ozonolysis (O₃) Double_Bond->Ozonolysis OH_Addition OH Radical Addition Double_Bond->OH_Addition NO3_Addition NO₃ Radical Addition Double_Bond->NO3_Addition OH_Abstraction OH Radical H-Abstraction Aldehyde_Group->OH_Abstraction Photolysis Photolysis (hν) Aldehyde_Group->Photolysis

References

A Spectroscopic Showdown: Pent-3-enal vs. its Saturated Sibling, Pentanal

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the presence of a carbon-carbon double bond introduces a world of difference in the physical and chemical properties of molecules. This guide provides a detailed spectroscopic comparison of pent-3-enal, an unsaturated aldehyde, and its saturated counterpart, pentanal. This analysis, crucial for researchers, scientists, and professionals in drug development, delves into the distinguishing features observable through Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering a clear understanding of how unsaturation impacts spectroscopic signatures.

Molecular Structures at a Glance

The fundamental difference between this compound and pentanal lies in the presence of a C=C double bond in the former, which is absent in the latter. This seemingly simple variation has profound effects on the electron distribution and vibrational modes within the molecules, leading to distinct spectroscopic characteristics.

G cluster_pent3enal This compound cluster_pentanal Pentanal C1 C H1_1 H C1->H1_1 H1_2 H C1->H1_2 C2 C C1->C2 H2 H C2->H2 C3 C C2->C3 H3 H C3->H3 C4 C C3->C4 H4_1 H C4->H4_1 H4_2 H C4->H4_2 C5 C C4->C5 H5 H C5->H5 O O C5->O C1_p C H1_1_p H C1_p->H1_1_p H1_2_p H C1_p->H1_2_p H1_3_p H C1_p->H1_3_p C2_p C C1_p->C2_p H2_1_p H C2_p->H2_1_p H2_2_p H C2_p->H2_2_p C3_p C C2_p->C3_p H3_1_p H C3_p->H3_1_p H3_2_p H C3_p->H3_2_p C4_p C C3_p->C4_p H4_1_p H C4_p->H4_1_p H4_2_p H C4_p->H4_2_p C5_p C C4_p->C5_p H5_p H C5_p->H5_p O_p O C5_p->O_p

Caption: Molecular structures of this compound and Pentanal.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and pentanal, providing a quantitative basis for comparison.

Infrared (IR) Spectroscopy
Functional GroupThis compound (cm⁻¹)Pentanal (cm⁻¹)
C=O Stretch (Aldehyde)~1685-1710~1720-1740
C=C Stretch~1640-1680N/A
=C-H Stretch~3010-3100N/A
C-H Stretch (Aldehyde)~2720 & ~2820~2720 & ~2820
C-H Stretch (Alkyl)~2850-3000~2850-3000

Note: The C=O stretching frequency in this compound is lower due to conjugation with the C=C double bond.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
ProtonThis compound (ppm)Pentanal (ppm)
Aldehyde (-CHO)~9.5~9.7
Olefinic (=CH-)~5.5 - 7.0N/A
Allylic (-CH₂-C=C)~2.3N/A
Methylene (-CH₂-)~2.4 (α to CHO)~2.4 (α to CHO), ~1.6 (β to CHO), ~1.4 (γ to CHO)
Methyl (-CH₃)~1.1~0.9
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
CarbonThis compound (ppm) (Predicted)Pentanal (ppm)
Carbonyl (C=O)~193~202
Olefinic (=CH-)~125, ~145N/A
Allylic (-CH₂-C=C)~33N/A
Methylene (-CH₂-)~43 (α to CHO)~44 (α to CHO), ~26 (β to CHO), ~22 (γ to CHO)
Methyl (-CH₃)~18~14

Note: The predicted values for this compound are based on typical chemical shifts for similar unsaturated aldehydes.

Mass Spectrometry (MS)
IonThis compound (m/z)Pentanal (m/z)
Molecular Ion [M]⁺8486
[M-1]⁺8385
[M-29]⁺ (Loss of -CHO)5557
[M-43]⁺ (Loss of -CH₂CHO)4143
Prominent Fragments55, 41, 3958 (McLafferty), 44, 43, 29

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate molecular characterization. Below are generalized experimental protocols for the key techniques discussed.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample (either this compound or pentanal) is prepared by placing a drop of the analyte between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the aldehyde is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm). For ¹H NMR, the spectrum is acquired using a single pulse experiment. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR).[1]

Mass Spectrometry (MS)

For electron ionization (EI) mass spectrometry, a small amount of the volatile aldehyde is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC) for separation and purification. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizing the Spectroscopic Workflow

The general process of spectroscopic analysis, from sample preparation to data interpretation, can be visualized as a systematic workflow.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (e.g., Dissolving, Thin Film) Acquisition Spectroscopic Data Acquisition (IR, NMR, MS) Sample->Acquisition Introduce to Instrument Processing Data Processing (e.g., Fourier Transform, Baseline Correction) Acquisition->Processing Generate Raw Data Analysis Spectral Analysis (Peak Identification, Chemical Shift, Fragmentation) Processing->Analysis Produce Spectrum Interpretation Structural Elucidation & Comparison Analysis->Interpretation Extract Information

Caption: A generalized workflow for spectroscopic analysis.

Concluding Remarks

The spectroscopic comparison of this compound and pentanal clearly illustrates the significant influence of a single double bond on a molecule's interaction with electromagnetic radiation and its fragmentation behavior. In IR spectroscopy, the conjugation of the double bond with the carbonyl group in this compound leads to a noticeable decrease in the C=O stretching frequency. ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus, with the olefinic and allylic signals being the defining features of this compound. Finally, mass spectrometry reveals distinct fragmentation patterns, with the McLafferty rearrangement being a characteristic pathway for the saturated pentanal. This comprehensive guide serves as a valuable resource for the identification and characterization of saturated and unsaturated aldehydes, underscoring the power of spectroscopic methods in modern chemical analysis.

References

A Comparative Guide to the Synthesis of Pent-3-enal for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is paramount. Pent-3-enal, a five-carbon unsaturated aldehyde, is a valuable building block in the synthesis of various pharmaceutical and fine chemical products. This guide provides an objective comparison of the performance of three primary methods for synthesizing this compound, supported by experimental data and detailed protocols.

At a Glance: Benchmarking Synthesis Methods

The selection of a synthetic route to this compound is often a trade-off between yield, selectivity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three benchmarked methods: hydroformylation of 1,3-butadiene (B125203), reduction of pent-3-enenitrile, and oxidation of pent-3-en-1-ol.

MethodStarting MaterialReagents/CatalystTemperature (°C)PressureReaction TimeYield (%)Selectivity (%)
Hydroformylation 1,3-ButadieneRh(acac)(CO)₂ / Ligand60 - 8010 - 50 bar (Syngas)4 - 15 hModerateHigh (for aldehydes)
Reduction Pent-3-enenitrileDiisobutylaluminum hydride (DIBAL-H)-78 to 0Atmospheric1 - 3 hHighHigh
Oxidation Pent-3-en-1-olPyridinium chlorochromate (PCC)Room Temp.Atmospheric2 - 4 hHighHigh

In-Depth Analysis of Synthesis Pathways

The choice of synthesis method depends on various factors, including the desired scale of the reaction, cost of reagents, and tolerance of other functional groups in the starting material. Below is a detailed examination of each of the three primary routes to this compound.

Hydroformylation of 1,3-Butadiene

This method represents an atom-economical approach to this compound, utilizing a readily available C4 feedstock. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across one of the double bonds of 1,3-butadiene.

Reaction Scheme:

CH₂=CH-CH=CH₂ + CO + H₂ ---(Rh catalyst)---> CH₃-CH=CH-CH₂-CHO

The hydroformylation of 1,3-butadiene is a rhodium-catalyzed process that can lead to a mixture of aldehyde isomers.[1][2] this compound is the dominant initial product, which can subsequently isomerize to pent-4-enal and undergo a second hydroformylation to produce adipaldehyde.[2][3] The selectivity towards this compound is therefore highly dependent on the choice of rhodium catalyst and phosphine (B1218219) ligands, as well as the control of reaction conditions to minimize isomerization and further reaction.

Key Experimental Parameters:

  • Catalyst System: A combination of a rhodium precursor, such as Rh(acac)(CO)₂, and a phosphine ligand is typically employed. Ligands like DIOP and TPP have been investigated to control the regioselectivity of the reaction.[3]

  • Syngas Pressure and Composition: The partial pressures of carbon monoxide and hydrogen in the syngas mixture are critical for both reaction rate and selectivity.

  • Temperature: The reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate.

Reduction of Pent-3-enenitrile

The reduction of a nitrile to an aldehyde is a well-established transformation in organic synthesis. For the synthesis of this compound, this method offers a highly selective route from the corresponding nitrile.

Reaction Scheme:

CH₃-CH=CH-CH₂-CN ---(1. DIBAL-H, 2. H₂O)---> CH₃-CH=CH-CH₂-CHO

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation as it can selectively reduce the nitrile to an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup.[4] A key advantage of this method is the ability to perform the reduction at low temperatures, which helps to prevent over-reduction to the corresponding amine.[4]

Key Experimental Parameters:

  • Stoichiometry of DIBAL-H: Careful control of the amount of DIBAL-H is crucial to avoid over-reduction. Typically, a slight excess of the reducing agent is used.

  • Low Temperature: The reaction is performed at low temperatures, often starting at -78 °C and allowing it to warm slowly, to ensure the reaction stops at the aldehyde stage.[4]

  • Aqueous Workup: A careful aqueous quench is necessary to hydrolyze the intermediate imine to the final aldehyde product.

Oxidation of Pent-3-en-1-ol

The oxidation of a primary alcohol to an aldehyde is a fundamental reaction in organic chemistry. This method provides a direct route to this compound from its corresponding allylic alcohol.

Reaction Scheme:

CH₃-CH=CH-CH₂-OH ---(PCC)---> CH₃-CH=CH-CH₂-CHO

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly well-suited for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6][7] Its key advantage is the prevention of over-oxidation to the carboxylic acid, which can be a problem with stronger oxidizing agents.[5][6] The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758).[3]

Key Experimental Parameters:

  • Anhydrous Conditions: The reaction must be performed under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.[6]

  • Solvent: Dichloromethane is a common solvent for PCC oxidations.[3]

  • Workup: The workup procedure often involves filtration through a pad of silica (B1680970) gel or celite to remove the chromium byproducts.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the three benchmarked methods.

Protocol 1: Hydroformylation of 1,3-Butadiene

Materials:

  • 1,3-Butadiene

  • Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂]

  • Phosphine ligand (e.g., DIOP or TPP)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • In a high-pressure autoclave reactor, under an inert atmosphere, dissolve Rh(acac)(CO)₂ and the phosphine ligand in anhydrous toluene.

  • Cool the reactor and introduce a known amount of liquid 1,3-butadiene.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).

  • Heat the reactor to the target temperature (e.g., 80 °C) and stir for the specified reaction time (e.g., 4 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by gas chromatography (GC) to determine the yield and selectivity of this compound.

Protocol 2: Reduction of Pent-3-enenitrile with DIBAL-H

Materials:

  • Pent-3-enenitrile

  • Diisobutylaluminum hydride (DIBAL-H) solution in an inert solvent (e.g., hexanes or toluene)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute hydrochloric acid

Procedure:

  • Dissolve pent-3-enenitrile in anhydrous diethyl ether or dichloromethane in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt or dilute hydrochloric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Protocol 3: Oxidation of Pent-3-en-1-ol with PCC

Materials:

  • Pent-3-en-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane

  • Celite or silica gel

Procedure:

  • To a stirred suspension of PCC in anhydrous dichloromethane in a flask, add a solution of pent-3-en-1-ol in anhydrous dichloromethane in one portion.[3]

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or column chromatography.

Visualizing the Synthetic Pathways

To further clarify the relationship between the different synthetic approaches, the following diagrams illustrate the overall workflow and the specific chemical transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product 1_3_Butadiene 1,3-Butadiene Hydroformylation Hydroformylation 1_3_Butadiene->Hydroformylation Pent_3_enenitrile Pent-3-enenitrile Reduction Reduction Pent_3_enenitrile->Reduction Pent_3_en_1_ol Pent-3-en-1-ol Oxidation Oxidation Pent_3_en_1_ol->Oxidation Pent_3_enal This compound Hydroformylation->Pent_3_enal Reduction->Pent_3_enal Oxidation->Pent_3_enal Chemical_Transformations cluster_hydroformylation Hydroformylation cluster_reduction Reduction cluster_oxidation Oxidation Butadiene 1,3-Butadiene Pent_3_enal_H This compound Butadiene->Pent_3_enal_H + CO, H₂ (Rh catalyst) Nitrile Pent-3-enenitrile Pent_3_enal_R This compound Nitrile->Pent_3_enal_R 1. DIBAL-H 2. H₂O Alcohol Pent-3-en-1-ol Pent_3_enal_O This compound Alcohol->Pent_3_enal_O PCC

References

A Comparative Guide to the Analysis of Enantiomeric Excess in Chiral Pent-3-enal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and application of chiral molecules. For chiral derivatives of Pent-3-enal, an unsaturated aldehyde with significant potential in synthetic chemistry and drug development, ensuring enantiomeric purity is paramount. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is evaluated based on experimental data from structurally analogous compounds due to the limited availability of specific data for this compound derivatives.

At a Glance: Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP), or separation of diastereomeric derivatives on an achiral column.Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral auxiliary, leading to distinguishable signals in the NMR spectrum.
Sample Volatility Not a strict requirement; suitable for a wide range of derivatives.Requires volatile or derivatized analytes that are thermally stable.Not dependent on volatility.
Resolution Generally provides good to excellent resolution, highly dependent on the choice of CSP and mobile phase.Typically offers very high resolution for volatile compounds.Resolution is observed as the separation of signals (chemical shift non-equivalence), which depends on the chiral auxiliary and magnetic field strength.
Sensitivity High, especially with UV or other sensitive detectors.Very high, particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS).Lower sensitivity compared to chromatographic methods.
Analysis Time Can range from 10 to 60 minutes.Generally faster, with typical run times in the range of minutes.Rapid, as data acquisition is fast once the sample is prepared.
Instrumentation Cost Moderate to high.Moderate.High initial cost for the spectrometer.
Sample Preparation Can be minimal for direct methods; requires derivatization for indirect methods.Often requires derivatization to enhance volatility and improve separation.Simple mixing of the analyte with a chiral solvating agent or derivatizing agent in an NMR tube.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers. It can be performed directly using a chiral stationary phase (CSP) or indirectly by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), which can then be separated on a standard achiral column.

Experimental Protocol: Indirect Analysis via Derivatization

This protocol is adapted from a method for the separation of pent-3-en-2-ol diastereomers, a structurally similar alcohol. The aldehyde functionality of this compound would first need to be reduced to the corresponding alcohol prior to this specific derivatization.

  • Reduction of this compound: The chiral this compound derivative is first reduced to the corresponding chiral pent-3-en-1-ol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Derivatization:

    • In a clean, dry flask under an inert atmosphere, dissolve the resulting chiral alcohol (1.0 equivalent) and a chiral derivatizing agent such as (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Sample Preparation for HPLC: After the reaction is complete, the mixture is filtered and the solvent is evaporated. The residue is redissolved in the HPLC mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, or hexane (B92381) and isopropanol, depending on the polarity of the diastereomers. Gradient or isocratic elution can be employed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the derivative absorbs strongly (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

Logical Workflow for Indirect Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Chiral this compound Derivative reduction Reduction to Alcohol (e.g., NaBH4) start->reduction derivatization Derivatization with CDA (e.g., Mosher's Acid) reduction->derivatization filtration Filtration & Redissolution derivatization->filtration hplc Achiral HPLC Separation filtration->hplc detection UV Detection hplc->detection data Data Analysis (Peak Integration) detection->data ee Determine %ee data->ee

Caption: Workflow for the determination of enantiomeric excess using indirect chiral HPLC.

Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient method for the analysis of volatile and thermally stable compounds. For aldehydes like this compound derivatives, derivatization is often necessary to improve their volatility and chromatographic performance.

Experimental Protocol: Direct Analysis with a Chiral Column
  • Derivatization: To increase volatility and improve peak shape, the chiral this compound derivative can be converted to a more stable derivative. A common method for aldehydes is the formation of an oxime or a hydrazone. For example, reaction with an enantiomerically pure chiral amine, such as (R)- or (S)-1-phenylethylamine, will form diastereomeric imines.

  • Sample Preparation for GC: The resulting diastereomeric imines are extracted with a suitable organic solvent, dried, and diluted to an appropriate concentration for GC analysis.

  • GC Conditions:

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Beta DEX™ or Gamma DEX™), is used for the direct separation of enantiomers. For the separation of diastereomeric derivatives, a standard non-chiral column (e.g., DB-5) can be used.

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: The enantiomeric excess is determined by the ratio of the peak areas of the two separated enantiomers or diastereomers.

Logical Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start Chiral this compound Derivative derivatization Derivatization (e.g., to diastereomeric imines) start->derivatization extraction Extraction & Dilution derivatization->extraction gc Chiral GC Separation extraction->gc detection FID or MS Detection gc->detection data Data Analysis (Peak Integration) detection->data ee Determine %ee data->ee

Caption: Workflow for the determination of enantiomeric excess using chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy is a rapid method for determining enantiomeric excess that does not require chromatographic separation. The principle relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum.[1]

Experimental Protocol: Using a Chiral Solvating Agent
  • Sample Preparation:

    • In a clean NMR tube, dissolve a small amount of the chiral this compound derivative (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Add an appropriate amount of a chiral solvating agent (CSA), such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative thereof. The molar ratio of CSA to analyte may need to be optimized.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture. A higher field strength spectrometer (e.g., 400 MHz or above) is preferable to achieve better signal separation.

  • Data Analysis:

    • Identify a well-resolved proton signal of the this compound derivative that shows distinct chemical shifts for the two enantiomers in the presence of the CSA. The aldehyde proton is often a good candidate.

    • Integrate the areas of the two separated signals. The enantiomeric excess is calculated from the ratio of these integrals.

Logical Relationship in Chiral NMR Analysis

NMR_Logic cluster_system NMR Sample enantiomers Enantiomers (R & S) of this compound Derivative diastereomeric_complexes Formation of Transient Diastereomeric Complexes (R-CSA and S-CSA) enantiomers->diastereomeric_complexes csa Chiral Solvating Agent (CSA) csa->diastereomeric_complexes solvent Deuterated Solvent nmr_spectrum ¹H NMR Spectrum Acquisition diastereomeric_complexes->nmr_spectrum distinct_signals Observation of Distinct Signals for R and S Enantiomers nmr_spectrum->distinct_signals integration Integration of Signal Areas distinct_signals->integration ee_calculation Calculation of %ee integration->ee_calculation

Caption: Logical relationship for determining enantiomeric excess by NMR with a CSA.

Conclusion

The choice of the optimal analytical method for determining the enantiomeric excess of chiral this compound derivatives depends on several factors, including the specific properties of the derivative, the available instrumentation, and the desired level of sensitivity and throughput.

  • Chiral GC is the method of choice for volatile and thermally stable derivatives, providing high resolution and sensitivity.

  • Chiral NMR Spectroscopy is a rapid and convenient technique that avoids chromatographic separation, making it ideal for high-throughput screening and reaction monitoring, provided a suitable chiral auxiliary can be found to induce sufficient signal separation.

For reliable and accurate results, it is often advisable to validate the enantiomeric excess determination by using at least two different analytical techniques. This comparative guide provides the foundational information for researchers to select and develop the most appropriate method for their specific needs in the analysis of chiral this compound derivatives.

References

Safety Operating Guide

Proper Disposal of Pent-3-enal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of Pent-3-enal, this document serves as a procedural, step-by-step guide for researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, institutional and regulatory guidelines.

This compound, an unsaturated aldehyde, requires careful handling and disposal due to its potential reactivity and toxicity. As with many alpha,beta-unsaturated aldehydes, it is crucial to manage its waste stream in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The primary route for disposal is through a licensed hazardous waste management company. In-lab neutralization may be a viable option for dilute aqueous solutions, but this should only be performed by trained personnel with a thorough understanding of the reaction and its hazards.

Immediate Safety and Handling

Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All work with this compound and its waste should be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Hazardous Waste Classification

Waste containing this compound should be classified as hazardous. While a specific RCRA (Resource Conservation and Recovery Act) waste code may not be listed for this compound itself, it would likely fall under codes for ignitable (D001) or reactive (D003) waste, depending on its characteristics and concentration.[1][2][3] Some highly toxic or reactive commercial chemical products are categorized under P or U lists, and it is important to check these lists for any specific regulations that might apply.[4][5]

Quantitative Data: Exposure Limits of Structurally Similar Aldehydes

CompoundOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Acrolein0.1 ppm0.1 ppm0.1 ppm
Crotonaldehyde2 ppm2 ppm2 ppm
Formaldehyde0.75 ppm0.016 ppm0.1 ppm (Ceiling)

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. Ceiling values should not be exceeded at any time. Data sourced from OSHA, NIOSH, and ACGIH publications.[6]

Step-by-Step Disposal Procedures

The following is a generalized procedure for the disposal of this compound. Always adhere to your institution's specific hazardous waste management guidelines.

  • Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams, especially with incompatible materials such as strong oxidizing agents, acids, or bases, to prevent violent reactions.

  • Containerization:

    • Use a container made of a compatible material (e.g., glass or a chemically resistant plastic) with a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from sources of ignition.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain.

Experimental Protocols for In-Lab Treatment (for dilute aqueous solutions only)

Caution: These procedures should only be performed by trained personnel in a chemical fume hood with appropriate PPE. The efficacy of these methods for a specific this compound waste stream should be verified on a small scale before treating larger quantities.

Treatment with Sodium Bisulfite

Unsaturated aldehydes can react with sodium bisulfite to form water-soluble adducts, which may be less hazardous.[7][8][9][10][11][12]

  • Methodology:

    • For every 1 volume of dilute aqueous this compound waste, slowly add 1.2 volumes of a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Stir the mixture at room temperature for at least 2 hours. The reaction progress can be monitored by analytical methods such as GC-MS to ensure the complete consumption of the aldehyde.

    • The resulting solution should be collected as hazardous waste. While the adduct is less volatile and potentially less toxic, it is still advisable to dispose of it through a licensed hazardous waste facility.

Oxidation with Potassium Permanganate (B83412)

Strong oxidizing agents like potassium permanganate can oxidize aldehydes to carboxylic acids, which may be less toxic.[13][14][15][16][17]

  • Methodology:

    • For every 1 volume of dilute aqueous this compound waste, slowly add a 5% aqueous solution of potassium permanganate while stirring and cooling the reaction mixture in an ice bath.

    • Continue adding the permanganate solution until a faint pink color persists for at least 15 minutes, indicating an excess of the oxidizing agent.

    • Quench any excess permanganate by the careful addition of a small amount of sodium bisulfite until the pink color disappears.

    • The final solution, containing the manganese dioxide precipitate and the oxidized organic products, must be collected and disposed of as hazardous waste.

Logical Workflow for this compound Disposal

Pent_3_enal_Disposal cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_disposal_path Disposal Pathway cluster_treatment In-Lab Treatment (Dilute Aqueous Waste Only) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Collect Collect this compound Waste FumeHood->Collect Segregate Segregate from Incompatible Chemicals Collect->Segregate Treatment_Decision Dilute Aqueous Waste? Collect->Treatment_Decision Container Use Compatible Container Segregate->Container Label Label as 'Hazardous Waste' with Chemical Name Container->Label Store Store in Satellite Accumulation Area Label->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup Treatment_Decision->Store No (Concentrated/Organic Waste) Bisulfite Sodium Bisulfite Treatment Treatment_Decision->Bisulfite Yes Permanganate Potassium Permanganate Oxidation Treatment_Decision->Permanganate Yes Treated_Waste Collect Treated Waste for EHS Pickup Bisulfite->Treated_Waste Permanganate->Treated_Waste Treated_Waste->EHS_Pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Pent-3-enal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Pent-3-enal (CAS No: 5604-55-7).[1][2] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Physicochemical Properties

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₅H₈O[1][2][5]
Molecular Weight 84.12 g/mol [2][5]
Boiling Point 101.3°C to 104.43°C (at 760 mmHg)[1][6]
Density ~0.824 g/cm³[1]
Vapor Pressure 35.4 mmHg at 25°C[1]
Flash Point -0.30°C (estimate)[7]
CAS Number 5604-55-7[1][2]

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to mitigate risks of exposure and injury. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.

  • High-Risk Operations: When there is a significant risk of splashing or a highly exothermic reaction, a full face shield must be worn in addition to chemical splash goggles.[8][9] Standard safety glasses are not sufficient.

Skin and Body Protection
  • Gloves:

    • Use chemical-resistant gloves.[9] Single-use nitrile gloves are generally acceptable for incidental contact.[8]

    • For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to select an appropriate material.

    • Latex gloves are not recommended as they offer poor protection against many chemicals.[8]

    • Always inspect gloves for tears or holes before use and change them immediately upon contamination.

  • Laboratory Coat: A flame-resistant lab coat or a standard lab coat worn over cotton clothing is required.[9] The lab coat must be fully buttoned with sleeves rolled down.[9]

  • Apron: For tasks involving larger quantities or a high splash potential, a chemically impervious apron should be worn over the lab coat.[8]

  • Footwear: Closed-toe and closed-heel shoes constructed of a non-porous material are mandatory.[8][9] Cloth or leather shoes are not suitable.[8]

Respiratory Protection
  • Primary Control: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • When Required: If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, respiratory protection is necessary.[8][10]

  • Respirator Type: The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9][10] A typical choice would be an air-purifying respirator with organic vapor cartridges. Surgical masks offer no protection against chemical vapors.[8]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict operational protocol is essential for minimizing risks.

Step 1: Preparation

  • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary materials and equipment.

  • Designate a specific work area for handling this compound and ensure it is free of clutter.

  • Keep containers of this compound tightly closed when not in use.[3][4]

  • Ensure an appropriate fire extinguisher (e.g., CO₂, dry chemical, or foam) is accessible.[11]

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Don all required personal protective equipment as outlined above.

Step 2: Handling and Use

  • Ground and bond all containers and receiving equipment to prevent static discharge, as this compound is highly flammable.[3][4][11]

  • Use only non-sparking tools and explosion-proof equipment.[3][4][11]

  • Dispense the smallest quantity of this compound necessary for the experiment.

  • Avoid all contact with skin, eyes, and clothing.[12] Do not inhale vapors.[4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4][11][12]

Step 3: Post-Handling

  • Upon completion of work, tightly close the primary container.

  • Decontaminate the work area thoroughly.

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3]

  • Remove and properly store or dispose of PPE.[8] Contaminated disposable gloves should be discarded immediately.[8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, paper towels), in a designated and properly labeled hazardous waste container.

  • Do not mix this compound waste with other incompatible waste streams.

Step 2: Waste Container Management

  • Use a chemically resistant container with a secure, tight-fitting lid.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable Liquid," "Irritant").

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a cool, well-ventilated, and designated secondary containment area away from ignition sources.[4][11]

Step 3: Final Disposal

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][11]

  • Never dispose of this compound down the drain or in the regular trash.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow prep_A Review SDS and Assess Risks prep_B Verify Fume Hood & Safety Equipment prep_A->prep_B prep_C Don Required PPE (Goggles, Gloves, Lab Coat) prep_B->prep_C handle_A Ground & Bond Containers prep_C->handle_A handle_B Dispense Chemical (Non-Sparking Tools) handle_A->handle_B handle_C Perform Experiment handle_B->handle_C handle_D Securely Close Container handle_C->handle_D cleanup_A Decontaminate Work Area handle_D->cleanup_A cleanup_C Remove & Dispose of PPE handle_D->cleanup_C cleanup_B Segregate Hazardous Waste cleanup_A->cleanup_B cleanup_D Wash Hands Thoroughly cleanup_C->cleanup_D

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.